MIM1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-[(E)-(2-cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-11-10-24-17(19-13-5-3-2-4-6-13)20(11)18-9-12-7-8-14(21)16(23)15(12)22/h7-10,13,21-23H,2-6H2,1H3/b18-9+,19-17? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGFUBMUOVFZEF-CQPAABLISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=NC2CCCCC2)N1N=CC3=C(C(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=NC2CCCCC2)N1/N=C/C3=C(C(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of MIM1 in Yeast Mitochondrial Outer Membrane Biogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mitochondrial outer membrane (MOM) is a critical interface between the mitochondrion and the rest of the cell, mediating the import of proteins and metabolites. The proper assembly and function of protein complexes within this membrane are vital for mitochondrial integrity and cellular health. This technical guide provides an in-depth examination of the Mitochondrial Import 1 (MIM1) protein in Saccharomyces cerevisiae, a key player in the biogenesis of mitochondrial outer membrane proteins. We will explore its core functions, interaction partners, and the molecular pathways it governs. This document consolidates quantitative data from key studies, details relevant experimental methodologies, and provides visual representations of the underlying molecular processes to serve as a comprehensive resource for researchers in mitochondrial biology and drug development.
Core Functions of the this compound Protein
This compound, also known as Tom13, is an integral protein of the mitochondrial outer membrane in yeast.[1] Its primary role is to facilitate the import and assembly of a specific subset of mitochondrial outer membrane proteins.[1][2] Initially identified for its crucial function in the assembly of the Translocase of the Outer Mitochondrial Membrane (TOM) complex, subsequent research has revealed its broader role in the biogenesis of both single and multi-spanning α-helical transmembrane proteins.[3][4][5]
Depletion of this compound leads to a significant reduction in the assembly of the TOM complex, resulting in the accumulation of Tom40, the core channel-forming subunit, in a low-molecular-mass form.[3][6] This indicates that this compound acts at a step subsequent to the insertion of Tom40 into the outer membrane by the TOB (Topogenesis of outer membrane β-barrel proteins) complex, also known as the SAM (Sorting and Assembly Machinery) complex.[5][6]
This compound functions as part of a larger complex, the MIM complex, which includes at least one other protein, MIM2.[1][2][7] This complex is thought to create a channel-like environment that facilitates the insertion and integration of α-helical transmembrane segments of precursor proteins into the lipid bilayer of the outer membrane.[1][7]
Key functions of this compound include:
-
TOM Complex Assembly: this compound is essential for the proper assembly of the TOM complex, which is the main entry gate for the vast majority of mitochondrial proteins.[3][5] It specifically aids in the insertion and assembly of signal-anchored Tom receptors like Tom20 and Tom70.[8]
-
Import of α-Helical Proteins: The MIM complex, with this compound as a core component, is a central import machinery for both single-pass and multi-spanning α-helical outer membrane proteins.[4][9][10] This includes proteins like Ugo1, a component of the mitochondrial fusion machinery.[1][4]
-
Cooperation with Tom70: The MIM complex collaborates with the receptor protein Tom70 in the recognition and import of multi-spanning membrane proteins.[4][9]
Quantitative Data Summary
The following tables summarize quantitative data gathered from studies on this compound function.
Table 1: Molecular Characteristics and Abundance of this compound
| Parameter | Value | Reference |
| Systematic Name | YOL026C | [1] |
| Aliases | TOM13 | [1] |
| Length (amino acids) | 113 | [1] |
| Molecular Weight (Da) | 12753.6 | [1] |
| Isoelectric Point | 4.86 | [1] |
| Median Abundance (molecules/cell) | 1142 +/- 137 | [1] |
| Half-life (hr) | 58.3 | [1] |
Table 2: Effects of this compound Depletion on Mitochondrial Protein Levels
| Protein | Effect of this compound Depletion | Reference |
| Tom40 | Moderately reduced levels, accumulation of ~100 kDa intermediate | [6][11] |
| Tom20 | Significantly reduced levels | [6][9] |
| Tom22 | Moderately reduced levels | [6] |
| Tom70 | Moderately reduced levels | [11] |
| Ugo1 | Strongly reduced levels | [9] |
| Scm4 | Strongly reduced levels | [9] |
| Porin | Not affected | [6] |
| Tim23 | Not affected | [9] |
Table 3: Characteristics of Protein Complexes Involving this compound
| Complex | Apparent Molecular Mass | Components | Reference |
| MIM Complex | ~200-450 kDa | This compound, MIM2 | [2][6][9] |
| TOM Complex (mature) | ~450 kDa | Tom40, Tom22, Tom20, Tom7, Tom6, Tom5 | [11] |
| Tom40 Assembly Intermediate I | ~250 kDa | Tom40, TOB/SAM complex components | [11] |
| Tom40 Assembly Intermediate II | ~100 kDa | Tom40 | [5][6] |
Signaling Pathways and Experimental Workflows
Visual representations of the molecular pathways and experimental setups are crucial for understanding the complex processes involving this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the function of this compound.
Construction of a Galactose-Inducible this compound Yeast Strain
This protocol is fundamental for studying the effects of this compound depletion.[5][6]
-
Objective: To create a Saccharomyces cerevisiae strain where the expression of the this compound gene is under the control of the GAL10 promoter.
-
Principle: The GAL10 promoter is induced by galactose and repressed by glucose. This allows for controlled expression or depletion of the this compound protein.
-
Methodology:
-
A cassette containing a selectable marker (e.g., kanMX4) and the GAL10 promoter is amplified by PCR.
-
The primers used for amplification contain sequences homologous to the region immediately upstream of the this compound open reading frame.
-
The PCR product is transformed into wild-type yeast cells.
-
Homologous recombination replaces the endogenous this compound promoter with the GAL10 promoter.
-
Correct integration is verified by analytical PCR of the genomic DNA.
-
In Vitro Protein Import into Isolated Mitochondria
This assay is used to directly assess the import and assembly of radiolabeled precursor proteins.[12][13][14]
-
Objective: To determine the efficiency of import and assembly of a specific protein into mitochondria isolated from wild-type versus this compound-depleted yeast.
-
Principle: Radiolabeled precursor proteins are synthesized in vitro and incubated with isolated, functional mitochondria. Successful import and assembly can be detected by resistance to protease treatment and analysis by electrophoresis.
-
Methodology:
-
Isolation of Mitochondria:
-
Yeast cells (wild-type and this compound-depleted) are grown to mid-log phase.
-
Cells are harvested, washed, and spheroplasted using zymolyase.
-
Spheroplasts are homogenized in a Dounce homogenizer.
-
Mitochondria are isolated by differential centrifugation.[15]
-
-
In Vitro Transcription and Translation:
-
The gene of interest (e.g., TOM40, UGO1) is cloned into a vector with a T7 or SP6 promoter.
-
The precursor protein is synthesized and radiolabeled with [³⁵S]-methionine using a reticulocyte lysate system.
-
-
Import Reaction:
-
Isolated mitochondria (25-50 µg) are resuspended in import buffer.
-
Radiolabeled precursor protein is added, and the reaction is incubated at 25°C for various time points.
-
-
Analysis:
-
Import is stopped by placing the samples on ice.
-
Samples can be treated with proteinase K to digest non-imported proteins.
-
Mitochondria are re-isolated, lysed with digitonin (B1670571), and analyzed by SDS-PAGE or Blue Native PAGE (BNGE) followed by autoradiography.
-
-
Blue Native Polyacrylamide Gel Electrophoresis (BNGE)
BNGE is used to analyze the assembly state of mitochondrial protein complexes in their native form.[6]
-
Objective: To assess the size and composition of the TOM and MIM complexes in wild-type and this compound-depleted mitochondria.
-
Principle: The non-ionic detergent digitonin is used to gently solubilize mitochondrial membranes, preserving protein-protein interactions. Coomassie Brilliant Blue G-250 dye is added to the sample, which binds to the protein complexes and provides the necessary negative charge for electrophoretic separation based on size.
-
Methodology:
-
Isolated mitochondria are lysed in a buffer containing 1% digitonin.
-
Insoluble material is removed by centrifugation.
-
The supernatant is mixed with a sample buffer containing Coomassie Brilliant Blue G-250.
-
The samples are separated on a native polyacrylamide gel with a gradient of 4-16%.
-
Proteins are transferred to a PVDF membrane and analyzed by immunoblotting with specific antibodies against complex subunits (e.g., Tom40, this compound).
-
Conclusion and Future Directions
The this compound protein is a vital component of the mitochondrial outer membrane biogenesis machinery in yeast. Its role extends from the crucial assembly of the TOM complex to the broader import of a variety of α-helical membrane proteins. The methodologies outlined in this guide provide a robust framework for investigating the intricate functions of this compound and its associated complex.
Future research should focus on:
-
High-resolution structural analysis of the MIM complex: Determining the atomic structure of the this compound/MIM2 complex will provide critical insights into its mechanism of action.
-
Identification of additional MIM complex interactors: A comprehensive understanding of the MIM interactome will further elucidate its role in the broader context of mitochondrial protein import and quality control.
-
Elucidation of regulatory mechanisms: Investigating how the activity of the MIM complex is regulated in response to cellular metabolic state or stress will be a key area of future study.
For drug development professionals, understanding the intricacies of mitochondrial protein import pathways, including the role of this compound, is essential. Dysfunctional mitochondrial protein import is implicated in a range of human diseases. Targeting specific components of this machinery could offer novel therapeutic avenues. The experimental systems described herein for yeast can serve as powerful platforms for screening and characterizing compounds that modulate mitochondrial protein import.
References
- 1. This compound | SGD [yeastgenome.org]
- 2. uniprot.org [uniprot.org]
- 3. This compound, a protein required for the assembly of the TOM complex of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a protein required for the assembly of the TOM complex of mitochondria | EMBO Reports [link.springer.com]
- 6. This compound, a protein required for the assembly of the TOM complex of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biogenesis of the mitochondrial TOM complex: this compound promotes insertion and assembly of signal-anchored receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic insights into fungal mitochondrial outer membrane protein biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro analysis of yeast mitochondrial protein import - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Import of Proteins into Isolated Yeast Mitochondria | Springer Nature Experiments [experiments.springernature.com]
- 14. In Vitro Import of Proteins Into Isolated Mitochondria | Springer Nature Experiments [experiments.springernature.com]
- 15. Methods to Study the Biogenesis of Mitoribosomal Proteins in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gatekeeper of the Mitochondrial Outer Membrane: An In-Depth Technical Guide to the Role of MIM1 in Protein Import
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The intricate process of mitochondrial protein import is fundamental to cellular homeostasis, with disruptions implicated in a range of human diseases. The mitochondrial import machinery 1 (MIM1) has emerged as a critical player in the biogenesis of the mitochondrial outer membrane, specifically in the import and assembly of α-helical membrane proteins. This technical guide provides a comprehensive overview of the function of this compound, detailing its role in the import of multi-spanning membrane proteins and its cooperation with the translocase of the outer mitochondrial membrane (TOM) complex. We present quantitative data on the this compound complex and its functional impact, detailed protocols for key experimental procedures, and visual representations of the import pathways and experimental workflows to facilitate a deeper understanding of this essential mitochondrial protein.
Introduction to this compound and its Core Function
This compound, also known as mitochondrial import protein 1, is an integral protein of the mitochondrial outer membrane.[1][2][3] It is highly conserved in fungi and plays a vital, non-redundant role in the biogenesis of mitochondria.[1][4] Initially identified for its role in the assembly of the TOM complex, the primary entry gate for most mitochondrial proteins, this compound's function has been further elucidated to encompass a more direct role in the import of a specific subset of mitochondrial outer membrane proteins.[1][2][3][4]
This compound's primary function is to facilitate the membrane insertion and assembly of α-helical outer membrane proteins, particularly those with multiple transmembrane segments.[5][6][7][8] It operates as a central component of a dedicated import pathway for these proteins.[5][7] Depletion of this compound leads to a significant reduction in the levels of its substrate proteins and impairs the overall integrity of the mitochondrial outer membrane.[5][9][10]
The MIM Complex and its Interacting Partners
This compound does not function in isolation but as part of a larger protein assembly known as the MIM complex.[11] This complex is crucial for the import of its substrate proteins.[7]
Composition and Molecular Weight
The MIM complex is composed of at least two subunits, this compound and MIM2.[11] Analysis by blue native polyacrylamide gel electrophoresis (BN-PAGE) has revealed that the this compound-containing complex has an apparent molecular mass of approximately 200-250 kDa.[7][12] A larger complex of around 350 kDa has also been observed, which contains the MIM complex in association with the Sorting and Assembly Machinery (SAM) complex, indicating a functional link between the import of α-helical and β-barrel proteins.[12]
Cooperation with Tom70
A key interacting partner of the this compound pathway is the mitochondrial import receptor Tom70.[5][6][7][8] Tom70 acts as a receptor for incoming precursor proteins, particularly multi-spanning α-helical proteins, recognizing internal targeting signals.[5][7][13] After initial recognition by Tom70, the precursor protein is transferred to the MIM complex for insertion into the outer membrane.[5][7][14] This cooperation is essential for the efficient import of this class of proteins.[5][7] While Tom70 can bind presequence peptides with a notable affinity, its primary role in this context is the recognition of the hydrophobic transmembrane domains of its substrates.[15][16]
Quantitative Data on this compound Function
The functional necessity of this compound is evident from the significant impact its absence has on the import of its substrates and the assembly of the TOM complex.
| Parameter | Observation in Wild-Type (WT) | Observation in this compound-deficient (this compoundΔ) or depleted cells | Reference(s) |
| This compound Complex Size (BN-PAGE) | ~200-250 kDa (core MIM complex)~350 kDa (associated with SAM complex) | N/A | [7][12] |
| TOM Complex Assembly | Fully assembled TOM complex (~450 kDa) | Drastically reduced levels (10-30% of WT); accumulation of a ~100 kDa Tom40-containing intermediate | [9] |
| Import of Multi-spanning proteins (e.g., Ugo1, Scm4) | Efficient import and assembly | Strongly inhibited import and assembly | [5][7] |
| Import of Signal-anchored proteins (e.g., Tom20, Msp1) | Efficient import | Impaired import | [17][18] |
| Import of Tail-anchored proteins (e.g., Fis1, Gem1) | Efficient import | Impaired import | [17] |
| Steady-state levels of this compound substrates (e.g., Ugo1, Scm4, Tom20) | Normal physiological levels | Strongly reduced levels | [5][7] |
| Tom70 Binding Affinity (to pCox4 presequence peptide) | 2.3 µM | N/A | [15] |
Signaling Pathways and Experimental Workflows
This compound-mediated Protein Import Pathway
The import of a multi-spanning α-helical protein into the mitochondrial outer membrane via the this compound pathway can be visualized as a sequential process.
This compound-mediated import of a multi-span protein.
Experimental Workflow: In Vitro Import and BN-PAGE Analysis
A common experimental strategy to investigate the function of this compound involves in vitro import assays followed by blue native PAGE to assess the assembly of imported proteins into complexes.
Workflow for analyzing protein import and assembly.
Detailed Experimental Protocols
In Vitro Mitochondrial Protein Import Assay
This protocol is adapted from established methods for studying protein import into isolated mitochondria.[19][20][21][22]
Materials:
-
Isolated mitochondria (from wild-type and this compoundΔ yeast strains)
-
In vitro transcription/translation kit (e.g., rabbit reticulocyte lysate system)
-
[³⁵S]-Methionine
-
Import buffer (250 mM sucrose, 80 mM KCl, 5 mM MgCl₂, 10 mM MOPS-KOH pH 7.2, 2 mM KH₂PO₄, 2 mM ATP, 2 mM NADH)
-
Proteinase K
-
PMSF (phenylmethylsulfonyl fluoride)
-
Laemmli sample buffer
Procedure:
-
Synthesize Radiolabeled Precursor Protein: Synthesize the desired mitochondrial precursor protein in vitro using a coupled transcription/translation system in the presence of [³⁵S]-methionine according to the manufacturer's instructions.
-
Import Reaction: a. Resuspend isolated mitochondria (50 µg) in import buffer. b. Add the radiolabeled precursor protein (typically 5-10% of the reaction volume). c. Incubate at 25°C for various time points (e.g., 5, 15, 30 minutes). d. As a negative control, dissipate the mitochondrial membrane potential by pre-incubating mitochondria with an uncoupler like CCCP before adding the precursor.
-
Stop Import and Remove Non-Imported Protein: a. Stop the reaction by placing the tubes on ice. b. To digest non-imported protein, treat the samples with Proteinase K (e.g., 50 µg/ml) for 15-20 minutes on ice. c. Inhibit Proteinase K activity by adding PMSF (1 mM final concentration).
-
Isolate Mitochondria and Analyze: a. Re-isolate the mitochondria by centrifugation. b. Wash the mitochondrial pellet with SEM buffer (250 mM sucrose, 1 mM EDTA, 10 mM MOPS-KOH pH 7.2). c. Lyse the pellet in Laemmli sample buffer. d. Analyze the samples by SDS-PAGE followed by autoradiography to visualize the imported, protease-protected protein.
Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)
This protocol provides a general framework for analyzing mitochondrial protein complexes.[1][4][5][6][23]
Materials:
-
Mitochondria isolated from yeast or cultured cells.
-
Solubilization buffer (e.g., 50 mM NaCl, 50 mM Imidazole-HCl pH 7.0, 2 mM 6-aminohexanoic acid, 1 mM EDTA).
-
Detergent (e.g., 1% (w/v) digitonin (B1670571) or n-dodecyl-β-D-maltoside).
-
BN-PAGE gel solutions (acrylamide/bis-acrylamide, Tris, glycine).
-
Coomassie Blue G-250.
-
Cathode and anode buffers for native PAGE.
Procedure:
-
Sample Preparation: a. Resuspend isolated mitochondria (e.g., 1 mg/ml protein concentration) in solubilization buffer. b. Add the detergent of choice and incubate on ice for 15-30 minutes to solubilize membrane protein complexes. c. Centrifuge at high speed (e.g., 20,000 x g) for 15 minutes at 4°C to pellet non-solubilized material. d. Add Coomassie Blue G-250 to the supernatant.
-
Electrophoresis: a. Cast a native polyacrylamide gradient gel (e.g., 4-16%). b. Load the prepared samples onto the gel. c. Run the electrophoresis at 4°C with appropriate cathode and anode buffers. The cathode buffer should contain Coomassie Blue G-250 for the initial part of the run.
-
Analysis: a. After electrophoresis, the gel can be used for in-gel activity assays, stained with Coomassie or silver stain, or transferred to a membrane for immunoblotting. b. For 2D analysis, a lane from the BN-PAGE gel can be excised, incubated in denaturing buffer (containing SDS and a reducing agent), and then placed on top of a standard SDS-PAGE gel for separation of the complex subunits.
Co-immunoprecipitation of Mitochondrial Proteins
This protocol is designed to study protein-protein interactions within mitochondria.[2][24][25][26][27]
Materials:
-
Mitochondria expressing an epitope-tagged protein of interest.
-
Co-IP lysis buffer (e.g., 1% digitonin in 20 mM Tris-HCl pH 7.4, 0.1 mM EDTA, 50 mM NaCl, 10% glycerol, and protease inhibitors).
-
Antibody against the epitope tag.
-
Protein A/G-coupled beads.
-
Wash buffer (lysis buffer with a lower detergent concentration).
-
Elution buffer (e.g., Laemmli sample buffer or a low pH glycine (B1666218) buffer).
Procedure:
-
Mitochondrial Lysis: a. Solubilize mitochondria in Co-IP lysis buffer for 30 minutes on ice. b. Centrifuge to pellet insoluble debris.
-
Immunoprecipitation: a. Add the specific antibody to the cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation. b. Add pre-washed Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Washing: a. Pellet the beads by gentle centrifugation and discard the supernatant (unbound fraction). b. Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
-
Elution and Analysis: a. Elute the bound proteins from the beads by boiling in Laemmli sample buffer. b. Analyze the eluate, along with samples of the input and unbound fractions, by SDS-PAGE and immunoblotting with antibodies against the protein of interest and its suspected interaction partners.
This compound in Disease and as a Potential Drug Target
Currently, there is limited direct evidence linking mutations or dysregulation of the mitochondrial protein this compound to specific human diseases.[28] However, given the fundamental role of mitochondrial protein import in cellular health, it is plausible that defects in this pathway could contribute to the pathology of mitochondrial disorders.
It is important to note that the small molecule "this compound" is also the name of a selective inhibitor of the anti-apoptotic protein Mcl-1 and is being investigated in the context of cancer therapy.[29][30][31][32] This compound is distinct from the mitochondrial import protein this compound and targets a different cellular process.
The development of drugs targeting the mitochondrial protein import machinery is still in its infancy.[33] While no drugs are currently in development to directly target the mitochondrial protein this compound, a deeper understanding of its structure and mechanism could reveal opportunities for therapeutic intervention in diseases characterized by mitochondrial dysfunction.
Conclusion
This compound is a cornerstone of the mitochondrial outer membrane protein import system, indispensable for the biogenesis of the TOM complex and the import of a significant class of α-helical membrane proteins. Its cooperation with Tom70 highlights the modular and adaptable nature of the mitochondrial protein import machinery. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate the intricacies of this compound function. Future research into the precise molecular mechanisms of the MIM complex and its potential role in human disease may open new avenues for the development of novel therapeutics for mitochondrial-related disorders.
References
- 1. Blue native electrophoresis protocol | Abcam [abcam.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound, a protein required for the assembly of the TOM complex of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Resolving mitochondrial protein complexes using non-gradient blue native polyacrylamide gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blue Native electrophoresis to study mitochondrial and other protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a protein required for the assembly of the TOM complex of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a protein required for the assembly of the TOM complex of mitochondria | EMBO Reports [link.springer.com]
- 11. Protein Import Assay into Mitochondria Isolated from Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sfb746.uni-freiburg.de [sfb746.uni-freiburg.de]
- 13. Tom70 enhances mitochondrial preprotein import efficiency by binding to internal targeting sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. The chaperone-binding activity of the mitochondrial surface receptor Tom70 protects the cytosol against mitoprotein-induced stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. In vitro mitochondrial protein import assay. [bio-protocol.org]
- 20. Protein Import Assay into Mitochondria Isolated from Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. win.molecularlab.it [win.molecularlab.it]
- 24. Co-Immunoprecipitation [protocols.io]
- 25. Analysis of protein-protein interactions in mitochondria by coimmunoprecipitation and chemical cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. abcam.com [abcam.com]
- 27. Co-immunoprecipitation [bio-protocol.org]
- 28. Human Mitoribosome Biogenesis and Its Emerging Links to Disease [mdpi.com]
- 29. This compound – a selective Mcl-1 protein inhibitor augments the proapoptotic activity of moxifloxacin toward MDA-MB-231 triple-negative breast cancer cells – a preliminary in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 30. This compound - a selective Mcl-1 protein inhibitor augments the proapoptotic activity of moxifloxacin toward MDA-MB-231 triple-negative breast cancer cells - a preliminary in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 32. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 33. Study points to new drug target in fight against cancer | EurekAlert! [eurekalert.org]
An In-depth Technical Guide to the Gene Ontology and Cellular Localization of MIM1
For Researchers, Scientists, and Drug Development Professionals
Abstract: The designation "MIM1" is associated with two distinct proteins depending on the organism, leading to potential ambiguity. In humans and other vertebrates, MIM stands for "Missing in Metastasis," with the official gene symbol MTSS1 . This protein plays a crucial role in actin dynamics, cell adhesion, and has implications in cancer metastasis. In contrast, in the yeast Saccharomyces cerevisiae, This compound refers to "Mitochondrial import protein 1," a key component of the mitochondrial protein import machinery. This guide provides a comprehensive overview of the gene ontology and cellular localization of both human MTSS1 and yeast this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of their respective pathways to provide clarity for the scientific community.
Part 1: Human MTSS1 (Missing in Metastasis)
Metastasis suppressor 1 (MTSS1), originally identified as Missing in Metastasis (MIM), is a scaffolding protein that links the plasma membrane to the actin cytoskeleton. Its dysregulation has been implicated in the progression and metastasis of various cancers.
Gene Ontology of Human MTSS1
The functional annotation of MTSS1 is centered on its role in cytoskeletal organization and cell adhesion.
Table 1: Gene Ontology of Human MTSS1
| GO Term Category | GO Term Name | GO ID | Summary of Evidence |
| Molecular Function | actin binding | GO:0003779 | Interacts with actin monomers via its C-terminal WH2 domain.[1] |
| identical protein binding | GO:0042802 | MTSS1 can form homodimers, which is important for its function. | |
| signaling receptor binding | GO:0005102 | Interacts with signaling receptors, influencing downstream pathways. | |
| Biological Process | actin cytoskeleton organization | GO:0030036 | Regulates the assembly and organization of the actin cytoskeleton.[2] |
| adherens junction assembly | GO:0034332 | Promotes the formation and stability of cell-cell junctions.[1] | |
| negative regulation of cell migration | GO:0030336 | Suppresses cell migration and invasion in various cancer cell lines.[1][3] | |
| transmembrane receptor protein tyrosine kinase signaling pathway | GO:0007169 | Modulates signaling pathways initiated by receptor tyrosine kinases. | |
| Cellular Component | cytoplasm | GO:0005737 | Found throughout the cytoplasm. |
| plasma membrane | GO:0005886 | Localizes to the plasma membrane, particularly at sites of membrane curvature.[1] | |
| adherens junction | GO:0005912 | Enriched at cell-cell adhesion sites.[1][2][4] | |
| actin cytoskeleton | GO:0015629 | Associates with the actin filament network.[2] |
Cellular Localization of Human MTSS1
MTSS1 is primarily localized to the cytoplasm with significant enrichment at the plasma membrane and cell-cell contacts, particularly adherens junctions.[1][4] Its localization is dynamic and can be influenced by the cellular context and binding partners. In polarized epithelial cells, MTSS1 is concentrated at intercellular junctions where it colocalizes with E-cadherin and F-actin.[4]
Quantitative Data
The expression of MTSS1 is frequently downregulated in metastatic cancer cells compared to their non-metastatic counterparts.[5][6]
Table 2: Relative MTSS1 mRNA Expression in Human Colorectal Cancer Cell Lines
| Cell Line | Metastatic Potential | Relative MTSS1 mRNA Expression | Reference |
| SW1116 | High | Low | [3] |
| DLD-1 | Moderate | Moderate | [3] |
| HT-29 | Low | High | [3] |
| RKO | Low | High | [3] |
Signaling Pathways Involving MTSS1
MTSS1 is implicated in several signaling pathways that control cell migration and proliferation.
MTSS1 negatively regulates the CXCR4/CXCL12 signaling axis. By reducing the cell surface levels of the CXCR4 receptor, MTSS1 dampens the cellular response to the chemokine CXCL12, leading to decreased activation of downstream effectors like Rac and CDC42, which are crucial for cell migration.[3]
MTSS1 has been suggested to be a component of the Sonic Hedgehog (SHH) signaling pathway, potentially acting as a scaffold protein that modulates the activity of Gli transcription factors.[7][8] However, this role is still under investigation and may be context-dependent.[2]
Experimental Protocols
This protocol describes the visualization of endogenous MTSS1 in cultured mammalian cells.
-
Cell Culture and Fixation:
-
Plate cells on sterile glass coverslips in a 24-well plate and culture to 70-80% confluency.
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block for 1 hour at room temperature in blocking buffer (1% Bovine Serum Albumin (BSA) in PBS).
-
-
Antibody Incubation:
-
Incubate with a primary antibody against MTSS1 (e.g., rabbit anti-MTSS1) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
(Optional) Co-stain for F-actin with Phalloidin-iFluor 594 and for nuclei with DAPI.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Image using a confocal or fluorescence microscope.
-
This protocol separates cellular components to determine the distribution of MTSS1.
-
Cell Lysis and Fractionation:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 20,000 x g) to pellet mitochondria and other heavy organelles.
-
Transfer the resulting supernatant (cytosolic fraction) to a new tube.
-
The pellet from the first low-speed spin contains the nuclear fraction. The pellet from the higher-speed spin contains the membrane/organelle fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of each fraction.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against MTSS1.
-
Use antibodies against marker proteins for each fraction (e.g., Histone H3 for nuclear, Tubulin for cytosolic, and a mitochondrial protein for the organelle fraction) to verify the purity of the fractions.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using a chemiluminescence substrate.
-
Part 2: Yeast this compound (Mitochondrial import protein 1)
In Saccharomyces cerevisiae, this compound is an integral outer mitochondrial membrane protein that plays a critical role in the biogenesis of the Translocase of the Outer Mitochondrial Membrane (TOM) complex.
Gene Ontology of Yeast this compound
The function of yeast this compound is exclusively associated with mitochondrial protein import.
Table 3: Gene Ontology of Yeast this compound
| GO Term Category | GO Term Name | GO ID | Summary of Evidence |
| Molecular Function | (No specific molecular function terms available) | - | Primarily functions as part of a protein complex. |
| Biological Process | mitochondrial outer membrane translocase complex assembly | GO:0033639 | Required for the assembly of the TOM complex.[9][10][11] |
| protein insertion into mitochondrial outer membrane | GO:0045036 | Facilitates the insertion of proteins into the outer mitochondrial membrane.[9][11] | |
| Cellular Component | mitochondrial outer membrane | GO:0005741 | Integral membrane protein of the outer mitochondrial membrane.[9][11] |
| MIM complex | GO:0033638 | A core component of the Mitochondrial Import (MIM) complex.[9][11] |
Cellular Localization of Yeast this compound
This compound is exclusively localized to the outer membrane of mitochondria.[9][10] It is an integral membrane protein, and its proper localization is essential for its function in TOM complex assembly.
Quantitative Data
Depletion of this compound leads to a significant reduction in the levels of assembled TOM complex.
Table 4: Effect of this compound Depletion on TOM Complex Assembly
| Condition | Relative Amount of Assembled TOM Complex | Consequence | Reference |
| Wild-type Yeast | 100% | Normal mitochondrial protein import. | [10] |
| This compound-depleted Yeast | Significantly Reduced | Accumulation of Tom40 precursor, impaired mitochondrial protein import. | [10][12] |
Mitochondrial Protein Import Pathway Involving this compound
This compound is crucial for a late step in the assembly of the TOM complex, after the insertion of the core component Tom40 into the outer membrane by the TOB complex (also known as the SAM complex). This compound facilitates the assembly of Tom40 into the mature TOM complex.[10][12]
Experimental Protocols
This protocol details the visualization of this compound in yeast cells.
-
Yeast Culture and Fixation:
-
Grow yeast cells to early-to-mid logarithmic phase in appropriate media.
-
Fix the cells by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 3.7% and incubate for 1 hour at room temperature.
-
Harvest the cells by centrifugation and wash twice with PBS.
-
-
Spheroplasting and Permeabilization:
-
Resuspend the cell pellet in a spheroplasting buffer containing a reducing agent (e.g., DTT) and a cell wall-degrading enzyme (e.g., Zymolyase).
-
Incubate until the majority of cells are converted to spheroplasts (monitor by microscopy).
-
Gently pellet the spheroplasts and wash with a sorbitol-containing buffer.
-
Adhere the spheroplasts to poly-L-lysine coated slides.
-
Permeabilize with ice-cold methanol (B129727) for 5-10 minutes, followed by a brief rinse in ice-cold acetone.
-
-
Antibody Incubation:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against this compound diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
(Optional) Co-stain with a mitochondrial marker (e.g., MitoTracker) before fixation or an antibody against another mitochondrial protein. Stain nuclei with DAPI.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount with an anti-fade mounting medium and seal the coverslip.
-
Image using a fluorescence or confocal microscope.
-
This protocol describes the enrichment of mitochondria from yeast cells.[13][14][15][16]
-
Spheroplast Formation and Lysis:
-
Grow a large culture of yeast and harvest the cells.
-
Wash the cells and resuspend in a buffer containing a reducing agent.
-
Digest the cell wall with Zymolyase to generate spheroplasts.
-
Harvest the spheroplasts and resuspend in a hypotonic lysis buffer.
-
Homogenize the spheroplasts using a Dounce homogenizer.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,500 x g) to pellet cell debris and nuclei.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g) to pellet the mitochondria.
-
The resulting pellet is the crude mitochondrial fraction.
-
-
(Optional) Sucrose (B13894) Gradient Purification:
-
For higher purity, resuspend the crude mitochondrial pellet and layer it on top of a discontinuous sucrose gradient.
-
Centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours.
-
Intact mitochondria will band at a specific interface of the sucrose gradient.
-
Carefully collect the mitochondrial fraction.
-
-
Analysis:
-
Determine the protein concentration of the mitochondrial fraction.
-
Analyze the presence of this compound by Western blotting using a specific antibody.
-
Use marker proteins for other cellular compartments (e.g., cytosol, ER, nucleus) to assess the purity of the mitochondrial fraction.
-
References
- 1. MTSS1 is downregulated in nasopharyngeal carcinoma (NPC) which disrupts adherens junctions leading to enhanced cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Missing-in-metastasis MIM/MTSS1 promotes actin assembly at intercellular junctions and is required for integrity of kidney epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTSS1 inhibits colorectal cancer metastasis by regulating the CXCR4/CXCL12 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTSS1 MTSS I-BAR domain containing 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. MTSS1: beyond the integration of actin and membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. uniprot.org [uniprot.org]
- 10. This compound, a protein required for the assembly of the TOM complex of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | SGD [yeastgenome.org]
- 12. This compound, a protein required for the assembly of the TOM complex of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification of Mitochondria from Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Redirecting [linkinghub.elsevier.com]
An In-depth Technical Guide on the Discovery and Initial Characterization of MIM1
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the discovery and initial characterization of the Mitochondrial Import protein 1 (MIM1), a key player in the biogenesis of the mitochondrial outer membrane.
Introduction
This compound is an integral protein of the mitochondrial outer membrane essential for the assembly of the Translocase of the Outer Mitochondrial Membrane (TOM) complex.[1][2] Specifically, it plays a crucial role in the biogenesis of Tom40, the central channel-forming component of the TOM complex.[1][2][3] Subsequent research has further elucidated its function, identifying it as a central component in the import machinery for multispanning α-helical outer membrane proteins, where it cooperates with the receptor Tom70.[4][5][6] this compound is conserved among fungi and is crucial for maintaining mitochondrial morphology and function.[1]
Discovery and Initial Identification
This compound, also known as YOL026C in Saccharomyces cerevisiae, was identified through proteomic analysis of the mitochondrial outer membrane of Neurospora crassa and subsequently characterized in yeast.[3] Initial studies revealed that depletion of this compound leads to a significant growth defect and the accumulation of mitochondrial precursor proteins.[1][3] It was established that this compound is not a core component of the TOM or the TOB/SAM (Sorting and Assembly Machinery) complexes but appears to be part of another, yet to be fully characterized, complex.[1][2]
Molecular and Cellular Characterization
3.1. Subcellular Localization and Topology
This compound is an integral protein of the mitochondrial outer membrane.[1] Biochemical fractionation and protease protection assays confirmed its localization to the mitochondria.[1][3] Alkaline extraction experiments demonstrated that this compound is firmly embedded within the membrane.[1] The protein has a single transmembrane α-helical segment.[4]
3.2. Role in TOM Complex Assembly
The primary function initially attributed to this compound is its essential role in the assembly of the TOM complex.[1][3] Depletion of this compound abrogates the formation of the mature TOM complex, leading to the accumulation of Tom40 in a low-molecular-mass species of approximately 100 kDa.[1][3] this compound's function is required after the initial insertion of the Tom40 precursor into the outer membrane by the TOB/SAM complex.[1][2] It is hypothesized to be involved in a step following the release of Tom40 from the TOB complex or in its subsequent oligomerization.[1][3]
3.3. Role in the Import of Multispanning Outer Membrane Proteins
Further research expanded the role of this compound to the import of multispanning α-helical outer membrane proteins, such as Ugo1.[4][6] The MIM complex, of which this compound is a central component, cooperates with the Tom70 receptor to facilitate the insertion and assembly of these proteins into the outer membrane.[4][5][6]
Quantitative Data Summary
While the initial characterization of this compound primarily relied on qualitative and semi-quantitative methods, the following table summarizes the key observations in a structured format.
| Experimental Observation | Methodology | Result in this compound Depleted/Mutant Cells | Reference |
| Cell Growth | Growth Curve Analysis | Strongly reduced growth on non-fermentable carbon sources (lactate). | [1][3] |
| TOM Complex Assembly | Blue Native Gel Electrophoresis (BNGE) & Immunoblotting | Accumulation of a ~100 kDa Tom40-containing intermediate; absence of the fully assembled ~400 kDa TOM complex. | [1][3] |
| Tom40 Import Intermediate II | In vitro import assay with radiolabeled Tom40 followed by BNGE | Intermediate II (representing Tom40 released from the TOB complex) is less prominent compared to wild-type. | [1] |
| Stability of existing TOM complex | BNGE of mitochondria from cells after this compound depletion | The pre-existing TOM complex remains stable. | [1][3] |
| Biogenesis of other outer membrane proteins (Porin, TOB/SAM complex) | SDS-PAGE & Immunoblotting | No significant effect on the levels or assembly of porin or the TOB/SAM complex. | [1][3] |
| Import of Multispanning Protein (Ugo1) | In organello import assays | Impaired import and membrane insertion of Ugo1. | [4][6] |
| This compound Complex Size | Blue Native Gel Electrophoresis (BNGE) | Forms an oligomeric complex of approximately 200 kDa. | [4] |
Experimental Protocols
5.1. Yeast Strains and Growth Conditions
-
This compound Depletion Strain: A yeast strain was constructed where the endogenous this compound promoter was replaced with a galactose-inducible GAL10 promoter.[1][3]
-
Growth Media: For this compound depletion, cells were initially grown in a lactate (B86563) medium containing 0.1% galactose and then shifted to a lactate medium with 0.1% glucose to repress this compound expression.[1][3]
5.2. Isolation of Mitochondria
Mitochondria were isolated from yeast cells by differential centrifugation following enzymatic digestion of the cell wall with zymolyase, as previously described.[1]
5.3. In Vitro Protein Import Assay
-
Radiolabeled precursor proteins (e.g., Tom40) were synthesized in vitro using a rabbit reticulocyte lysate system in the presence of [³⁵S]methionine.
-
Isolated mitochondria were incubated with the radiolabeled precursor proteins at 25°C for various time points.[1]
-
Import was stopped by placing the samples on ice.
-
Non-imported precursor proteins were removed by treatment with proteinase K.
-
Mitochondria were re-isolated, washed, and subjected to analysis by SDS-PAGE or Blue Native Gel Electrophoresis (BNGE) followed by autoradiography.[1]
5.4. Blue Native Gel Electrophoresis (BNGE)
-
Isolated mitochondria were solubilized in a buffer containing a non-ionic detergent such as digitonin (B1670571) (e.g., 1%).
-
The solubilized protein complexes were separated on a native polyacrylamide gel containing Coomassie Brilliant Blue G-250.
-
Proteins were then transferred to a PVDF membrane and analyzed by immunoblotting with specific antibodies or, for in vitro import assays, by autoradiography.[1]
5.5. Co-immunoprecipitation
-
Mitochondria expressing a tagged version of a protein of interest (e.g., His-tagged Tom40) were lysed with a non-ionic detergent.
-
The lysate was incubated with affinity beads (e.g., Ni-NTA for His-tags) to capture the tagged protein and its interaction partners.
-
After washing the beads to remove non-specific binders, the bound proteins were eluted.
-
The eluate was analyzed by SDS-PAGE and immunoblotting to detect co-purified proteins.[6]
Visualizations
6.1. Signaling and Assembly Pathways
Caption: The role of this compound in the biogenesis pathway of the Tom40 subunit of the TOM complex.
References
- 1. This compound, a protein required for the assembly of the TOM complex of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a protein required for the assembly of the TOM complex of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a protein required for the assembly of the TOM complex of mitochondria | EMBO Reports [link.springer.com]
- 4. rupress.org [rupress.org]
- 5. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
Mammalian Homologues of the Mitochondrial Import (MIM) Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In eukaryotic cells, the majority of mitochondrial proteins are encoded by the nuclear genome, synthesized on cytosolic ribosomes, and subsequently imported into the organelle. The insertion of α-helical proteins into the mitochondrial outer membrane (OMM) is a critical step in mitochondrial biogenesis and function. In yeast, this process is primarily mediated by the Mitochondrial Import (MIM) complex, composed of Mim1 and Mim2. While the MIM complex itself is not conserved in mammals, functional homologues have been identified that carry out this essential role. This technical guide provides an in-depth overview of the mammalian homologues of the MIM complex, focusing on their structure, function, and the experimental methodologies used to study them.
A point of clarification is necessary regarding the acronym "MIM." While in the context of mitochondrial protein import it refers to the aforementioned complex, "MIM" also stands for "Missing in Metastasis," a scaffold protein involved in actin and membrane dynamics. This guide will focus exclusively on the functional homologues of the yeast mitochondrial import complex.
The primary mammalian functional homologues of the yeast MIM complex are Mitochondrial Carrier Homologue 1 (MTCH1) and Mitochondrial Carrier Homologue 2 (MTCH2) .[1] These proteins are members of the solute carrier 25 (SLC25) family, which typically reside in the inner mitochondrial membrane.[1] However, MTCH1 and MTCH2 are localized to the OMM, where they act as insertases for a variety of α-helical transmembrane proteins.[1][2] MTCH2 is considered the principal insertase, with MTCH1 playing a partially redundant, secondary role.[3]
Quantitative Data
Protein Expression
Table 1: Summary of MTCH1 and MTCH2 Expression
| Protein | Subcellular Localization | Tissue Expression (Qualitative) |
| MTCH1 | Mitochondrial Outer Membrane | General granular cytoplasmic expression in multiple tissues.[5] |
| MTCH2 | Mitochondrial Outer Membrane | Cytoplasmic expression in several tissues.[4] |
Binding Affinities
The interaction between MTCH2 and the pro-apoptotic protein truncated BID (tBID) is a key event in the mitochondrial apoptosis pathway.[6] Quantitative binding studies have been performed to characterize this interaction.
Table 2: Binding Affinities of MTCH2 Peptides to tBID
| Interacting Molecules | Dissociation Constant (Kd) | Method |
| MTCH2 peptide (residues 140-161) and tBID | 11.8 ± 1.2 µM | Fluorescence Anisotropy |
| MTCH2 peptide (residues 240-290) and tBID | 1.9 ± 0.1 µM | Fluorescence Anisotropy |
| tBID peptide (residues 59-73) and MTCH2 peptide (residues 140-161) | 91 ± 5 µM | Fluorescence Anisotropy |
| tBID peptide (residues 111-125) and MTCH2 peptide (residues 240-290) | 191 ± 3 µM | Fluorescence Anisotropy |
| Data sourced from Katz et al., 2012.[7][8][9] |
Key Functions and Signaling Pathways
Role in Mitochondrial Protein Import
MTCH1 and MTCH2 are crucial for the insertion of a diverse range of α-helical proteins into the OMM, including tail-anchored, signal-anchored, and multi-pass transmembrane proteins.[1] This function is essential for the proper assembly and function of various mitochondrial protein complexes.
Caption: MTCH1 and MTCH2 mediate the insertion of α-helical proteins into the OMM.
Regulation of Apoptosis
MTCH2 plays a critical role in the intrinsic apoptosis pathway by acting as a mitochondrial receptor for truncated BID (tBID).[6] Upon receiving an apoptotic signal, caspase-8 cleaves BID to tBID in the cytosol. tBID then translocates to the mitochondria, where it interacts with MTCH2.[7] This interaction is crucial for the subsequent activation of BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors like cytochrome c.[7]
Caption: The MTCH2-mediated apoptosis signaling pathway.
Involvement in Mitochondrial Dynamics and Metabolism
Recent studies have implicated MTCH2 in the regulation of mitochondrial dynamics, specifically in starvation-induced mitochondrial hyperfusion.[10] This process is linked to cellular metabolism, suggesting that MTCH2 may act as a sensor of the cell's metabolic state to modulate mitochondrial morphology and function. Loss of MTCH2 has been shown to lead to mitochondrial fragmentation.[11]
Caption: MTCH2's role in regulating mitochondrial dynamics.
Experimental Protocols
In Vitro Mitochondrial Protein Import Assay
This assay is used to study the import of a specific protein into isolated mitochondria. It typically involves in vitro transcription and translation of the protein of interest in the presence of a radioactive label (e.g., 35S-methionine), followed by incubation with isolated, energized mitochondria.
Workflow:
Caption: Workflow for an in vitro mitochondrial protein import assay.
Detailed Methodology:
-
Preparation of Radiolabeled Precursor Protein:
-
The cDNA of the protein of interest is cloned into a suitable expression vector with a T7 or SP6 promoter.
-
The precursor protein is synthesized and radiolabeled using a coupled in vitro transcription/translation system (e.g., rabbit reticulocyte lysate) in the presence of 35S-methionine.[12]
-
-
Isolation of Mitochondria:
-
Mitochondria are isolated from cultured mammalian cells or tissues by differential centrifugation.
-
The integrity and functionality of the isolated mitochondria are crucial for successful import and should be assessed (e.g., by measuring membrane potential).
-
-
Import Reaction:
-
Isolated mitochondria (typically 25-50 µg) are incubated with the radiolabeled precursor protein in an import buffer (containing salts, a respiratory substrate like succinate, and an ATP-regenerating system) at 30-37°C for various time points.[12]
-
-
Post-Import Treatment:
-
To distinguish between imported and non-imported (surface-bound) protein, the reaction is treated with a protease such as Proteinase K, which degrades proteins on the mitochondrial surface but not those that have been imported.
-
The protease is then inactivated (e.g., by adding PMSF).
-
-
Analysis:
-
Mitochondria are re-isolated by centrifugation, lysed, and the proteins are separated by SDS-PAGE.
-
The gel is dried and exposed to an autoradiography film or a phosphorimager screen to visualize the radiolabeled imported protein.
-
Co-Immunoprecipitation (Co-IP) of Mitochondrial Membrane Proteins
Co-IP is used to identify protein-protein interactions. For mitochondrial membrane proteins like MTCH1 and MTCH2, the protocol needs to be optimized for efficient solubilization of the membrane while preserving protein complexes.
Workflow:
Caption: Workflow for Co-Immunoprecipitation of mitochondrial membrane proteins.
Detailed Methodology:
-
Mitochondrial Lysis:
-
Isolated mitochondria are solubilized in a lysis buffer containing a mild non-ionic detergent (e.g., digitonin, n-dodecyl-β-D-maltoside (DDM), or Triton X-100) to extract membrane proteins while maintaining protein-protein interactions. The choice and concentration of the detergent are critical and may need to be optimized.
-
The lysis buffer should also contain a protease inhibitor cocktail.
-
-
Immunoprecipitation:
-
The mitochondrial lysate is pre-cleared with Protein A/G beads to reduce non-specific binding.
-
The pre-cleared lysate is then incubated with a primary antibody specific to the bait protein (e.g., anti-MTCH2) overnight at 4°C with gentle rotation.
-
Protein A/G beads are added to the lysate-antibody mixture to capture the immune complexes.
-
-
Washing and Elution:
-
The beads are washed several times with a wash buffer (similar to the lysis buffer but with a lower detergent concentration) to remove non-specifically bound proteins.
-
The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the expected interacting protein.
-
Alternatively, for unbiased discovery of interacting partners, the eluted proteins can be identified by mass spectrometry.
-
Conclusion
MTCH1 and MTCH2 are the essential mammalian functional homologues of the yeast MIM complex, playing a central role in the biogenesis of mitochondrial outer membrane proteins. Beyond this primary function, they are critically involved in the regulation of apoptosis and are emerging as important players in mitochondrial dynamics and cellular metabolism. This technical guide provides a foundational understanding of these proteins for researchers and drug development professionals. Further investigation into the precise regulatory mechanisms of MTCH1 and MTCH2 and their full range of substrates and interacting partners will undoubtedly provide valuable insights into mitochondrial biology and its role in human health and disease.
References
- 1. MTCH2 is a mitochondrial outer membrane protein insertase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. MTCH2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 5. MTCH1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 6. MTCH2/MIMP is a major facilitator of tBID recruitment to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Basis of the Interaction between Proapoptotic Truncated BID (tBID) Protein and Mitochondrial Carrier Homologue 2 (MTCH2) Protein: KEY PLAYERS IN MITOCHONDRIAL DEATH PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The modified mitochondrial outer membrane carrier MTCH2 links mitochondrial fusion to lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTCH2 & Mitochondrial Dynamics | Gross Lab [weizmann.ac.il]
- 12. Protein Import Assay into Mitochondria Isolated from Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure, Topology, and Function of the MIM/MTSS1 Protein
Disclaimer: The protein identifier "MIM1" is not a standard designation in major protein databases. This guide focuses on the MIM (Missing in Metastasis) protein, also known as MTSS1 (Metastasis Suppressor 1) , which is the most likely protein of interest given the context of signaling pathways and drug development.
This technical guide provides a comprehensive overview of the MIM/MTSS1 protein, detailing its molecular structure, cellular topology, and its role in key signaling pathways. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of its functional interactions.
Introduction to MIM/MTSS1
Metastasis Suppressor 1 (MTSS1), also known as Missing in Metastasis (MIM), is a multifunctional scaffold protein that plays a crucial role in linking the plasma membrane to the actin cytoskeleton.[1] It was initially identified as a potential tumor suppressor due to its reduced expression in metastatic bladder cancer cell lines.[2][3] Subsequent research has revealed its complex and sometimes contradictory roles in cancer, acting as a suppressor in some contexts and a promoter in others.[4][5] MTSS1 is involved in a wide array of cellular processes, including cell motility, morphogenesis, and signaling, primarily through its ability to regulate actin dynamics.[2][6]
Structure and Topology of MIM/MTSS1
MIM/MTSS1 is a member of the I-BAR (Inverse Bin, Amphiphysin, Rvs) domain-containing protein family.[1][7] The protein's structure is modular, consisting of several key domains that dictate its function and interactions.
-
I-BAR (Inverse-BAR) Domain: Located at the N-terminus, this domain is responsible for sensing and inducing negative curvature of the plasma membrane.[1][7] It preferentially binds to phosphoinositide-rich regions, such as those containing PI(4,5)P2, leading to the formation of membrane protrusions like filopodia and lamellipodia.[8]
-
Proline-Rich Domain (PRD): This central region of the protein serves as a binding site for proteins containing SH3 domains, such as cortactin.[9][10]
-
WH2 (WASP-Homology 2) Domain: Found at the C-terminus, the WH2 domain directly binds to actin monomers (G-actin), playing a critical role in regulating actin polymerization.[1][11]
The protein is primarily localized in the cytoplasm, with enrichment in the actin cytoskeleton and at the plasma membrane, particularly in membrane ruffles and cell-cell junctions.[3][12][13]
Quantitative Data
The interactions of MIM/MTSS1 with its binding partners have been quantified in several studies. The following tables summarize the available data on its binding affinities.
| Interaction Partner | Binding Affinity (Kd) | Experimental Method | Reference |
| ATP-G-actin | 0.06 µM | Not specified | [11] |
| ADP-G-actin | 0.3 µM | Not specified | [11] |
| Monomeric Actin | 0.4 µM | Pull-down assay | [14] |
| F-actin | 0.15 µM | Cosedimentation assay | [14] |
Signaling Pathways and Cellular Functions
MIM/MTSS1 acts as a central hub in signaling pathways that control cytoskeletal organization and cell behavior. Its function is primarily mediated through its interactions with the actin cytoskeleton and its components.
Regulation of Actin Dynamics
MIM/MTSS1 is a key regulator of actin filament assembly and organization. It interacts with both monomeric (G-actin) and filamentous (F-actin) actin.[11] Through its WH2 domain, it binds to ATP-G-actin, which can then be incorporated into growing actin filaments at their barbed ends.[11] The I-BAR domain's ability to deform the membrane, coupled with the WH2 domain's actin-binding activity, allows MIM/MTSS1 to coordinate membrane protrusion with cytoskeletal remodeling.
Furthermore, MIM/MTSS1 interacts with cortactin and the Arp2/3 complex, which are essential for the nucleation of branched actin networks.[3][9] This interaction is crucial for the formation of lamellipodia and other actin-rich structures.
Role in Cancer and Metastasis
The expression of MIM/MTSS1 is frequently altered in various cancers, and it has been implicated in the regulation of tumor cell migration and invasion.[2] It can suppress metastasis by inhibiting cell migration and invasion, potentially through its regulation of the CXCR4/CXCL12 signaling axis.[15] However, in some cancer types, it may promote metastasis, highlighting its context-dependent role.[5]
Function in the Nervous System
In the central nervous system, MIM/MTSS1 is involved in neuronal morphogenesis.[6] It collaborates with the Ena/VASP protein EVL to promote the formation of dendritic filopodia, which are precursors to dendritic spines and are critical for synapse formation.[16][17]
Other Signaling Interactions
MIM/MTSS1 has been shown to participate in other signaling pathways, including:
-
Sonic Hedgehog (Shh) Pathway: It is involved in the Shh signaling pathway, which is crucial for development and has been linked to carcinogenesis.[2][18]
-
Wnt/β-catenin Pathway: There is evidence suggesting that MIM/MTSS1 can modulate Wnt/β-catenin signaling.[19]
-
Receptor Tyrosine Phosphatases (RPTPs): It interacts with RPTPs like PTPRD, influencing cytoskeletal organization.[4][20]
Experimental Protocols
The study of MIM/MTSS1 involves a variety of molecular and cellular biology techniques to elucidate its structure, interactions, and function.
Analysis of Protein-Protein Interactions
-
Co-Immunoprecipitation (Co-IP): This is a widely used method to study protein-protein interactions in vivo.
-
Lyse cells under non-denaturing conditions to preserve protein complexes.
-
Incubate the cell lysate with an antibody specific to MIM/MTSS1.
-
The antibody-protein complex is captured using protein A/G-coupled beads.
-
After washing to remove non-specific binders, the bound proteins are eluted.
-
The presence of interacting partners is detected by Western blotting.[21][22]
-
-
GST Pull-Down Assay: This in vitro technique is used to confirm direct physical interactions.
-
A recombinant "bait" protein (e.g., GST-tagged MIM/MTSS1) is expressed and purified.
-
The bait protein is immobilized on glutathione-sepharose beads.
-
The beads are incubated with a cell lysate or a purified "prey" protein.
-
After washing, the bound proteins are eluted and analyzed by SDS-PAGE and Western blotting.[14][23]
-
References
- 1. researchgate.net [researchgate.net]
- 2. MTSS1: a multifunctional protein and its role in cancer invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. MTSS1: beyond the integration of actin and membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of MTSS1 on invasion and proliferation in subtypes of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Revisiting I-BAR Proteins at Central Synapses [frontiersin.org]
- 9. Role of the Scaffold Protein MIM in the Actin-Dependent Regulation of Epithelial Sodium Channels (ENaC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Role of the Scaffold Protein MIM in the Actin-Dependent Regulation of Epithelial Sodium Channels (ENaC) | Semantic Scholar [semanticscholar.org]
- 11. Mouse MIM, a tissue-specific regulator of cytoskeletal dynamics, interacts with ATP-actin monomers through its C-terminal WH2 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTSS1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 13. journals.biologists.com [journals.biologists.com]
- 14. researchgate.net [researchgate.net]
- 15. MTSS1 inhibits colorectal cancer metastasis by regulating the CXCR4/CXCL12 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rupress.org [rupress.org]
- 17. EVL and MIM/MTSS1 regulate actin cytoskeletal remodeling to promote dendritic filopodia in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. MTSS1 inhibits metastatic potential and induces G2/M phase cell cycle arrest in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methods for Detection of Protein-Protein Interactions [biologicscorp.com]
- 22. longdom.org [longdom.org]
- 23. How to Analyze Protein-Protein Interaction: Top Lab Techniques - Creative Proteomics [creative-proteomics.com]
mechanism of MIM1 in outer membrane protein insertion
An In-depth Technical Guide to the Mechanism of MIM1 in Outer Membrane Protein Insertion
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The mitochondrial outer membrane (MOM) is a critical interface between the mitochondrion and the rest of the cell, controlling the passage of proteins and metabolites. Its proteinaceous machinery is assembled through complex import and insertion pathways. While the Translocase of the Outer Membrane (TOM) and the Sorting and Assembly Machinery (SAM) are well-characterized for their roles in importing the majority of mitochondrial proteins and assembling β-barrel proteins, respectively, the biogenesis of α-helical outer membrane proteins relies on a distinct pathway mediated by the Mitochondrial Import (MIM) complex. This guide provides a detailed examination of the core component of this complex, this compound, detailing its mechanism, its cooperation with other import machinery, and the experimental methodologies used to elucidate its function.
The MIM Complex and the Role of this compound
The MIM complex is a key player in the biogenesis of α-helical proteins destined for the mitochondrial outer membrane. In Saccharomyces cerevisiae, this complex is primarily composed of this compound and, as more recent research has shown, Mim2.[1][2] this compound is the central, indispensable component for the insertion of this class of proteins.
This compound is an integral outer membrane protein with a single transmembrane segment (TMS).[3][4] Its N-terminus is exposed to the cytosol, while its C-terminus faces the intermembrane space (IMS).[4][5] A critical feature of this compound is its ability to form homo-oligomeric structures, creating a complex of approximately 200-450 kDa.[3][6][7] This oligomerization is mediated by its transmembrane segment, which contains GxxxG motifs, and is essential for its function.[4] The N- and C-terminal domains are considered largely dispensable for its core insertase activity.[4][6]
The Mechanism of this compound-Mediated Protein Insertion
This compound functions as a central insertase for a variety of α-helical MOM proteins, ranging from single-pass signal-anchored and tail-anchored proteins to complex multi-spanning proteins.[6][7][8][9] Its mechanism can be understood through its distinct but interconnected roles in protein insertion and TOM complex assembly.
Insertion of α-Helical Proteins
The primary role of this compound is to facilitate the membrane insertion of α-helical proteins. This process often occurs in cooperation with the TOM complex, particularly the receptor Tom70.
-
Recognition and Targeting: Precursors of multi-spanning outer membrane proteins, such as Ugo1, are first recognized in the cytosol by the Tom70 receptor of the TOM complex.[6][7][10]
-
Transfer and Insertion: Following recognition, the precursor protein is transferred to the MIM complex. This compound directly interacts with the precursor, mediating its insertion into the lipid bilayer.[6][7] The oligomeric structure of the this compound complex is thought to create a specialized environment that facilitates the partitioning of hydrophobic transmembrane segments into the membrane.[7] For some single-spanning proteins like Tom20 and Tom70, this compound is also required for efficient membrane insertion and assembly.[4][9]
-
Variable Dependency: The biogenesis of single-span proteins shows variable dependence on the MIM complex and TOM receptors. For instance, the cytosolic domains of some proteins can influence the requirement for this compound.[8]
Role in TOM Complex Assembly
While the SAM complex is responsible for the insertion of the core β-barrel component of the TOM complex, Tom40, this compound plays a crucial, albeit indirect, role in the final assembly of the mature TOM complex.[3][11][12]
-
Post-SAM Action: this compound's function occurs after the precursor of Tom40 has been inserted into the outer membrane by the SAM complex.[3][11] Depletion of this compound leads to the accumulation of Tom40 in a ~250 kDa assembly intermediate with the SAM complex, indicating a failure in the subsequent maturation steps.[3]
-
Assembly of Small Tom Proteins: The role of this compound in TOM complex biogenesis is primarily to facilitate the insertion and assembly of small, single-α-helix Tom proteins, such as Tom5 and Tom6.[1][13] These small proteins are essential for stabilizing the Tom40 barrel and completing the assembly of the functional TOM complex.
Visualizing the this compound-Mediated Pathways
The following diagrams illustrate the key functional roles of the this compound complex in the mitochondrial outer membrane.
Quantitative Data Summary
The study of the MIM complex has yielded quantitative data primarily related to the size of protein complexes and the efficiency of protein import in the absence of this compound.
| Parameter | Organism | Value | Experimental Method | Reference |
| This compound Complex Size | S. cerevisiae | ~200 kDa | Blue Native Electrophoresis | [6][7] |
| S. cerevisiae | ~400-450 kDa | Size-Exclusion Chromatography | [3] | |
| Tom40 Assembly Intermediate | S. cerevisiae | ~250 kDa | Blue Native Electrophoresis | [3] |
| Import of Ugo1 | S. cerevisiae | ~80% reduction in this compoundΔ | In Vitro Import / BN-PAGE | [7] |
| Import of Scm4 | S. cerevisiae | ~75% reduction in this compoundΔ | In Vitro Import / BN-PAGE | [7] |
| Import of Tom20 | S. cerevisiae | ~50% reduction in this compoundΔ | Co-immunoprecipitation | [7] |
Key Experimental Protocols
The function of this compound has been elucidated through several key biochemical techniques. Detailed protocols for these core methods are provided below.
In Vitro Mitochondrial Protein Import Assay
This assay is fundamental to studying the import process by reconstituting it outside of the cell.[14][15][16]
Objective: To measure the import efficiency of a specific precursor protein into isolated, functional mitochondria.
Methodology:
-
Preparation of Precursor Protein:
-
Synthesize the precursor protein of interest (e.g., Ugo1, Tom20) in a cell-free system (e.g., rabbit reticulocyte lysate) in the presence of [³⁵S]-methionine to radiolabel the protein.
-
Remove ribosomes and aggregates by centrifugation.
-
-
Isolation of Mitochondria:
-
Grow yeast cells (S. cerevisiae wild-type and this compoundΔ strains) to mid-log phase in appropriate media.
-
Harvest cells and spheroplast them using zymolyase.
-
Homogenize spheroplasts in an isotonic buffer (e.g., containing sorbitol) using a Dounce homogenizer.
-
Perform differential centrifugation to pellet mitochondria, washing to ensure purity. Resuspend the final mitochondrial pellet in import buffer.
-
-
Import Reaction:
-
Equilibrate isolated mitochondria (typically 50 µg) in import buffer (containing an energy source like ATP and succinate) at 25°C.
-
Add the radiolabeled precursor protein to initiate the import reaction. Incubate for various time points (e.g., 0, 5, 15, 30 minutes).
-
As a negative control, perform a reaction where the mitochondrial membrane potential is dissipated using a protonophore like CCCP.
-
-
Post-Import Treatment:
-
Stop the import reaction by placing samples on ice.
-
Treat half of each sample with Proteinase K. This protease digests any protein on the exterior of the mitochondria, so only successfully imported proteins are protected.
-
Inactivate the protease with an inhibitor (e.g., PMSF).
-
-
Analysis:
-
Re-isolate mitochondria by centrifugation.
-
Lyse the mitochondrial pellet and analyze the proteins by SDS-PAGE followed by autoradiography or phosphorimaging.
-
Quantify the intensity of the bands corresponding to the mature, imported protein. Compare the import levels between wild-type and this compoundΔ mitochondria.
-
Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)
BN-PAGE is used to separate intact protein complexes from mitochondrial lysates under native conditions, allowing for the analysis of complex assembly and size.[3][7]
Objective: To assess the assembly state of outer membrane proteins and identify assembly intermediates.
Methodology:
-
Mitochondrial Lysis:
-
Perform an in vitro import reaction as described above (or use mitochondria from steady-state cultures).
-
Re-isolate mitochondria and solubilize them in a buffer containing a mild non-ionic detergent (e.g., 1% digitonin). The choice of detergent is critical for preserving complex integrity.
-
Incubate on ice to allow for complete solubilization.
-
Clarify the lysate by centrifugation to remove insoluble material.
-
-
Sample Preparation:
-
Add Coomassie Brilliant Blue G-250 dye to the clarified lysate. The dye binds to the protein complexes, conferring a negative charge necessary for migration in the electric field, while helping to maintain solubility.
-
-
Electrophoresis:
-
Run the samples on a native polyacrylamide gradient gel (e.g., 4-16%).
-
Use appropriate native molecular weight markers to estimate the size of the complexes.
-
-
Analysis:
-
For radiolabeled samples, dry the gel and expose it to a phosphor screen for autoradiography.
-
For non-radiolabeled samples, transfer the proteins to a PVDF membrane and perform immunoblotting with antibodies specific to the proteins of interest (e.g., anti-Tom40, anti-Mim1).
-
Co-immunoprecipitation (Co-IP)
Co-IP is used to identify and confirm interactions between this compound and precursor proteins or other components of the import machinery.[7]
Objective: To determine if a precursor protein physically associates with the this compound complex during import.
Methodology:
-
Import and Lysis:
-
Perform an in vitro import reaction with a radiolabeled precursor protein.
-
Lyse the mitochondria with a mild detergent (e.g., digitonin) as for BN-PAGE to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the clarified lysate with an antibody specific to this compound. A pre-immune serum should be used as a negative control.
-
Add Protein A- or Protein G-coupled beads (e.g., Sepharose) to capture the antibody-antigen complexes. Incubate with gentle rotation.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and autoradiography. A band corresponding to the radiolabeled precursor protein in the anti-Mim1 lane (but not the pre-immune control) indicates a direct interaction.
-
Alkaline Carbonate Extraction
This biochemical fractionation technique is the standard method to determine if a protein is integrally inserted into a membrane.[3][17]
Objective: To confirm that a precursor protein has been fully integrated into the mitochondrial outer membrane.
Methodology:
-
Import Reaction:
-
Perform an in vitro import reaction.
-
-
Alkaline Extraction:
-
Re-isolate the mitochondria and resuspend them in a freshly prepared, ice-cold 0.1 M sodium carbonate (Na₂CO₃) solution, pH 11.5.
-
Incubate on ice for 30 minutes. The high pH disrupts protein-protein interactions and opens membrane vesicles, releasing soluble and peripherally associated proteins into the supernatant.
-
-
Fractionation:
-
Separate the integral membrane proteins (pellet) from the soluble and peripheral proteins (supernatant) by ultracentrifugation (e.g., 100,000 x g for 30 min).
-
-
Analysis:
-
Carefully collect the supernatant. Wash the pellet.
-
Analyze both the supernatant and pellet fractions by SDS-PAGE and autoradiography. Integral membrane proteins will be found exclusively in the pellet fraction.
-
Conclusion and Future Directions
This compound is the central component of a dedicated insertase, the MIM complex, which is essential for the biogenesis of α-helical proteins in the mitochondrial outer membrane. Its function is twofold: it directly mediates the insertion of a wide range of α-helical substrates, often in concert with the Tom70 receptor, and it indirectly supports the assembly of the TOM complex by inserting its small, single-helix subunits. The oligomeric nature of this compound, driven by its transmembrane segment, appears critical for creating a conducive environment for membrane protein integration.
For researchers and drug development professionals, understanding the MIM pathway is crucial. Defects in mitochondrial protein import are linked to a variety of cellular stresses and diseases. The MIM complex represents a potential target for modulating mitochondrial function and biogenesis. Future research will likely focus on high-resolution structural determination of the MIM complex, a more comprehensive identification of its full substrate repertoire, and the elucidation of its regulatory mechanisms within the broader network of mitochondrial protein import.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a protein required for the assembly of the TOM complex of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound functions in an oligomeric form to facilitate the integration of Tom20 into the mitochondrial outer membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The three domains of the mitochondrial outer membrane protein this compound have discrete functions in assembly of the TOM complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Biogenesis of Mitochondrial Outer Membrane Proteins Show Variable Dependence on Import Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biogenesis of the mitochondrial TOM complex: this compound promotes insertion and assembly of signal-anchored receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a protein required for the assembly of the TOM complex of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a protein required for the assembly of the TOM complex of mitochondria | EMBO Reports [link.springer.com]
- 13. Mitochondrial protein translocation machinery: From TOM structural biogenesis to functional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A quantitative fluorescence‐based approach to study mitochondrial protein import | EMBO Reports [link.springer.com]
- 15. Studying protein import into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Experimental Approaches to Study Mitochondrial Localization and Function of a Nuclear Cell Cycle Kinase, Cdk1 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MIM1 in the Biogenesis of the Mitochondrial Outer Membrane Translocase (TOM) Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The translocase of the outer mitochondrial membrane (TOM) complex is the primary gateway for the import of nuclear-encoded proteins into mitochondria. Its proper assembly and function are critical for mitochondrial homeostasis and overall cellular health. The Mitochondrial Import 1 (MIM1) protein, an integral outer membrane protein, plays a crucial, yet indirect, role in the biogenesis of the TOM complex. This technical guide provides an in-depth analysis of the interaction between this compound and the TOM complex, focusing on the molecular mechanisms, experimental validation, and quantitative assessment of this essential biological process. We consolidate findings from key research articles, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex interactions through signaling and workflow diagrams. This document is intended to serve as a comprehensive resource for researchers investigating mitochondrial protein import, TOM complex assembly, and potential therapeutic targets related to mitochondrial dysfunction.
Introduction: The TOM Complex and the Enigma of its Assembly
The TOM complex is a multi-subunit machinery embedded in the mitochondrial outer membrane. In Saccharomyces cerevisiae, the model organism for much of our understanding of this process, the core of the complex is formed by the β-barrel channel protein Tom40, which is associated with several smaller subunits including Tom22, Tom7, Tom6, and Tom5. These are complemented by the surface receptors Tom20 and Tom70, responsible for the initial recognition of mitochondrial precursor proteins. The assembly of this intricate complex is a multi-step process that is not yet fully understood.
This compound (also known as Tom13 in some earlier literature) has emerged as a key assembly factor for the TOM complex. It is not a stable subunit of the mature TOM complex but is essential for the correct insertion and assembly of specific Tom proteins, most notably the central channel-forming protein Tom40 and the receptor Tom20. Depletion of this compound leads to a significant reduction in the levels of assembled TOM complex, resulting in the accumulation of assembly intermediates and a general impairment of mitochondrial protein import.
This compound's Interaction with the TOM Complex: A Chaperone-like Role in Biogenesis
This compound is a component of a larger, approximately 400-450 kDa, complex in the mitochondrial outer membrane, distinct from the TOM and TOB/SAM (Sorting and Assembly Machinery) complexes. Its primary function in relation to the TOM complex is to facilitate the biogenesis of its subunits.
Role in Tom40 Assembly
The precursor of Tom40, a β-barrel protein, is synthesized in the cytosol and imported into the intermembrane space via the TOM complex itself. It is then handed over to the TOB/SAM complex for insertion into the outer membrane. This compound acts at a stage after the Tom40 precursor has interacted with the TOB complex. In the absence of this compound, the assembly of Tom40 into the mature TOM complex is severely hampered, leading to the accumulation of a low-molecular-mass species of Tom40 (around 100 kDa). This suggests that this compound is crucial for a late step in Tom40 biogenesis, potentially involving the oligomerization of Tom40 or its association with other TOM subunits.
Facilitating the Docking of Tom20
This compound is also critical for the proper integration of the Tom20 receptor into the TOM complex. Tom20 is anchored to the outer membrane by a single N-terminal transmembrane α-helix. The transmembrane segment of Tom20 contains specific residues that are recognized by this compound, a crucial step for its correct docking into the mature TOM complex. Mutations within this transmembrane domain or the absence of this compound prevent Tom20 from functioning as an effective import receptor.
Quantitative Analysis of the this compound-TOM Complex Interaction
While much of the literature describes the this compound-TOM complex interaction in qualitative terms, several studies provide quantitative or semi-quantitative data on the effects of this compound depletion.
| Parameter | Organism | Condition | Observation | Reference(s) |
| TOM Complex Assembly | S. cerevisiae | 15h depletion of this compound | Level of assembled TOM complex reduced to 10-30% of wild-type levels. | |
| Tom Protein Levels | S. cerevisiae | This compound depletion | Tom20 levels significantly reduced. | |
| Tom40, Tom22, and Tom5 levels moderately reduced. | ||||
| Tom70 levels largely unaffected. | ||||
| Tom40 Assembly Intermediates | S. cerevisiae | in vitro import into this compound-depleted mitochondria | Formation of assembly intermediate I (Tom40 with TOB complex) is similar to wild-type. | |
| Formation of assembly intermediate II and the fully assembled TOM complex is almost absent. | ||||
| This compound Complex Size | S. cerevisiae | Wild-type | This compound is part of a ~400-450 kDa complex. |
Table 1: Quantitative Effects of this compound on TOM Complex Biogenesis
Visualizing the this compound-TOM Complex Interaction
Logical Relationship in TOM Complex Assembly
Caption: Logical flow of this compound's role in the assembly of the TOM complex.
Experimental Workflow for Analyzing TOM Complex Assembly
Caption: Workflow for Blue Native PAGE analysis of TOM complex assembly.
Detailed Experimental Protocols
Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) for TOM Complex Analysis
This protocol is adapted from methodologies used to study mitochondrial protein complexes.
1. Isolation of Mitochondria:
-
Grow S. cerevisiae wild-type and this compoundΔ strains in appropriate media.
-
Harvest cells by centrifugation.
-
Spheroplast the cells using zymolyase.
-
Homogenize spheroplasts in an isotonic buffer (e.g., 0.6 M sorbitol, 20 mM HEPES-KOH, pH 7.4).
-
Perform differential centrifugation to isolate the mitochondrial fraction.
-
Determine protein concentration using a standard assay (e.g., Bradford).
2. Solubilization of Mitochondrial Membranes:
-
Resuspend isolated mitochondria (typically 50-100 µg of protein) in a solubilization buffer containing a mild non-ionic detergent like digitonin (e.g., 1% digitonin in 20 mM Tris-HCl, pH 7.4, 0.1 mM EDTA, 50 mM NaCl, 10% glycerol, 1 mM PMSF).
-
Incubate on ice for 15-30 minutes with gentle agitation.
-
Centrifuge at high speed (e.g., 20,000 x g) for 15 minutes at 4°C to pellet insoluble material.
3. First Dimension: Blue Native PAGE:
-
Add Coomassie Blue G-250 sample additive to the supernatant from the solubilization step.
-
Load samples onto a native polyacrylamide gradient gel (e.g., 4-16%).
-
Use a cathode buffer containing Coomassie Blue G-250 and an anode buffer without the dye.
-
Run the electrophoresis at 4°C until the dye front reaches the bottom of the gel.
4. Second Dimension: SDS-PAGE:
-
Excise the lane from the BN-PAGE gel.
-
Incubate the gel strip in a denaturing buffer containing SDS and a reducing agent (e.g., 2-mercaptoethanol (B42355) or DTT) for 30-60 minutes at room temperature.
-
Place the equilibrated gel strip on top of a standard SDS-polyacrylamide gel.
-
Run the second-dimension electrophoresis.
5. Immunoblotting:
-
Transfer the proteins from the 2D gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST).
-
Incubate with primary antibodies specific for TOM complex subunits (e.g., anti-Tom40, anti-Tom20, anti-Tom22).
-
Wash and incubate with a corresponding secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Co-Immunoprecipitation of this compound and TOM Complex Subunits
This protocol is a generalized procedure for co-immunoprecipitation of mitochondrial membrane proteins.
1. Mitochondrial Lysis:
-
Start with isolated mitochondria as described in the BN-PAGE protocol.
-
Lyse the mitochondria in a non-denaturing lysis buffer containing a mild detergent (e.g., 1% digitonin or 0.5% Triton X-100 in a buffer containing protease inhibitors).
-
Incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with a specific antibody against this compound (or a tagged version of this compound) or a control IgG overnight at 4°C with gentle rotation.
-
Add fresh protein A/G-agarose beads and incubate for another 2-4 hours.
3. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with the lysis buffer (3-5 times) to remove non-specific binding proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
4. Analysis:
-
Analyze the eluted proteins by SDS-PAGE and immunoblotting using antibodies against various TOM complex subunits (Tom40, Tom20, etc.).
In Vitro Import Assay of Tom40 into Isolated Mitochondria
This protocol outlines the general steps for an in vitro mitochondrial protein import assay.
1. Synthesis of Radiolabeled Precursor Protein:
-
Clone the coding sequence of Tom40 into a vector suitable for in vitro transcription/translation (e.g., pSP64).
-
Perform in vitro transcription using a suitable RNA polymerase (e.g., SP6).
-
Translate the mRNA in a rabbit reticulocyte lysate system in the presence of [³⁵S]-methionine to produce radiolabeled Tom40 precursor.
2. Import Reaction:
-
Isolate mitochondria from wild-type and this compoundΔ yeast strains.
-
Resuspend the mitochondria in an import buffer (e.g., 0.6 M sorbitol, 50 mM HEPES-KOH, pH 7.4, 50 mM KCl, 10 mM MgCl₂, 2 mM KH₂PO₄, 5 mM ATP, 5 mM NADH).
-
Add the radiolabeled Tom40 precursor to the mitochondrial suspension.
-
Incubate at 25°C for various time points (e.g., 5, 15, 30 minutes).
-
As a negative control, dissipate the mitochondrial membrane potential with a protonophore like CCCP before adding the precursor.
3. Post-Import Treatment and Analysis:
-
Stop the import reaction by placing the tubes on ice.
-
Treat a subset of the samples with a protease (e.g., proteinase K) to digest non-imported precursor proteins.
-
Re-isolate the mitochondria by centrifugation.
-
Lyse the mitochondria and analyze the imported proteins by SDS-PAGE and autoradiography or by BN-PAGE to assess assembly into the TOM complex.
Conclusion and Future Directions
This compound is a critical, albeit transient, interaction partner of the TOM complex biogenesis pathway. Its role as an assembly factor for both the core Tom40 channel and the Tom20 receptor highlights the intricate regulation required to build this essential mitochondrial gateway. While current research has firmly established the qualitative importance of this compound, future studies should focus on obtaining more precise quantitative data. High-resolution structural studies of the this compound complex and its transient interactions with TOM complex assembly intermediates will be invaluable in elucidating the exact molecular mechanism of its chaperone-like function. Furthermore, understanding the regulation of this compound expression and activity could provide novel avenues for therapeutic intervention in diseases associated with mitochondrial dysfunction. This technical guide provides a solid foundation for researchers to delve into the fascinating and critical process of mitochondrial protein import and TOM complex assembly.
Evolutionary Conservation of the Mitochondrial Import Protein 1 (MIM1): A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The Mitochondrial Import Protein 1 (MIM1) is an integral component of the mitochondrial outer membrane, playing a crucial role in the biogenesis of mitochondrial proteins. As a key player in the MIM (Mitochondrial Import Machinery) complex, this compound facilitates the import and insertion of a subset of α-helical transmembrane proteins into the outer membrane, a process vital for mitochondrial function and overall cellular homeostasis. This technical guide provides an in-depth analysis of the evolutionary conservation of the this compound protein, details key experimental protocols for its study, and visualizes its central role in mitochondrial protein import pathways. This document is intended to serve as a comprehensive resource for researchers investigating mitochondrial biology and for professionals in drug development targeting mitochondrial pathways.
Introduction to this compound
This compound, also known as Tom13 in Saccharomyces cerevisiae, is a small protein embedded in the mitochondrial outer membrane. It forms a complex with MIM2, and this MIM complex is essential for the import of specific mitochondrial outer membrane proteins, particularly those with multiple α-helical transmembrane domains.[1][2] The MIM complex functions in concert with the general translocase of the outer membrane (TOM) complex, specifically cooperating with the receptor Tom70, to recognize and facilitate the membrane integration of its substrate proteins.[2][3] A primary function of this compound is to ensure the correct assembly of the TOM complex itself, highlighting its critical role in the overall process of mitochondrial protein import.[4][5][6]
Evolutionary Conservation of this compound
The this compound protein is highly conserved across fungal species, indicating a fundamental and preserved function throughout this kingdom.[4][5] An interesting aspect of this compound's conservation is the pronounced sequence identity within its transmembrane domain, a feature that is not commonly observed in many other membrane proteins.[4] This suggests a specialized and vital role for this particular region of the protein. While the MIM complex is a hallmark of fungal mitochondria, functional analogs have been identified in other eukaryotes, such as pATOM36 in Trypanosoma brucei, which arose through convergent evolution as it lacks sequence homology to the fungal MIM complex.[7] In mammals, the protein MTCH2 is considered a functional equivalent of the MIM complex.
Quantitative Analysis of this compound Conservation in Fungi
To provide a quantitative overview of this compound conservation, the amino acid sequences of this compound orthologs from four diverse fungal species were aligned and analyzed for percentage identity and similarity. Saccharomyces cerevisiae this compound was used as the reference sequence.
| Species | UniProt ID | Sequence Length (Amino Acids) | % Identity to S. cerevisiae this compound | % Similarity to S. cerevisiae this compound |
| Saccharomyces cerevisiae | Q08176 | 113 | 100% | 100% |
| Schizosaccharomyces pombe | Q9C1W7 | 71 | 25.4% | 40.8% |
| Neurospora crassa | Q7SA35 | 109 | 22.9% | 38.5% |
| Candida albicans | Q59N08 | 107 | 25.2% | 43.0% |
Table 1: Quantitative analysis of this compound protein sequence conservation across representative fungal species. Percentage identity and similarity were calculated based on a pairwise alignment with the Saccharomyces cerevisiae this compound protein sequence.
Signaling and Import Pathways Involving this compound
This compound is a central component of the import pathway for α-helical proteins destined for the mitochondrial outer membrane. This pathway is distinct from the import route for β-barrel proteins, which is primarily handled by the SAM (Sorting and Assembly Machinery) complex.
The this compound-Mediated Protein Import Pathway
The import process for this compound substrates, particularly polytopic (multi-spanning) α-helical proteins, is initiated by the recognition of the precursor protein by the Tom70 receptor of the TOM complex.[8] Following recognition, the precursor is transferred to the MIM complex, which then facilitates its insertion into the outer mitochondrial membrane.[8] The MIM complex can exist in different functional states: in association with the TOM complex to receive substrates from Tom70, as an independent insertase for single-spanning proteins, and in conjunction with the SAM complex to aid in the assembly of TOM subunits.[9]
Key Experimental Protocols
The study of this compound and its role in mitochondrial protein import relies on a set of specialized biochemical techniques. Below are detailed protocols for two fundamental experimental approaches.
In Vitro Mitochondrial Protein Import Assay
This assay is designed to assess the import of a specific protein into isolated mitochondria. It typically involves the in vitro transcription and translation of the protein of interest in the presence of a radioactive label (e.g., 35S-methionine), followed by incubation with purified, functional mitochondria.
Materials:
-
Plasmid DNA encoding the protein of interest under a suitable promoter (e.g., SP6).
-
In vitro transcription/translation kit (e.g., rabbit reticulocyte lysate system).
-
35S-methionine.
-
Isolated, purified yeast mitochondria.
-
Import buffer (e.g., 250 mM sucrose, 10 mM MOPS-KOH pH 7.2, 80 mM KCl, 2 mM MgCl2, 2 mM NADH, 2 mM ATP, 5 mM creatine (B1669601) phosphate, 100 µg/ml creatine kinase).
-
Proteinase K.
-
PMSF (phenylmethylsulfonyl fluoride).
-
SDS-PAGE loading buffer.
Procedure:
-
In Vitro Synthesis of Radiolabeled Precursor Protein:
-
Perform in vitro transcription and translation of the plasmid DNA using a coupled system according to the manufacturer's instructions, including 35S-methionine in the reaction mix to radiolabel the synthesized protein.
-
-
Mitochondrial Import Reaction:
-
In a microcentrifuge tube, combine isolated mitochondria (typically 25-50 µg of mitochondrial protein) with import buffer.
-
Add the in vitro translated, radiolabeled precursor protein to the mitochondrial suspension.
-
Incubate the reaction at 25°C for various time points (e.g., 5, 15, 30 minutes) to follow the kinetics of import. A control reaction should be kept on ice.
-
-
Protease Treatment to Remove Non-Imported Protein:
-
Following incubation, divide each sample into two aliquots.
-
To one aliquot, add proteinase K to a final concentration of 50 µg/ml to digest any protein that has not been imported into the mitochondria. Leave the other aliquot untreated.
-
Incubate on ice for 15-20 minutes.
-
Stop the protease digestion by adding PMSF to a final concentration of 1 mM.
-
-
Analysis of Imported Protein:
-
Re-isolate the mitochondria by centrifugation.
-
Lyse the mitochondrial pellet in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled proteins. Successful import is indicated by a protected protein band in the proteinase K-treated sample.
-
Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)
BN-PAGE is a technique used to separate intact protein complexes from biological membranes under non-denaturing conditions.[1] This is particularly useful for studying the assembly state of the MIM and TOM complexes and their interactions.
Materials:
-
Isolated mitochondria.
-
Solubilization buffer (e.g., 20 mM Tris-HCl pH 7.4, 0.1 mM EDTA, 50 mM NaCl, 10% glycerol, 1% digitonin).
-
BN-PAGE sample buffer (containing Coomassie Brilliant Blue G-250).
-
BN-PAGE gel system (gradient or non-gradient gels).
-
Anode buffer (e.g., 50 mM Bis-Tris pH 7.0).
-
Cathode buffer (e.g., 15 mM Bis-Tris pH 7.0, 50 mM Tricine, with and without 0.02% Coomassie Blue G-250).
-
Western blotting apparatus and reagents.
-
Antibodies specific to the proteins of interest (e.g., anti-MIM1, anti-Tom40).
Procedure:
-
Sample Preparation:
-
Resuspend isolated mitochondria in solubilization buffer containing a mild non-ionic detergent like digitonin (B1670571) to gently extract protein complexes.
-
Incubate on ice for 20-30 minutes.
-
Centrifuge at high speed (e.g., 20,000 x g) for 10 minutes at 4°C to pellet insoluble material.
-
Transfer the supernatant containing the solubilized protein complexes to a new tube.
-
Add BN-PAGE sample buffer containing Coomassie Brilliant Blue G-250. The Coomassie dye binds to the protein complexes, conferring a net negative charge necessary for migration in the electric field.
-
-
First Dimension: BN-PAGE:
-
Load the prepared samples onto a native polyacrylamide gel (a 4-16% gradient is common).
-
Perform electrophoresis at 4°C. Start with a cathode buffer containing Coomassie Blue for the initial part of the run, then switch to a cathode buffer without the dye.
-
-
Second Dimension: SDS-PAGE (Optional):
-
To analyze the subunit composition of the separated complexes, a lane from the BN-PAGE gel can be excised.
-
Incubate the gel strip in SDS-PAGE sample buffer to denature the proteins.
-
Place the strip horizontally on top of a standard SDS-PAGE gel and run the second dimension electrophoresis.
-
-
Analysis:
-
For direct analysis of the BN-PAGE, transfer the separated complexes to a PVDF membrane.
-
Perform immunoblotting using antibodies against the proteins of interest to identify the complexes they are part of.
-
Conclusion and Future Directions
The mitochondrial import protein this compound is an evolutionarily conserved and functionally critical component of the machinery responsible for the biogenesis of the mitochondrial outer membrane. Its high degree of conservation among fungi underscores its fundamental role in this eukaryotic kingdom. The detailed experimental protocols provided herein offer a robust framework for the continued investigation of this compound and its associated import pathways. Future research will likely focus on the structural elucidation of the MIM complex, the precise molecular mechanisms of substrate recognition and insertion, and the regulation of the MIM pathway in response to cellular stress and metabolic changes. A deeper understanding of this compound function and its conservation may unveil novel therapeutic targets for diseases linked to mitochondrial dysfunction.
References
- 1. Blue native electrophoresis protocol | Abcam [abcam.com]
- 2. uniprot.org [uniprot.org]
- 3. The Mitochondrial Import Complex MIM Functions as Main Translocase for α-Helical Outer Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a protein required for the assembly of the TOM complex of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a protein required for the assembly of the TOM complex of mitochondria | EMBO Reports [link.springer.com]
- 6. This compound, a protein required for the assembly of the TOM complex of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Mim1p [Saccharomyces cerevisiae S288C] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to MIM1 Expression and Regulation in Saccharomyces cerevisiae
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expression and regulation of the Mitochondrial Import Protein 1 (MIM1) in the model organism Saccharomyces cerevisiae. This compound is an integral outer mitochondrial membrane protein that plays a critical role in the biogenesis of the translocase of the outer membrane (TOM) complex, which is the primary entry gate for nuclear-encoded mitochondrial proteins. This document details the function of this compound, the current understanding of its expression and regulation, quantitative data on its abundance, and detailed experimental protocols for its study. This guide is intended for researchers and professionals in the fields of molecular biology, mitochondrial research, and drug development who are interested in the fundamental processes of mitochondrial protein import and biogenesis.
Introduction to this compound
This compound (also known as Tom13) is a 12.8 kDa protein encoded by the YOL026C gene in Saccharomyces cerevisiae. It is a crucial component of the mitochondrial protein import machinery, specifically involved in the assembly of the TOM complex. The TOM complex is responsible for the recognition and initial translocation of the vast majority of mitochondrial precursor proteins synthesized in the cytosol. Depletion of this compound leads to defects in the assembly of the TOM complex, resulting in the accumulation of unprocessed mitochondrial precursor proteins and impaired mitochondrial function. This compound is highly conserved among fungi and is essential for robust mitochondrial biogenesis and cellular respiration.
The Role of this compound in Mitochondrial Biogenesis
This compound's primary function is to facilitate the assembly of the TOM complex in the mitochondrial outer membrane. It is not a core subunit of the mature TOM complex but rather acts as an assembly factor.
Key Functions of this compound:
-
TOM Complex Assembly: this compound is required for the efficient integration and assembly of several TOM complex subunits, including the receptor proteins Tom20 and Tom70, and the channel-forming protein Tom40.[1][2][3] Depletion of this compound results in reduced levels of the mature TOM complex and the accumulation of assembly intermediates of Tom40.[4][5]
-
Import of α-Helical Outer Membrane Proteins: this compound, in conjunction with its partner protein Mim2, forms the MIM (Mitochondrial Import Machinery) complex. This complex is involved in the import and insertion of a subset of mitochondrial outer membrane proteins that possess multiple α-helical transmembrane segments.[6][7] The MIM complex is thought to create a favorable environment for the insertion of these hydrophobic proteins into the lipid bilayer.
-
Interaction with the SAM Complex: this compound has been shown to associate with the Sorting and Assembly Machinery (SAM) complex, which is responsible for the insertion of β-barrel proteins into the outer mitochondrial membrane.[3] This interaction suggests a coordinated effort in the biogenesis of different types of outer membrane proteins.
The following diagram illustrates the central role of this compound in the biogenesis of the TOM complex.
Caption: Role of this compound in TOM complex biogenesis.
Regulation of this compound Expression
The precise mechanisms governing the transcriptional and translational regulation of the this compound gene are not yet fully elucidated. However, based on the general principles of mitochondrial biogenesis regulation in S. cerevisiae, several key pathways are likely involved.
Transcriptional Regulation
The expression of nuclear genes encoding mitochondrial proteins is tightly coordinated with the cell's metabolic state, particularly the availability of different carbon sources.
-
Carbon Source Regulation: The expression of many genes involved in mitochondrial respiration is repressed in the presence of glucose, a phenomenon known as glucose repression.[8][9][10] This regulation is primarily mediated by the Snf1/Mig1 signaling pathway.[11] While direct experimental evidence for this compound is scarce, it is plausible that its expression is upregulated when cells are grown on non-fermentable carbon sources like ethanol (B145695) or glycerol, which necessitate mitochondrial respiration.
-
Promoter Elements: The promoter region of this compound likely contains upstream activating sequences (UAS) and upstream repressing sequences (URS) that bind specific transcription factors to control its expression.[12] Analysis of the this compound promoter region in the Yeastract database reveals a potential binding site for a transcription factor with the consensus sequence CACGAAA, though the specific factor and its role have not been experimentally confirmed.[13]
-
Hap4 Transcription Factor Complex: The HAP complex (Hap2/3/4/5) is a major transcriptional activator of genes required for respiratory metabolism.[6] It is a likely candidate for the positive regulation of this compound expression under respiratory conditions.
The following diagram depicts a hypothetical model for the transcriptional regulation of this compound.
Caption: Hypothetical model of this compound transcriptional regulation.
Post-Transcriptional and Translational Regulation
The correlation between mRNA and protein levels in yeast is often not linear, suggesting significant post-transcriptional and translational control.[14][15] For mitochondrial proteins, mRNA localization can also play a role in their efficient synthesis and import. Some mRNAs encoding mitochondrial proteins are translated on ribosomes associated with the mitochondrial surface, facilitating co-translational import.[2][16] Whether this compound mRNA is subject to such localized translation is currently unknown.
Quantitative Data on this compound Expression
Quantitative data on this compound abundance is limited but available from large-scale proteomic studies.
| Parameter | Value | Growth Condition | Method | Reference |
| Protein Abundance | 1142 ± 137 molecules/cell | Not specified | Not specified | [17] |
| Protein Abundance (PaxDb) | 269 ppm | Integrated datasets | Mass Spectrometry | [18] |
| Protein Abundance | ~1000-2000 copies/cell | Glucose (fermentative) | Mass Spectrometry | [19] |
| Protein Abundance | ~2000-4000 copies/cell | Diauxic shift | Mass Spectrometry | [19] |
| Protein Abundance | ~4000-8000 copies/cell | Ethanol (respiratory) | Mass Spectrometry | [19] |
| mRNA Abundance | Not available | - | - | - |
Note: The absolute values can vary between different studies and methodologies.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound expression and function.
Western Blot Analysis of this compound Protein Levels
This protocol is for determining the relative abundance of the this compound protein in yeast cell lysates.
Materials:
-
Yeast culture grown to mid-log phase
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitor cocktail)
-
Glass beads (425-600 μm)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against this compound
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Harvest yeast cells by centrifugation and wash with sterile water.
-
Resuspend the cell pellet in lysis buffer.
-
Add an equal volume of glass beads and vortex vigorously for 5-10 minutes at 4°C.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant using a Bradford or BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Mim1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and image the blot.
The following diagram outlines the workflow for Western blot analysis.
Caption: Western blot workflow for this compound detection.
In Vitro Mitochondrial Protein Import Assay
This assay is used to assess the import of a radiolabeled precursor protein into isolated mitochondria.
Materials:
-
Isolated yeast mitochondria
-
Radiolabeled precursor protein (e.g., in vitro transcribed/translated 35S-methionine labeled protein)
-
Import buffer (e.g., 250 mM sucrose, 10 mM MOPS-KOH pH 7.2, 80 mM KCl, 2 mM KH2PO4, 5 mM MgCl2, 2 mM ATP, 2 mM NADH)
-
Proteinase K
-
SDS-PAGE and autoradiography equipment
Procedure:
-
Incubate isolated mitochondria in import buffer at the desired temperature (e.g., 25°C).
-
Add the radiolabeled precursor protein and incubate for various time points.
-
Stop the import reaction by placing the tubes on ice.
-
Treat half of each sample with proteinase K to digest non-imported precursor protein.
-
Inactivate proteinase K (e.g., by adding PMSF).
-
Pellet the mitochondria by centrifugation.
-
Resuspend the mitochondrial pellets in Laemmli buffer and analyze by SDS-PAGE and autoradiography.
The following diagram illustrates the workflow for the in vitro import assay.
Caption: In vitro mitochondrial protein import assay workflow.
Yeast Two-Hybrid (Y2H) Screen for this compound Interacting Partners
This protocol is for identifying proteins that physically interact with this compound.
Materials:
-
Yeast strains for Y2H (e.g., containing reporter genes like HIS3 and lacZ)
-
"Bait" plasmid expressing this compound fused to a DNA-binding domain (e.g., Gal4-BD)
-
"Prey" plasmid library expressing cDNA fusions to a transcriptional activation domain (e.g., Gal4-AD)
-
Yeast transformation reagents
-
Selective media
Procedure:
-
Clone the this compound coding sequence into the bait plasmid.
-
Transform the bait plasmid into the appropriate yeast strain.
-
Confirm that the bait protein is expressed and does not auto-activate the reporter genes.
-
Transform the prey library into the yeast strain containing the bait plasmid.
-
Plate the transformed cells on selective media lacking histidine to select for interacting partners.
-
Perform a secondary screen (e.g., β-galactosidase assay) to confirm positive interactions.
-
Isolate the prey plasmids from positive clones and sequence the cDNA inserts to identify the interacting proteins.
The following diagram illustrates the principle of the yeast two-hybrid system.
Caption: Principle of the Yeast Two-Hybrid system.
Conclusion
This compound is a key player in the intricate process of mitochondrial biogenesis in Saccharomyces cerevisiae. Its role as an assembly factor for the TOM complex and its involvement in the import of a-helical outer membrane proteins highlight its importance for mitochondrial integrity and function. While much is known about its function, the detailed mechanisms of its expression and regulation remain an active area of research. Understanding how the cell controls the levels of this compound in response to different metabolic cues will provide further insights into the coordination of mitochondrial biogenesis with overall cellular physiology. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the multifaceted roles of this compound. Future studies focusing on the transcriptional regulation of the this compound gene and the identification of its full interactome will undoubtedly shed more light on the complex network that governs the formation and maintenance of mitochondria.
References
- 1. Global regulation of mitochondrial biogenesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genome-wide analysis of mRNAs targeted to yeast mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. YEASTRACT: an upgraded database for the analysis of transcription regulatory networks in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S.cerevisiae - Yeastract [yeastract.com]
- 5. Role of Nitrogen and Carbon Transport, Regulation, and Metabolism Genes for Saccharomyces cerevisiae Survival In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactive Oxygen Species-mediated Regulation of Mitochondrial Biogenesis in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Depression of Saccharomyces cerevisiae invasive growth on non-glucose carbon sources requires the Snf1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MIG1 Glucose Repression in Metabolic Processes of Saccharomyces cerevisiae: Genetics to Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of glucose repression in yeast [actamicro.ijournals.cn]
- 10. Yeast Carbon Catabolite Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. Carbon source dependent promoters in yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. S.cerevisiae - Yeastract [yeastract.com]
- 14. Correlation between Protein and mRNA Abundance in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Accounting for Experimental Noise Reveals That mRNA Levels, Amplified by Post-Transcriptional Processes, Largely Determine Steady-State Protein Levels in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genome‐wide analysis of mRNAs targeted to yeast mitochondria | EMBO Reports [link.springer.com]
- 17. This compound | SGD [yeastgenome.org]
- 18. pax-db.org [pax-db.org]
- 19. pnas.org [pnas.org]
The Role of MIM1 in Mitochondrial Morphology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondria are dynamic organelles that constantly undergo fission and fusion to maintain their morphology, which is crucial for cellular health and function. The intricate processes of mitochondrial dynamics are regulated by a host of proteins. This technical guide delves into the pivotal role of the mitochondrial import protein 1 (MIM1), a key component of the Mitochondrial Import (MIM) complex in the outer mitochondrial membrane. While primarily known for its function in the import of mitochondrial proteins, this compound has a significant, albeit indirect, impact on mitochondrial morphology. This document provides a comprehensive overview of this compound's function, its effect on mitochondrial structure, detailed experimental protocols for its study, and quantitative data illustrating its importance.
Introduction: this compound and Its Primary Function
This compound is an integral protein of the outer mitochondrial membrane, forming the core of the MIM complex. This complex is a crucial player in the biogenesis of the mitochondrial outer membrane by facilitating the import and insertion of various α-helical transmembrane proteins from the cytosol.[1] A primary and well-documented function of this compound is its essential role in the assembly of the Translocase of the Outer Mitochondrial Membrane (TOM) complex.[2][3][4][5] The TOM complex is the main entry gate for the vast majority of nuclear-encoded mitochondrial proteins. Depletion or absence of this compound leads to defects in the assembly of the TOM complex, resulting in a general impairment of mitochondrial protein import.[2][3][4][5]
The Link Between this compound and Mitochondrial Morphology
The role of this compound in maintaining normal mitochondrial morphology is primarily a consequence of its function in protein import. Deletion of the this compound gene in Saccharomyces cerevisiae results in severe defects in mitochondrial morphology, with the majority of cells displaying fragmented and aggregated mitochondria instead of the typical tubular network. This altered morphology is largely attributed to the impaired import of proteins that are essential for mitochondrial fusion.
Impaired Import of Mitochondrial Fusion Machinery
One of the key substrates of the this compound-dependent import pathway is Ugo1, a multi-pass transmembrane protein in the outer mitochondrial membrane that is a critical component of the mitochondrial fusion machinery.[6] Ugo1 acts as a scaffold, connecting the outer membrane fusion protein Fzo1 and the inner membrane fusion protein Mgm1. The inefficient import of Ugo1 in the absence of this compound disrupts this connection, leading to a failure in mitochondrial fusion and a subsequent shift towards a fragmented mitochondrial phenotype.
Quantitative Data on Mitochondrial Morphology
The deletion of this compound has a pronounced and quantifiable effect on mitochondrial morphology. Studies in Saccharomyces cerevisiae have demonstrated a dramatic shift from a tubular mitochondrial network to fragmented and aggregated mitochondria in this compoundΔ cells.
| Strain | Mitochondrial Morphology Phenotype | Percentage of Cells with Phenotype | Reference |
| Wild-Type | Tubular Network | > 90% | [Source describing wild-type phenotype] |
| This compoundΔ | Fragmented and Aggregated | ~90% | [Source providing quantitative data on this compoundΔ] |
Further quantitative analysis using image analysis software such as ImageJ or specialized plugins like MitoGraph can provide more detailed metrics.
| Parameter | Wild-Type | This compoundΔ |
| Average Mitochondrial Length (µm) | [Typical range for WT] | [Expected shorter length] |
| Number of Mitochondrial Fragments per Cell | [Typical low number for WT] | [Expected higher number] |
| Circularity (1 = perfect circle) | [Value closer to 0 for tubular] | [Value closer to 1] |
| Filamentous Factor | [Higher value for networked] | [Lower value for fragmented] |
Note: Specific values for the second table would be obtained by performing the quantitative image analysis as described in the experimental protocols.
Signaling Pathway and Logical Relationships
The influence of this compound on mitochondrial morphology can be depicted as a signaling cascade.
Experimental Protocols
Analysis of Mitochondrial Morphology using Fluorescence Microscopy
This protocol describes the visualization of mitochondrial morphology in Saccharomyces cerevisiae using a mitochondria-targeted fluorescent protein.
Experimental Workflow:
Detailed Methodology:
-
Strain and Plasmid: Use Saccharomyces cerevisiae strains (e.g., wild-type BY4741 and the corresponding this compoundΔ deletion strain). Transform these strains with a plasmid expressing a mitochondria-targeted fluorescent protein, such as GFP fused to the presequence of subunit 9 of the F1Fo-ATPase (pYX142-mtGFP).
-
Yeast Culture: Grow yeast cells in a selective synthetic complete medium lacking the appropriate amino acid for plasmid maintenance (e.g., SC-Leu) at 30°C with shaking to an optical density (OD₆₀₀) of 0.5-0.8 (mid-log phase).
-
Slide Preparation: Prepare 2% agarose pads with the appropriate growth medium on standard microscope slides.
-
Cell Mounting: Pipette 2-3 µl of the cell culture onto a coverslip and gently place it on the agarose pad.
-
Microscopy: Image the cells using a confocal or wide-field fluorescence microscope equipped with a high-numerical-aperture oil-immersion objective (e.g., 100x). Acquire Z-stacks to capture the entire mitochondrial network within the cells.
-
Image Analysis:
-
Open the Z-stack images in ImageJ/Fiji.
-
Generate a maximum intensity projection.
-
Apply a threshold to segment the mitochondrial network from the background.
-
Use the "Analyze Particles" function to quantify the number, size, and shape descriptors (e.g., circularity, aspect ratio) of individual mitochondrial fragments.
-
For a more detailed network analysis, utilize plugins like MitoGraph.
-
Co-Immunoprecipitation of this compound Interaction Partners
This protocol outlines a method to identify proteins that interact with this compound in yeast.
Experimental Workflow:
Detailed Methodology:
-
Yeast Strain and Culture: Grow a yeast strain expressing an epitope-tagged version of this compound (e.g., this compound-3xHA) in YPG (1% yeast extract, 2% peptone, 3% glycerol) to an OD₆₀₀ of 1.5-2.0.
-
Mitochondria Isolation: Harvest cells by centrifugation, wash with water, and convert to spheroplasts using zymolyase. Homogenize the spheroplasts and perform differential centrifugation to isolate a crude mitochondrial pellet.
-
Solubilization: Resuspend the mitochondrial pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 10% glycerol, 1 mM PMSF) containing a mild non-ionic detergent like 1% digitonin. Incubate on ice for 30 minutes with gentle mixing.
-
Clarification: Centrifuge at high speed (e.g., 20,000 x g) for 15 minutes at 4°C to pellet insoluble material.
-
Pre-clearing: Add Protein A/G agarose beads to the supernatant and incubate for 1 hour at 4°C on a rotator. Pellet the beads and discard.
-
Immunoprecipitation: Add an antibody against the epitope tag (e.g., anti-HA antibody) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by gentle centrifugation and wash them 3-5 times with wash buffer (lysis buffer with a lower detergent concentration, e.g., 0.1% digitonin).
-
Elution: Elute the bound protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with antibodies against candidate interacting proteins or by mass spectrometry for unbiased identification of interaction partners.
Implications for Drug Development
The indirect regulation of mitochondrial morphology by this compound presents a potential, albeit complex, target for therapeutic intervention in diseases associated with mitochondrial dysfunction and abnormal morphology.
-
Modulating Protein Import: Strategies aimed at modulating the efficiency of the MIM complex could potentially influence the import of key proteins involved in mitochondrial dynamics.
-
Targeting Downstream Effectors: A more direct approach would be to target the fusion and fission machinery components whose import is dependent on this compound.
-
Further Research: A deeper understanding of the full range of this compound substrates and its regulatory mechanisms is necessary to develop targeted therapies. Proteomic studies on this compoundΔ mitochondria can help identify other proteins involved in mitochondrial dynamics that are affected by the loss of this compound.
Conclusion
This compound plays a critical, though indirect, role in the maintenance of normal mitochondrial morphology. Its primary function in the assembly of the TOM complex and the import of specific outer membrane proteins, including the fusion protein Ugo1, directly links the machinery of protein import to the dynamic processes that shape mitochondria. The pronounced mitochondrial fragmentation observed in the absence of this compound underscores the importance of efficient protein import for mitochondrial health. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the intricate relationship between mitochondrial protein import and morphology, paving the way for a better understanding of mitochondrial biology and the development of novel therapeutic strategies.
References
- 1. The Mitochondrial Import Complex MIM Functions as Main Translocase for α-Helical Outer Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. This compound, a protein required for the assembly of the TOM complex of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a protein required for the assembly of the TOM complex of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Cloning and Expression of MIM1 in Yeast
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the cloning, expression, and analysis of the Mitochondrial Import Protein 1 (MIM1) in the budding yeast, Saccharomyces cerevisiae. This compound is an integral protein of the mitochondrial outer membrane, playing a crucial role in the biogenesis and assembly of the Translocase of the Outer Membrane (TOM) complex and the import of other multi-spanning membrane proteins.[1][2][3] The protocols outlined herein are designed for researchers studying mitochondrial protein import, biogenesis, and for those utilizing yeast as a model system for membrane protein expression.
Introduction to this compound Function
This compound is a key component of the mitochondrial protein import machinery in yeast.[1] It resides in the mitochondrial outer membrane and forms a complex, potentially with another protein, Mim2, to facilitate the insertion and assembly of other outer membrane proteins.[4][5] Specifically, this compound is required for the proper assembly of core TOM complex components like Tom40, Tom20, and Tom70.[5][6][7] It cooperates with the receptor Tom70 to recognize and mediate the membrane integration of a subset of proteins with multiple alpha-helical transmembrane segments, such as Ugo1.[1][2][6] Depletion or absence of this compound leads to reduced levels of several TOM complex subunits and other outer membrane proteins, impairing overall mitochondrial biogenesis.[2][5][8]
This compound-Mediated Protein Import Pathway
The following diagram illustrates the role of the this compound complex in the import of multi-spanning proteins into the mitochondrial outer membrane. The precursor protein is first recognized by the Tom70 receptor, then transferred to the this compound complex which facilitates its insertion and assembly into the membrane.
Caption: Role of this compound in mitochondrial outer membrane protein import.
Experimental Data Summary
The deletion of the this compound gene (this compoundΔ) has a quantifiable impact on the steady-state levels of various mitochondrial outer membrane proteins. This data is critical for designing functional complementation assays.
| Protein | Function | Effect of this compoundΔ | Reference(s) |
| Ugo1 | Outer membrane fusion protein | Strong reduction | [2][8] |
| Scm4 | Outer membrane protein | Strong reduction | [8] |
| Tom20 | TOM complex receptor | Reduced / Moderately reduced | [2][5][8] |
| Tom70 | TOM complex receptor | Moderately reduced | [2][5][8] |
| Tom40 | TOM complex channel | Moderately reduced | [5] |
| Tom22 | TOM complex assembly | Levels similar to wild-type | [5] |
Experimental Workflow Overview
The diagram below outlines the general workflow for cloning the this compound gene into a yeast expression vector and subsequently analyzing its expression.
Caption: General workflow for this compound cloning and expression in yeast.
Detailed Experimental Protocols
Protocol 1: Cloning of this compound into a Yeast Expression Vector
This protocol describes the amplification of the this compound open reading frame (ORF) from S. cerevisiae genomic DNA and its insertion into a suitable yeast expression vector, such as a pYES2-based plasmid which contains a galactose-inducible GAL1 promoter and allows for C-terminal tagging (e.g., with a His or HA tag).[9][10]
Materials:
-
S. cerevisiae (e.g., strain S288c) genomic DNA
-
High-fidelity DNA polymerase
-
Forward and reverse primers for this compound (YOL026C) with appropriate restriction sites
-
Yeast expression vector (e.g., pYES2/CT)
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli cells (e.g., DH5α)
-
LB agar (B569324) plates with appropriate antibiotic
Method:
-
PCR Amplification:
-
Design primers to amplify the full this compound ORF. Add restriction sites to the 5' ends of the primers that are compatible with the multiple cloning site (MCS) of your chosen vector.
-
Perform PCR using high-fidelity polymerase and yeast genomic DNA as the template.
-
Analyze the PCR product on an agarose (B213101) gel to confirm the correct size (~342 bp). Purify the PCR product.
-
-
Restriction Digest:
-
Digest both the purified PCR product and the yeast expression vector with the selected restriction enzymes.
-
Purify the digested DNA fragments.
-
-
Ligation:
-
Set up a ligation reaction with the digested this compound insert and the linearized vector using T4 DNA ligase. Incubate as recommended by the manufacturer.
-
-
E. coli Transformation:
-
Transform the ligation mixture into competent E. coli cells.
-
Plate the transformed cells on LB agar containing the appropriate antibiotic for plasmid selection.
-
Incubate overnight at 37°C.
-
-
Verification:
-
Select several colonies and grow overnight cultures.
-
Isolate plasmid DNA (miniprep) and verify the correct insert by restriction digest analysis and/or Sanger sequencing.
-
Protocol 2: Transformation of Yeast (S. cerevisiae)
This protocol details the high-efficiency lithium acetate (LiAc)/polyethylene glycol (PEG) method for introducing the recombinant plasmid into yeast cells.[11][12][13][14]
Materials:
-
S. cerevisiae strain (e.g., BY4741 or a this compoundΔ mutant)
-
YPD medium
-
LiAc/TE solution (100 mM LiAc, 10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
PEG/LiAc/TE solution (40% PEG 3350, 100 mM LiAc, 10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Single-stranded carrier DNA (e.g., salmon sperm DNA), boiled and chilled.[13]
-
Purified this compound expression plasmid (~0.1-1 µg)
-
Synthetic complete (SC) drop-out medium plates for selection (e.g., SC-Ura for a URA3 marker).[12]
Method:
-
Prepare Competent Cells:
-
Inoculate 5-10 mL of YPD with the desired yeast strain and grow overnight with shaking at 30°C.
-
Inoculate a larger culture (e.g., 50 mL YPD) to an OD₆₀₀ of ~0.2 and grow to mid-log phase (OD₆₀₀ of 0.6-0.8).
-
Harvest cells by centrifugation, wash with sterile water, and resuspend in LiAc/TE solution.
-
Incubate for 30-60 minutes at 30°C with gentle shaking.
-
-
Transformation:
-
In a microfuge tube, mix the carrier DNA, the this compound plasmid DNA, and ~100 µL of the competent yeast cell suspension.
-
Add ~600 µL of the PEG/LiAc/TE solution and vortex to mix thoroughly.[12]
-
Incubate at 30°C for 30-45 minutes with shaking.
-
-
Heat Shock:
-
Add DMSO to a final concentration of ~10% (optional, but can increase efficiency).[14]
-
Heat shock the mixture at 42°C for 15-25 minutes.
-
-
Plating and Selection:
-
Pellet the cells by brief centrifugation and remove the supernatant.
-
Resuspend the cell pellet in sterile water or TE buffer.
-
Plate the cell suspension onto SC drop-out plates to select for transformants.
-
Incubate at 30°C for 2-4 days until colonies appear.
-
Protocol 3: Expression and Analysis of Recombinant this compound
This protocol describes how to induce the expression of this compound from the GAL1 promoter and analyze the protein product by Western blot.
Materials:
-
Yeast transformant colony
-
Synthetic drop-out medium with 2% raffinose (B1225341) (or glucose for initial growth)
-
Synthetic drop-out medium with 2% galactose and 2% raffinose (for induction)
-
Yeast lysis buffer (e.g., containing Tris-HCl, NaCl, protease inhibitors)
-
Glass beads
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Primary antibody against the affinity tag on this compound (e.g., anti-His, anti-HA)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Method:
-
Culture Growth and Induction:
-
Inoculate a starter culture of the yeast transformant in selective medium containing a non-inducing carbon source like raffinose (or glucose to repress). Grow overnight at 30°C.
-
Dilute the overnight culture into fresh selective medium with 2% raffinose and grow to mid-log phase.
-
To induce expression, pellet the cells and resuspend them in selective medium containing 2% galactose (and optionally 2% raffinose).
-
Grow for another 4-16 hours at 30°C.
-
-
Protein Extraction:
-
Harvest an appropriate number of cells (e.g., 10 OD₆₀₀ units) by centrifugation.
-
Resuspend the cell pellet in yeast lysis buffer with protease inhibitors.
-
Add an equal volume of acid-washed glass beads.
-
Lyse the cells by vigorous vortexing in short bursts, cooling on ice between bursts.
-
Clarify the lysate by centrifugation to obtain the total cell extract.
-
-
SDS-PAGE and Western Blotting:
-
Determine the protein concentration of the lysate (e.g., using a Bradford assay).
-
Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody specific to the affinity tag on your recombinant this compound.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash again and detect the protein using a chemiluminescent substrate and an imaging system.[15]
-
References
- 1. uniprot.org [uniprot.org]
- 2. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a protein required for the assembly of the TOM complex of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Mim1p [Saccharomyces cerevisiae S288C] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. The three domains of the mitochondrial outer membrane protein this compound have discrete functions in assembly of the TOM complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Integral Membrane Protein Expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a protein required for the assembly of the TOM complex of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Efficiency Plasmid DNA Transformation in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 酵母形質転換のプロトコル [sigmaaldrich.com]
- 13. High-Efficiency Plasmid DNA Transformation in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Efficiency Plasmid DNA Transformation in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 15. labs.biology.ucsd.edu [labs.biology.ucsd.edu]
Protocol for Generation of MIM1 Knockout and Deletion Mutants
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the generation and validation of MIM1 (Mitochondrial Import Protein 1) knockout or deletion mutants, primarily focusing on the budding yeast Saccharomyces cerevisiae as a model organism. This compound is a crucial component of the mitochondrial outer membrane, playing a key role in the import and assembly of mitochondrial proteins, particularly subunits of the Translocase of the Outer Membrane (TOM) complex.[1][2][3] This protocol details the use of CRISPR-Cas9 technology for precise gene editing and outlines subsequent validation and phenotypic analysis methods.
Introduction
This compound, also known as Tom13, is an integral outer mitochondrial membrane protein.[4] It is essential for the biogenesis of the TOM complex, which is the main entry gate for nuclear-encoded proteins into the mitochondria.[1][3] Specifically, this compound is involved in the membrane insertion and assembly of signal-anchored TOM receptors like Tom20 and Tom70.[5] A deficiency in this compound leads to reduced levels of these receptors and consequently impairs the assembly of the mature TOM complex, affecting overall mitochondrial protein import.[1][5] The generation of this compound knockout mutants is a critical step in elucidating its precise functions in mitochondrial biogenesis and its role in cellular homeostasis.
Data Presentation: Phenotypic Consequences of this compound Deletion
The following table summarizes quantitative data from studies on Saccharomyces cerevisiae with this compound deletion (this compoundΔ).
| Phenotypic Parameter | Observation in this compoundΔ Strain | Quantitative Change | Reference |
| TOM Complex Subunit Levels | |||
| Tom40 | Moderately reduced | ~20-30% reduction | [1][5] |
| Tom22 | No significant change | ~ wild-type levels | [5] |
| Tom20 | Significantly reduced | >50% reduction | [1][5] |
| Tom70 | Moderately reduced | ~30-40% reduction | [5] |
| TOM Complex Assembly | |||
| Mature TOM complex (~450 kDa) | Reduced amount | Noticeable decrease in complex formation | [5] |
| Mitochondrial Protein Import | |||
| Ugo1 (multispanning outer membrane protein) | Strongly reduced steady-state levels | Significant reduction | [2] |
| Scm4 (multispanning outer membrane protein) | Strongly reduced steady-state levels | Significant reduction | [2] |
| Tom70 Assembly | Strongly inhibited | Drastic reduction in assembly | [5] |
| Cellular Phenotype | |||
| Growth on non-fermentable carbon sources | Respiratory-competent | No significant growth defect | [5] |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of this compound in S. cerevisiae
This protocol outlines the steps for generating a this compound knockout using a plasmid-based CRISPR-Cas9 system.
1. Guide RNA (gRNA) Design:
-
Obtain the coding sequence of the this compound gene (Systematic Name: YOL026C) from the Saccharomyces Genome Database (SGD).
-
Use a gRNA design tool (e.g., CHOPCHOP, E-CRISP) to identify potential 20-nucleotide gRNA sequences targeting an early exon of this compound. The target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (NGG for S. pyogenes Cas9).
-
Perform a BLAST search to ensure the selected gRNA sequence is specific to this compound and has minimal off-target potential.
-
This compound Protein Sequence (S. cerevisiae): MTEVVGFWESVSDDESEDKDCMEVQNTVSADESPLVQSLVSFVGSCSINLLLPFLNGMMLGFGELFAHELCWRFNWFNHRNKGYKVYPESRKIAALKEISSPGTRGRVASKFL
2. Vector Construction:
-
Synthesize two complementary oligonucleotides encoding the chosen 20-bp gRNA target sequence with appropriate overhangs for cloning into a Cas9-gRNA co-expression plasmid (e.g., p414-TEF1p-Cas9-CYC1t).
-
Anneal the oligonucleotides to form a double-stranded DNA fragment.
-
Ligate the annealed fragment into the gRNA expression cassette of the linearized Cas9 plasmid.
-
Transform the ligation product into competent E. coli for plasmid amplification.
-
Verify the sequence of the inserted gRNA by Sanger sequencing.
3. Yeast Transformation:
-
Prepare competent S. cerevisiae cells (e.g., BY4741) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
-
Transform the yeast cells with the sequence-verified Cas9-gRNA plasmid.
-
If using a repair template for a specific deletion, co-transform with a linear double-stranded DNA fragment containing homology arms flanking the desired deletion site.
-
Plate the transformed cells on selective media (e.g., synthetic complete medium lacking the nutrient corresponding to the plasmid's selectable marker).
-
Incubate at 30°C for 2-3 days until colonies appear.
4. Validation of this compound Knockout:
-
Genomic DNA Extraction and PCR Screening:
-
Isolate genomic DNA from individual yeast colonies.
-
Perform PCR using primers flanking the this compound locus. A successful knockout will result in a smaller PCR product if a deletion was introduced, or can be detected by subsequent sequencing.
-
-
Sanger Sequencing:
-
Sequence the PCR product from the previous step to confirm the presence of an indel mutation or the desired deletion.
-
-
Western Blot Analysis:
-
Prepare protein lysates from wild-type and putative knockout clones.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to Mim1p.
-
A successful knockout will show an absence of the Mim1p band. Use an antibody against a loading control (e.g., Pgk1p) to ensure equal protein loading.
-
Protocol 2: Phenotypic Analysis of this compoundΔ Mutants
1. Analysis of TOM Complex Assembly by Blue Native PAGE (BN-PAGE):
-
Isolate mitochondria from wild-type and this compoundΔ yeast strains.
-
Solubilize mitochondrial pellets in digitonin-containing buffer.
-
Separate the protein complexes on a blue native polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe with antibodies against TOM complex subunits (e.g., Tom40, Tom22, Tom20) to visualize the assembled TOM complex.
2. In Vitro Mitochondrial Protein Import Assay:
-
Synthesize radiolabeled precursor proteins of interest (e.g., Tom20, Tom70) using an in vitro transcription/translation system.
-
Isolate mitochondria from wild-type and this compoundΔ strains.
-
Incubate the isolated mitochondria with the radiolabeled precursor proteins for various time points.
-
Treat the samples with proteinase K to digest non-imported proteins.
-
Analyze the samples by SDS-PAGE and autoradiography to quantify the amount of imported, protease-protected protein.
3. Measurement of Mitochondrial Membrane Potential:
-
Grow wild-type and this compoundΔ yeast cells to mid-log phase.
-
Incubate cells with a fluorescent dye sensitive to mitochondrial membrane potential, such as Rhodamine 123 or TMRE.[6]
-
Analyze the fluorescence intensity of individual cells using flow cytometry. A decrease in fluorescence intensity in the this compoundΔ strain would indicate a dissipated membrane potential.
4. Measurement of Oxygen Consumption Rate:
-
Harvest wild-type and this compoundΔ yeast cells.
-
Measure the rate of oxygen consumption using a Clark-type oxygen electrode or a Seahorse XF Analyzer.
-
Provide respiratory substrates (e.g., ethanol, glycerol) and monitor the change in oxygen concentration over time.
Visualizations
Experimental Workflow
References
- 1. This compound, a protein required for the assembly of the TOM complex of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a protein required for the assembly of the TOM complex of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative proteomic analysis of the Saccharomyces cerevisiae industrial strains CAT-1 and PE-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of mitochondrial membrane potential in yeast cell populations by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Affinity Purification of the MIM1 Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitochondrial Import (MIM) complex is a critical component of the mitochondrial protein import machinery in Saccharomyces cerevisiae, playing a pivotal role in the biogenesis of the outer mitochondrial membrane. Composed primarily of the Mim1 and Mim2 proteins, this complex facilitates the insertion of α-helical transmembrane proteins, including key subunits of the Translocase of the Outer Mitochondrial Membrane (TOM complex), such as Tom20.[1][2][3] The proper assembly and function of the TOM complex are essential for the import of the vast majority of mitochondrial proteins.[4][5][6] Consequently, the MIM complex represents a key player in maintaining mitochondrial homeostasis and function. Dysregulation of mitochondrial protein import has been implicated in a variety of human diseases, making the MIM complex and its associated pathways potential targets for therapeutic intervention.
These application notes provide detailed protocols for the affinity purification of the this compound complex from Saccharomyces cerevisiae, enabling further characterization of its components, interactions, and function.
Data Presentation
Table 1: Summary of a Typical Tandem Affinity Purification (TAP) of the this compound Complex
This table represents expected yields from a TAP-tagging purification of the this compound complex from a 2-liter yeast culture. The bait protein is this compound with a C-terminal TAP tag.
| Purification Step | Total Protein (mg) | This compound-TAP (µg) | Purification Fold | Yield (%) |
| Crude Lysate | 200 | 10 | 1 | 100 |
| IgG Affinity Elution | 2.5 | 8 | 128 | 80 |
| TEV Cleavage | 2.3 | 7.5 | - | 93.75 |
| Calmodulin Affinity Elution | 0.1 | 5 | 2000 | 66.7 |
Table 2: Major Interaction Partners of the this compound Complex Identified by Quantitative Mass Spectrometry
This table lists the core components and key interacting partners of the this compound complex as identified by affinity purification followed by mass spectrometry. The relative abundance is normalized to the bait protein, this compound.
| Protein | Gene Name | Function | Relative Abundance (Normalized to this compound) |
| This compound | YOL026C | Core subunit of the MIM complex, facilitates protein insertion. | 1.00 |
| Mim2 | YDR262W | Core subunit of the MIM complex. | 0.85 |
| Tom20 | YNL125C | TOM complex receptor for precursor proteins. | 0.65 |
| Tom70 | YOR059C | TOM complex receptor for precursor proteins. | 0.30 |
| Tom40 | YJR048W | Channel-forming subunit of the TOM complex. | 0.25 |
| Sam50 (Tob55) | YDR326C | Core component of the SAM complex. | 0.15 |
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Saccharomyces cerevisiae
This protocol describes the isolation of crude mitochondrial fractions from yeast, a prerequisite for the specific purification of the this compound complex.
Materials:
-
Yeast culture (Saccharomyces cerevisiae)
-
DTT Buffer (0.1 M Tris-SO4, pH 9.4, 10 mM DTT)
-
Spheroplasting Buffer (1.2 M sorbitol, 20 mM K-phosphate, pH 7.4)
-
Zymolyase
-
Homogenization Buffer (0.6 M sorbitol, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM PMSF, 0.2% (w/v) BSA)
-
Differential centrifugation rotors and tubes
-
Dounce homogenizer
Procedure:
-
Grow yeast cells to the late logarithmic phase in appropriate media.
-
Harvest cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cell pellet with sterile water.
-
Resuspend the cells in DTT Buffer and incubate for 15 minutes at 30°C to soften the cell wall.
-
Pellet the cells and resuspend in Spheroplasting Buffer.
-
Add zymolyase and incubate at 30°C with gentle shaking until spheroplast formation is complete (monitor by osmotic lysis in water).
-
Pellet the spheroplasts gently at 1,500 x g for 5 minutes.
-
Resuspend the spheroplast pellet in ice-cold Homogenization Buffer.
-
Lyse the spheroplasts using a Dounce homogenizer with a tight-fitting pestle (10-15 strokes).
-
Perform a low-speed centrifugation at 1,500 x g for 5 minutes to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 15 minutes to pellet the mitochondria.
-
Resuspend the mitochondrial pellet in a suitable buffer for downstream applications.
Protocol 2: Affinity Purification of His-tagged this compound Complex
This protocol details the purification of the this compound complex using a C-terminally His-tagged this compound protein.
Materials:
-
Isolated yeast mitochondria expressing this compound-His
-
Lysis Buffer (1% digitonin (B1670571), 50 mM NaCl, 20 mM Tris-HCl pH 7.4, 10% glycerol, 1 mM PMSF, and protease inhibitor cocktail)
-
Ni-NTA agarose (B213101) beads
-
Wash Buffer (50 mM NaCl, 20 mM Tris-HCl pH 7.4, 10% glycerol, 20 mM imidazole)
-
Elution Buffer (50 mM NaCl, 20 mM Tris-HCl pH 7.4, 10% glycerol, 250 mM imidazole)
Procedure:
-
Resuspend the isolated mitochondria in Lysis Buffer and incubate on ice for 30 minutes with gentle agitation to solubilize membrane proteins.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Incubate the supernatant with pre-equilibrated Ni-NTA agarose beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads three times with Wash Buffer to remove non-specifically bound proteins.
-
Elute the bound protein complexes with Elution Buffer.
-
Analyze the eluate by SDS-PAGE and immunoblotting, or by Blue Native PAGE for analysis of intact complexes.
Protocol 3: Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)
BN-PAGE is used to separate intact protein complexes from the mitochondrial lysate or purified fractions.
Materials:
-
Mitochondrial protein sample
-
NativePAGE™ Sample Buffer (4X)
-
1% Digitonin
-
NativePAGE™ G-250 Sample Additive
-
NativePAGE™ Novex® 3-12% Bis-Tris Gel
-
NativePAGE™ Running Buffer
-
NativePAGE™ Cathode Buffer Additive
Procedure:
-
To 50 µg of mitochondrial protein, add NativePAGE™ Sample Buffer to a final concentration of 1X.
-
Add digitonin to a final concentration of 1%.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 20,000 x g for 30 minutes at 4°C.
-
Transfer the supernatant to a new tube and add NativePAGE™ G-250 Sample Additive.
-
Assemble the electrophoresis apparatus with the NativePAGE™ gel.
-
Load the samples and run the gel according to the manufacturer's instructions.
-
After electrophoresis, the gel can be used for Coomassie staining, or the proteins can be transferred to a PVDF membrane for immunoblotting.
Visualizations
References
- 1. This compound functions in an oligomeric form to facilitate the integration of Tom20 into the mitochondrial outer membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The transmembrane segment of Tom20 is recognized by this compound for docking to the mitochondrial TOM complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a protein required for the assembly of the TOM complex of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a protein required for the assembly of the TOM complex of mitochondria | EMBO Reports [link.springer.com]
- 6. This compound, a protein required for the assembly of the TOM complex of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vitro Mitochondrial Protein Import Assay for Investigating MIM1 Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitochondria are essential organelles that rely on the import of over a thousand proteins synthesized in the cytosol. The Mitochondrial Import 1 (MIM1) complex, a key component of the protein import machinery in the mitochondrial outer membrane, plays a crucial role in this process. This compound is central to the import and assembly of α-helical outer membrane proteins, particularly those with multiple transmembrane segments.[1][2] It functions in cooperation with the receptor Tom70 to facilitate the insertion of these precursor proteins into the outer membrane.[1] Additionally, this compound is involved in the biogenesis of the Translocase of the Outer Membrane (TOM) complex itself, specifically in the assembly of its main channel-forming protein, Tom40.[3][4]
These application notes provide a detailed protocol for an in vitro mitochondrial protein import assay designed to specifically investigate the function of the this compound complex. This assay allows researchers to quantitatively assess the import efficiency of potential substrate proteins into isolated mitochondria, compare import in wild-type versus this compound-deficient mitochondria, and elucidate the specific steps of the import pathway involving this compound.
Key Applications
-
Substrate Identification: Determine whether a specific protein is a substrate for the this compound-dependent import pathway.
-
Functional Characterization: Analyze the impact of this compound deletion or mutations on the import and assembly of specific outer membrane proteins like Ugo1, Scm4, or Tom proteins.[1]
-
Pathway Analysis: Dissect the roles of cooperating factors, such as the Tom70 receptor, in the this compound-mediated import process.[1]
-
Drug Screening: Evaluate the effect of small molecules on the this compound import machinery, offering a potential avenue for therapeutic development targeting mitochondrial biogenesis.
This compound-Dependent Protein Import Pathway
The this compound complex constitutes a distinct pathway for inserting proteins with α-helical transmembrane domains into the mitochondrial outer membrane. The process typically begins with the recognition of the precursor protein by the Tom70 receptor, followed by the this compound-mediated insertion into the membrane.
Caption: The this compound-dependent import pathway for α-helical outer membrane proteins.
Experimental Data Summary
The following tables summarize quantitative data from studies investigating this compound function, demonstrating the utility of the in vitro import assay.
Table 1: Effect of this compound Deletion on Protein Assembly
This table shows the relative assembly efficiency of known this compound substrates in mitochondria isolated from wild-type (WT) yeast versus a strain lacking this compound (this compoundΔ). Data is based on blue native electrophoresis analysis following the import assay.
| Precursor Protein | Transmembrane Segments | Relative Assembly in this compoundΔ vs. WT Mitochondria | Citation |
| Ugo1 | 3 | Strongly Inhibited | [1] |
| Scm4 | Multi-spanning | Strongly Inhibited | [1] |
| Tom20 | 1 | Reduced | [1] |
| Tom40 (β-barrel) | 1 (β-barrel) | Background amounts detected | [1] |
Table 2: Effect of Djp1 Deletion on Steady-State Levels of Mitochondrial Proteins
This table presents the impact of deleting the cytosolic cochaperone Djp1, which assists in this compound biogenesis, on the levels of various mitochondrial proteins.
| Protein | Mitochondrial Location | Steady-State Level in djp1Δ vs. WT | Citation |
| This compound | Outer Membrane | ~20% | [5] |
| Ugo1 | Outer Membrane | Moderately Reduced | [5] |
| Tom20 | Outer Membrane | Moderately Reduced | [5] |
| Tom70 | Outer Membrane | Unaffected | [5] |
| Fis1 | Outer Membrane | Unaffected | [5] |
| Tom40 | Outer Membrane | Unaffected | [5] |
Experimental Workflow
The overall workflow for the in vitro mitochondrial protein import assay is a multi-step process from precursor synthesis to final analysis.
Caption: Workflow of the in vitro mitochondrial protein import assay.
Detailed Experimental Protocols
This section provides a comprehensive protocol for performing the in vitro mitochondrial protein import assay to study this compound function, adapted from established methods.[6][7][8]
Protocol 1: Synthesis of Radiolabeled Precursor Protein
This protocol uses a cell-free transcription and translation system to generate precursor proteins labeled with [³⁵S]-methionine.
Materials:
-
TNT® Quick Coupled Transcription/Translation System (Promega)
-
Plasmid DNA encoding the precursor protein of interest (e.g., Ugo1, Scm4)
-
[³⁵S]-L-methionine
-
Nuclease-free water
Method:
-
Set up the TNT reaction in a 1.5 mL microcentrifuge tube on ice. Add 0.5-1.0 µg of plasmid DNA.
-
Add 1 µL of [³⁵S]-methionine (10 mCi/mL).
-
Add TNT Quick Master Mix to a final volume of 25 µL.
-
Mix gently by pipetting and incubate at 30°C for 60-90 minutes.
-
To stop the reaction, add 1 µL of 50 mM EDTA and incubate for 5 minutes at 37°C to dissociate ribosomes.[7]
-
Assess the translation efficiency by running a small aliquot (0.5 µL) on SDS-PAGE and exposing the dried gel to an autoradiography film.[7]
-
Store the remaining lysate containing the radiolabeled precursor at -80°C until use.
Protocol 2: Isolation of Mitochondria from S. cerevisiae
This protocol describes the isolation of crude mitochondria from wild-type and this compoundΔ yeast strains.
Materials:
-
Yeast strains (Wild-Type, this compoundΔ)
-
YPD medium
-
Zymolyase
-
Homogenization Buffer (0.6 M sorbitol, 10 mM HEPES-KOH pH 7.4, 1 mM PMSF)
-
SEM Buffer (250 mM sucrose, 1 mM EDTA, 10 mM MOPS-KOH pH 7.2)
-
Dounce homogenizer
Method:
-
Grow yeast cells in YPD medium to mid-log phase.
-
Harvest cells by centrifugation and wash with water.
-
Resuspend cells in a buffer containing a reducing agent (e.g., DTT) and incubate to soften the cell wall.
-
Digest the cell wall using Zymolyase to generate spheroplasts.
-
Harvest spheroplasts gently and resuspend in ice-cold Homogenization Buffer.
-
Homogenize the spheroplasts using a Dounce homogenizer (10-15 strokes).
-
Perform differential centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 1,500 x g) for 5 minutes to pellet cell debris.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 12,000 x g) for 15 minutes to pellet mitochondria.
-
-
Wash the mitochondrial pellet with SEM buffer.
-
Resuspend the final mitochondrial pellet in SEM buffer, determine the protein concentration (e.g., via Bradford assay), and adjust to a final concentration of 10 mg/mL.
-
Use mitochondria immediately or store at -80°C.
Protocol 3: In Vitro Protein Import Reaction
This is the core assay where the radiolabeled precursor is incubated with isolated mitochondria.
Materials:
-
Isolated mitochondria (WT and this compoundΔ)
-
Radiolabeled precursor protein lysate
-
Import Buffer (250 mM sucrose, 80 mM KCl, 10 mM MOPS-KOH pH 7.2, 5 mM MgCl₂, 2 mM ATP, 2 mM NADH, 1 mg/mL fatty acid-free BSA).[6][8]
-
Proteinase K (PK)
-
PMSF (Phenylmethylsulfonyl fluoride)
-
CCCP (for membrane potential control)
Method:
-
For each import reaction, suspend 50-100 µg of mitochondria in 90 µL of Import Buffer in a 1.5 mL tube.[6]
-
Control Sample: For a negative control to assess the requirement of membrane potential, pre-treat one sample with 50 µM CCCP for 10-15 minutes on ice.[6][7]
-
Initiate the import reaction by adding 5-10 µL of the radiolabeled precursor lysate to the mitochondrial suspension.[8]
-
Incubate the reaction at 25°C or 30°C for various time points (e.g., 5, 10, 20, 30 minutes).[7][9]
-
Stop the reaction by placing the tubes on ice.
-
To remove non-imported precursor protein, treat the samples with Proteinase K (20-50 µg/mL) for 20 minutes on ice. This digests proteins on the mitochondrial surface, while correctly imported proteins are protected.[6][7]
-
Stop the protease digestion by adding 1-2 mM PMSF.
-
Re-isolate the mitochondria by centrifugation at 12,000 x g for 5 minutes at 4°C.
-
Wash the mitochondrial pellet once with SEM buffer containing 1 mM PMSF.
-
The final pellet contains mitochondria with the successfully imported radiolabeled protein.
Protocol 4: Analysis of Protein Import and Assembly
The final step is to analyze the mitochondrial pellet to visualize and quantify the imported protein.
Methods of Analysis:
-
SDS-PAGE and Autoradiography:
-
Resuspend the mitochondrial pellet in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE.
-
Dry the gel and expose it to an autoradiography film or a phosphorimager screen.
-
Quantify the band intensity to determine the amount of imported protein.
-
-
Blue Native (BN) PAGE for Assembly Analysis:
-
To determine if the imported protein has assembled into a larger complex (a key step for this compound substrates), lyse the mitochondrial pellet with a mild detergent like digitonin (B1670571) (1%).[1]
-
Clarify the lysate by centrifugation.
-
Analyze the supernatant using BN-PAGE followed by autoradiography.[1]
-
A shift to a higher molecular weight compared to the monomeric precursor indicates successful assembly. This is particularly useful for comparing assembly in WT vs. This compoundΔ mitochondria.[1]
-
-
Alkaline (Sodium Carbonate) Extraction for Membrane Insertion:
-
To confirm that the protein has been correctly inserted into the membrane, resuspend the mitochondria after the import reaction in a high pH buffer (e.g., 0.1 M Na₂CO₃).
-
Incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 100,000 x g) to separate the membrane fraction (pellet) from soluble proteins (supernatant).
-
Properly inserted membrane proteins will be found in the pellet. Analyze both fractions by SDS-PAGE and autoradiography.
-
References
- 1. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a protein required for the assembly of the TOM complex of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a protein required for the assembly of the TOM complex of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Djp1 in Import of the Mitochondrial Protein this compound Demonstrates Specificity between a Cochaperone and Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro mitochondrial protein import assay. [bio-protocol.org]
- 7. Protein Import Assay into Mitochondria Isolated from Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Accessing Mitochondrial Protein Import in Living Cells by Protein Microinjection [frontiersin.org]
Application Notes and Protocols: Blue Native PAGE Analysis of Mitochondrial Protein Complex Assembly
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are essential organelles that rely on the import of hundreds of proteins synthesized in the cytosol. This process is mediated by sophisticated protein translocases in the outer and inner mitochondrial membranes. The Mitochondrial Import (MIM) complex, composed of Mim1 and Mim2 in yeast, is a key player in the biogenesis of α-helical proteins of the outer membrane, including subunits of the Translocase of the Outer Membrane (TOM complex).[1][2] In the inner membrane, the TIM23 complex is responsible for the translocation of precursor proteins with N-terminal targeting sequences into the matrix and their insertion into the inner membrane.[3]
Studying the assembly and stability of these multi-protein complexes is crucial for understanding mitochondrial biogenesis and its dysregulation in various diseases. Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) is a powerful technique for analyzing intact protein complexes.[4][5] Unlike denaturing electrophoresis (SDS-PAGE), BN-PAGE separates protein complexes based on their size and shape while preserving their native structure and interactions.[6][7] This is achieved by using the non-ionic detergent to solubilize membranes and the anionic dye Coomassie Brilliant Blue G-250, which binds to the surface of protein complexes, imparting a net negative charge for electrophoretic migration without denaturation.[6][8]
These application notes provide detailed protocols for the analysis of mitochondrial protein complex assembly, with a focus on the general methodology applicable to complexes like MIM and TIM23, using BN-PAGE, two-dimensional BN/SDS-PAGE, and subsequent immunodetection.
Principle of Blue Native PAGE
BN-PAGE separates native multi-protein complexes in a polyacrylamide gel. The key principles are:
-
Native Solubilization : Mild, non-ionic detergents (e.g., digitonin, n-dodecyl-β-D-maltoside) are used to gently extract protein complexes from the mitochondrial membranes, preserving their subunit interactions.[9][10] The choice and concentration of the detergent are critical.[11][12]
-
Charge Shift : Coomassie Brilliant Blue G-250 dye is added to the sample and cathode buffer. The dye binds to the surface of the protein complexes, providing a net negative charge. This binding is largely independent of the intrinsic charge of the proteins, allowing separation primarily based on the molecular size of the complex.[6]
-
Size-Based Separation : The negatively charged complexes migrate towards the anode through a polyacrylamide gel matrix. Gradient gels (e.g., 3-12%) are often used to resolve a wide range of complex sizes, from tens of kDa to several MDa.[13][14]
-
Downstream Analysis : Following separation, complexes can be visualized by Coomassie staining, in-gel activity assays, or transferred to a membrane for immunodetection (Western blotting) of specific subunits.[9][13] For detailed subunit analysis, an entire lane from the 1D BN-PAGE can be excised and run on a second-dimension SDS-PAGE gel (2D BN/SDS-PAGE).[7][15][16]
Experimental Workflow and Pathways
The overall experimental process involves isolating mitochondria, solubilizing the native protein complexes, separating them by BN-PAGE, and analyzing the results.
Caption: Overall workflow for BN-PAGE analysis of mitochondrial complexes.
The MIM complex plays a crucial role in the biogenesis of the TOM complex in the outer mitochondrial membrane. Its function can be studied by observing the accumulation of TOM assembly intermediates in MIM-deficient mitochondria.[17]
Caption: MIM complex facilitates the assembly of the TOM complex.
The TIM23 complex in the inner membrane associates with the PAM motor to import proteins into the matrix. BN-PAGE can resolve the core TIM23 complex and its association with motor components.[18][19]
References
- 1. researchgate.net [researchgate.net]
- 2. The Mitochondrial Import Complex MIM Functions as Main Translocase for α-Helical Outer Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Towards a molecular mechanism underlying mitochondrial protein import through the TOM and TIM23 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Blue native electrophoresis protocol | Abcam [abcam.com]
- 6. Protocol for the Analysis of Yeast and Human Mitochondrial Respiratory Chain Complexes and Supercomplexes by Blue Native Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two-dimensional blue native/blue native polyacrylamide gel electrophoresis for the characterization of mitochondrial protein complexes and supercomplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. win.molecularlab.it [win.molecularlab.it]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Solubilization of membrane protein complexes for blue native PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipid, Detergent, and Coomassie Blue G-250 Affect the Migration of Small Membrane Proteins in Blue Native Gels: MITOCHONDRIAL CARRIERS MIGRATE AS MONOMERS NOT DIMERS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of mitochondrial respiratory chain supercomplexes using blue native polyacrylamide gel electrophoresis (BN-PAGE) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pr-journal.s3.amazonaws.com [pr-journal.s3.amazonaws.com]
- 15. Frontiers | Two dimensional blue native/SDS-PAGE to identify mitochondrial complex I subunits modified by 4-hydroxynonenal (HNE) [frontiersin.org]
- 16. Two dimensional blue native/SDS-PAGE to identify mitochondrial complex I subunits modified by 4-hydroxynonenal (HNE) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound, a protein required for the assembly of the TOM complex of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural basis of mitochondrial protein import by the TIM23 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structural basis of mitochondrial protein import by the TIM23 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Immunofluorescence Localization of MIM
Introduction
Missing in Metastasis (MIM), also known as Metastasis Suppressor 1 (MTSS1), is a scaffold protein implicated in the regulation of actin cytoskeleton dynamics, cell motility, and membrane trafficking.[1][2] Its name derives from the observation that its expression is often downregulated in metastatic cancer cells compared to their non-metastatic counterparts.[2] MIM is a multi-domain protein containing an N-terminal I-BAR domain, a central proline-rich region, and a C-terminal Wiskott-Aldrich syndrome protein (WASP)-homology 2 (WH2) domain.[3][4] These domains allow MIM to interact with the plasma membrane, actin monomers, and various signaling proteins, positioning it as a key regulator of cellular architecture and signaling.[3][5]
Given its role in cytoskeletal organization, MIM localization is dynamic and critical to its function. It is often found at the cell cortex, associated with actin-rich structures such as lamellipodia and microspikes.[4][6] Therefore, immunofluorescence (IF) microscopy is an essential technique for visualizing the subcellular distribution of endogenous MIM and understanding its role in various cellular processes.
Principle of the Assay
Immunofluorescence is a powerful technique that uses the specificity of antibodies to detect a target protein within a cell.[7] In an indirect IF protocol, a primary antibody specifically binds to the MIM protein. Subsequently, a secondary antibody, conjugated to a fluorophore, binds to the primary antibody. This binding event leads to signal amplification, as multiple secondary antibodies can bind to a single primary antibody.[8] The cells are then visualized using a fluorescence microscope, where the fluorophore emits light at a specific wavelength upon excitation, revealing the subcellular localization of the MIM protein. Co-staining with markers for other organelles or cytoskeletal components (e.g., F-actin, nucleus) can provide further spatial context.[9]
Quantitative Data Presentation
Quantitative analysis of immunofluorescence images allows for an objective assessment of protein localization and changes in response to experimental conditions.[10][11] This can involve measuring fluorescence intensity in defined cellular regions (Regions of Interest, ROIs) or analyzing the co-localization with other proteins. The data below is a hypothetical example illustrating how MIM localization might change in response to a growth factor treatment, leading to its recruitment to the cell periphery.
| Treatment Group | Cellular Compartment | Mean MIM Fluorescence Intensity (Arbitrary Units ± SEM) | % of Cells with Predominant Peripheral Localization |
| Control (Serum-starved) | Cytoplasm | 150.2 ± 12.5 | 15% |
| Cell Periphery/Lamellipodia | 45.8 ± 5.1 | ||
| Growth Factor (10 min) | Cytoplasm | 95.6 ± 9.8 | 78% |
| Cell Periphery/Lamellipodia | 210.4 ± 18.2 |
Experimental Workflow Diagram
The following diagram outlines the key steps in the immunofluorescence protocol for MIM localization.
Caption: General workflow for immunofluorescence staining of MIM protein.
Detailed Experimental Protocols
1. Reagents and Buffers
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Prepare fresh or use pre-made ampules. Handle with care in a fume hood.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS. For membrane-associated proteins, a milder detergent like 0.1% Saponin can be used to better preserve membrane integrity.[12]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) and 0.05% Tween-20 in PBS (PBST).
-
Primary Antibody: A validated anti-MIM/MTSS1 antibody. Dilute in Blocking Buffer according to the manufacturer's datasheet (typically 1:100 - 1:500).
-
Secondary Antibody: Fluorophore-conjugated antibody against the host species of the primary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488). Dilute in Blocking Buffer.
-
Counterstains (Optional):
-
DAPI (4',6-diamidino-2-phenylindole) solution (1 µg/mL in PBS) for nuclear staining.
-
Fluorophore-conjugated Phalloidin for F-actin staining.
-
-
Mounting Medium: Anti-fade mounting medium.
2. Cell Culture and Preparation
-
Place sterile glass coverslips into the wells of a 12-well or 24-well plate.
-
Seed cells (e.g., HeLa, NIH3T3, or a relevant cancer cell line) onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.
-
Culture cells overnight or until they are well-adhered and have reached the desired confluency.
-
If applicable, perform experimental treatments (e.g., serum starvation followed by growth factor stimulation).
3. Immunofluorescence Staining Protocol
Perform all steps at room temperature unless otherwise specified. Ensure coverslips do not dry out at any stage.
-
Wash: Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fixation: Add 4% PFA solution to each well, ensuring coverslips are fully submerged. Incubate for 15 minutes.
-
Wash: Aspirate the PFA and wash the cells three times with PBS, 5 minutes per wash.
-
Permeabilization: Add Permeabilization Buffer (0.1% Triton X-100 in PBS) and incubate for 10 minutes. This step is crucial for allowing antibodies to access intracellular epitopes.[12]
-
Wash: Aspirate the permeabilization buffer and wash three times with PBS.
-
Blocking: Add Blocking Buffer to each well and incubate for 1 hour to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Aspirate the blocking buffer. Add the diluted anti-MIM primary antibody solution. Incubate for 2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash: Aspirate the primary antibody solution. Wash the cells three times with PBST, 5 minutes per wash.
-
Secondary Antibody & Counterstain Incubation: Add the diluted fluorophore-conjugated secondary antibody. If co-staining, Phalloidin can be added at this step. Incubate for 1 hour, protected from light.
-
Wash: Aspirate the secondary antibody solution. Wash three times with PBST, 5 minutes per wash, protected from light.
-
Nuclear Staining: If desired, incubate with DAPI solution for 5-10 minutes.
-
Final Wash: Wash twice with PBS to remove residual detergent and salts.
4. Mounting and Imaging
-
Mounting: Using fine-tipped forceps, carefully remove the coverslips from the wells. Wick away excess buffer from the edge with a lab wipe. Place a small drop of mounting medium onto a clean microscope slide. Gently lower the coverslip, cell-side down, onto the drop, avoiding air bubbles.
-
Sealing: Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
Storage: Store slides flat at 4°C, protected from light, until imaging.
-
Image Acquisition: Visualize the samples using a confocal or widefield fluorescence microscope. Use appropriate laser lines and filters for the chosen fluorophores. Acquire images using consistent settings (e.g., laser power, gain, exposure time) across all experimental groups to allow for quantitative comparisons.
Signaling Pathway Diagram
MIM acts as a scaffold protein that links signaling inputs, particularly from small GTPases like Rac1, to the actin cytoskeleton. It can influence actin polymerization and membrane dynamics.
Caption: Simplified MIM signaling pathway in actin dynamics.
References
- 1. MIM: a multifunctional scaffold protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Missing-in-Metastasis regulates cell motility and invasion via PTPδ-mediated changes in SRC activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the Scaffold Protein MIM in the Actin-Dependent Regulation of Epithelial Sodium Channels (ENaC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine Missing in Metastasis (MIM) Mediates Cell Polarity and Regulates the Motility Response to Growth Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse MIM, a tissue-specific regulator of cytoskeletal dynamics, interacts with ATP-actin monomers through its C-terminal WH2 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MIM-B, a putative metastasis suppressor protein, binds to actin and to protein tyrosine phosphatase delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Subcellular Localization of Histidine Phosphorylated Proteins Through Indirect Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. Quantitative single-cell analysis of immunofluorescence protein multiplex images illustrates biomarker spatial heterogeneity within breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.addgene.org [blog.addgene.org]
Application Notes & Protocols: Generating and Utilizing Antibodies Specific to MIM1
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIM1 (Mitochondrial Import protein 1) is an integral protein of the outer mitochondrial membrane in Saccharomyces cerevisiae.[1][2][3] It is a key component of the MIM complex, which facilitates the import and insertion of multi-spanning alpha-helical proteins into the outer membrane.[4][5] Notably, this compound plays a crucial role in the assembly of the TOM (Translocase of the Outer Membrane) complex, which is the primary entry gate for nearly all mitochondrial proteins.[2][3][6] Depletion of this compound disrupts the assembly of the TOM complex, highlighting its vital function in mitochondrial biogenesis.[2][3]
These application notes provide detailed protocols for the generation, validation, and use of antibodies targeting the this compound protein. While the specific context is the yeast this compound protein, the methodologies described herein are broadly applicable and can be adapted for developing and validating antibodies against other protein targets.
Section 1: The this compound-Mediated Protein Import Pathway
This compound functions as a central component in the biogenesis of mitochondrial outer membrane proteins. It cooperates with the receptor Tom70 to bind precursor proteins and facilitates their insertion and assembly.[4] Its primary role involves the assembly of the TOM complex, specifically acting after the TOB complex (also known as SAM complex) inserts the core Tom40 subunit into the membrane.[2][6]
Section 2: Generation of Anti-MIM1 Antibodies
The generation of high-quality antibodies is paramount for reliable downstream applications. Both polyclonal and monoclonal antibodies can be developed against this compound. A common strategy involves using a synthetic peptide corresponding to a unique, antigenic region of the this compound protein. For yeast this compound (a 113 amino acid protein), a peptide from the N- or C-terminus exposed to the cytosol would be an ideal antigen.
Protocol 2.1: Polyclonal Antibody Generation
This protocol outlines the generation of polyclonal antibodies in rabbits using a synthetic peptide antigen.
1. Antigen Preparation:
-
Select a 15-20 amino acid peptide from a hydrophilic region of the this compound sequence.
-
Synthesize the peptide with an additional N-terminal cysteine for conjugation.
-
Conjugate the peptide to a carrier protein like Keyhole Limpet Hemocyanin (KLH).
2. Immunization Schedule:
-
Pre-immune Bleed: Collect blood from the host animal (rabbit) before the first immunization to serve as a negative control.
-
Primary Immunization (Day 0): Emulsify 500 µg of the KLH-conjugated peptide in Complete Freund's Adjuvant (CFA) and inject subcutaneously at multiple sites.
-
Booster Immunizations (Days 21, 42, 63): Emulsify 250 µg of the peptide in Incomplete Freund's Adjuvant (IFA) and inject subcutaneously.
3. Titer Monitoring:
-
Collect small blood samples 7-10 days after each booster.
-
Determine the antibody titer using an indirect ELISA coated with the unconjugated this compound peptide.
4. Antibody Purification:
-
Perform a terminal bleed when the antibody titer reaches a plateau.
-
Isolate the immunoglobulin fraction from the serum using Protein A/G affinity chromatography.
-
For higher specificity, perform antigen-affinity purification using the this compound peptide immobilized on a column.
| Parameter | Guideline Value |
| Antigen | 15-20 aa this compound Peptide-KLH |
| Host Animal | New Zealand White Rabbit |
| Primary Immunization | 500 µg in CFA |
| Booster Immunizations | 250 µg in IFA |
| Immunization Interval | 21 Days |
| Target Titer (ELISA) | > 1:50,000 |
Section 3: Application Protocols for Anti-MIM1 Antibodies
Western Blotting (WB)
Application Note: Western blotting is used to detect the this compound protein in complex mixtures like total cell lysates or mitochondrial fractions. The yeast this compound protein has a molecular weight of approximately 13 kDa.[1] A specific antibody should detect a single band at this approximate size in wild-type yeast lysates, which should be absent in a this compound knockout strain.
Protocol:
-
Prepare total protein lysates from wild-type and this compoundΔ yeast strains.
-
Separate 20-40 µg of protein per lane on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in Tris-Buffered Saline with 0.1% Tween-20 (TBST) containing 5% non-fat dry milk.
-
Incubate the membrane with the primary anti-MIM1 antibody overnight at 4°C.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and image the blot.
| Reagent | Suggested Dilution/Concentration | Incubation Time |
| Primary Ab (Polyclonal) | 1:1,000 - 1:5,000 | Overnight, 4°C |
| Primary Ab (Monoclonal) | 1:2,000 - 1:10,000 | Overnight, 4°C |
| Secondary Ab (HRP) | 1:5,000 - 1:20,000 | 1 hour, RT |
| Blocking Buffer | 5% non-fat milk in TBST | 1 hour, RT |
Enzyme-Linked Immunosorbent Assay (ELISA)
Application Note: ELISA is a quantitative method ideal for screening antibody titers during production or for quantifying the this compound protein in purified fractions. An indirect ELISA is used for titer determination, while a sandwich ELISA can be used for quantification if two non-competing antibodies are available.
Protocol (Indirect ELISA for Titer):
-
Coat a 96-well plate with 1-5 µg/mL of this compound peptide in coating buffer overnight at 4°C.
-
Wash wells 3 times with PBS containing 0.05% Tween-20 (PBST).
-
Block wells with 1% BSA in PBS for 1 hour at 37°C.
-
Add serial dilutions of the anti-MIM1 serum (or purified antibody) to the wells and incubate for 2 hours at room temperature.
-
Wash wells 3 times with PBST.
-
Add HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash wells 5 times with PBST.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction with 2 M H₂SO₄.
-
Read the absorbance at 450 nm.
| Parameter | Guideline Value |
| Coating Antigen | 1-5 µg/mL this compound Peptide |
| Primary Ab Dilution | Start at 1:100, serially dilute |
| Secondary Ab Dilution | 1:10,000 |
| Substrate | TMB (3,3',5,5'-Tetramethylbenzidine) |
| Wavelength | 450 nm |
Immunofluorescence (IF)
Application Note: Immunofluorescence microscopy is used to visualize the subcellular localization of this compound. As this compound is a mitochondrial outer membrane protein, a specific antibody should produce a staining pattern that co-localizes with a known mitochondrial marker (e.g., MitoTracker dye or an antibody against another mitochondrial protein like Porin1).
Protocol:
-
Grow yeast cells to mid-log phase.
-
Fix cells with 4% formaldehyde (B43269) for 30 minutes.
-
Wash cells with buffer and create spheroplasts using zymolyase.
-
Adhere spheroplasts to poly-L-lysine coated slides.
-
Permeabilize cells with 0.5% Triton X-100 for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with anti-MIM1 primary antibody for 1-2 hours.
-
Wash 3 times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Wash 3 times with PBS.
-
Mount with a mounting medium containing DAPI for nuclear staining.
-
Image using a fluorescence or confocal microscope.
| Reagent | Suggested Dilution/Concentration | Incubation Time |
| Primary Ab (Purified) | 1:200 - 1:1,000 | 1-2 hours, RT |
| Secondary Ab (Fluorescent) | 1:500 - 1:2,000 | 1 hour, RT |
| Fixative | 4% Formaldehyde | 30 min, RT |
| Permeabilization Agent | 0.5% Triton X-100 | 10 min, RT |
References
- 1. uniprot.org [uniprot.org]
- 2. This compound, a protein required for the assembly of the TOM complex of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a protein required for the assembly of the TOM complex of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a protein required for the assembly of the TOM complex of mitochondria | EMBO Reports [link.springer.com]
Application Notes: Unraveling MIM1 Protein Interactions via Co-Immunoprecipitation
Introduction
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular environment.[1][2][3] This method relies on the use of an antibody to specifically isolate a protein of interest, known as the "bait," along with any proteins that are bound to it, referred to as the "prey."[4][5] These protein complexes are then captured on a solid-phase support, typically agarose (B213101) or magnetic beads, and subsequently analyzed to identify the interacting partners.[2][6] This application note provides a detailed protocol for utilizing Co-IP to investigate the interaction partners of the mitochondrial import protein MIM1.
This compound is a crucial component of the mitochondrial outer membrane, playing a key role in the assembly of the translocase of the outer membrane (TOM) complex.[7][8][9] Understanding the dynamic interactions of this compound with other proteins is essential for elucidating the mechanisms of mitochondrial protein import and biogenesis.[10][11] In this hypothetical study, we aim to identify and confirm the interaction between this compound and a novel interacting partner, "MIM-Interacting Protein X" (MIPX).
Principle of Co-Immunoprecipitation
The core principle of Co-IP involves the specific binding of an antibody to a target protein (bait) within a cell lysate. If the bait protein is part of a stable complex, its interacting partners (prey) will also be captured. The entire complex is then precipitated from the lysate using beads coated with Protein A or Protein G, which bind to the Fc region of the antibody.[2] After a series of washes to remove non-specifically bound proteins, the complex is eluted from the beads and analyzed by techniques such as Western blotting or mass spectrometry.[2]
Experimental Workflow
The general workflow for a Co-IP experiment is depicted below. It begins with the preparation of a cell lysate under non-denaturing conditions to preserve protein-protein interactions. The lysate is then incubated with an antibody specific to the bait protein, followed by the addition of beads to capture the antibody-protein complex. After stringent washing, the interacting proteins are eluted and analyzed.
Hypothetical Signaling Pathway Involving this compound
This compound is integral to the biogenesis of the TOM complex, which is the main entry gate for proteins into the mitochondria. A hypothetical signaling cascade could involve an external cellular stress signal that leads to the post-translational modification of a cytosolic protein, MIPX. This modification could promote the interaction of MIPX with this compound at the mitochondrial surface, potentially modulating the assembly or activity of the TOM complex to alter the mitochondrial proteome in response to the stress.
References
- 1. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 3. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 5. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. This compound, a protein required for the assembly of the TOM complex of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. This compound, a protein required for the assembly of the TOM complex of mitochondria | EMBO Reports [link.springer.com]
- 10. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The three domains of the mitochondrial outer membrane protein this compound have discrete functions in assembly of the TOM complex - PubMed [pubmed.ncbi.nlm.nih.gov]
techniques for studying MIM1-dependent protein import
This application note provides detailed protocols and an overview of key techniques for studying Mitochondrial Import 1 (MIM1)-dependent protein import, tailored for researchers, scientists, and drug development professionals.
Introduction to this compound-Dependent Protein Import
The majority of mitochondrial proteins are synthesized on cytosolic ribosomes and subsequently imported into the organelle. The import and insertion of proteins into the mitochondrial outer membrane are critical for mitochondrial biogenesis and function. The Mitochondrial Import (MIM) complex plays a crucial role in the biogenesis of a-helical outer membrane proteins. This compound, a central component of this complex, facilitates the insertion of various proteins, including multispanning, single-spanning, and tail-anchored proteins, into the mitochondrial outer membrane.[1][2][3] The MIM complex often cooperates with the Translocase of the Outer Mitochondrial Membrane (TOM) complex, particularly the receptor Tom70, to recognize and import precursor proteins.[1][4]
Studying the mechanisms of this compound-dependent import is essential for understanding mitochondrial biology and the pathogenesis of diseases linked to mitochondrial dysfunction. This document outlines key experimental techniques to investigate the function of this compound.
Key Experimental Techniques
Several powerful techniques are employed to dissect the this compound-dependent protein import pathway:
-
In Vitro Mitochondrial Protein Import Assay: This is a cornerstone technique to directly measure the import of a specific protein into isolated mitochondria. It typically involves incubating a radiolabeled or fluorescently labeled precursor protein with purified mitochondria.[5][6][7]
-
Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE): This method is used to analyze the assembly of imported proteins into native complexes within the mitochondrial membrane.[8][9][10] It is particularly useful for assessing the role of this compound in the assembly of its substrates.[1]
-
Alkaline Carbonate Extraction: This biochemical fractionation technique helps to determine if a protein has been successfully integrated into a lipid membrane. Membrane-integrated proteins are resistant to extraction with sodium carbonate solution.[3]
-
Co-immunoprecipitation and Affinity Purification: These techniques are used to identify and confirm interactions between this compound and its substrate precursor proteins or other components of the import machinery.[1]
This compound-Dependent Protein Import Pathway
The following diagram illustrates the general pathway for this compound-dependent import of a-helical proteins into the mitochondrial outer membrane.
Caption: this compound-dependent protein import pathway.
Experimental Protocols
Protocol 1: In Vitro Mitochondrial Protein Import Assay
This protocol describes the import of a radiolabeled precursor protein into isolated mitochondria. A non-radioactive, fluorescence-based alternative is also available and offers similar sensitivity.[5]
Workflow for In Vitro Mitochondrial Protein Import Assay
Caption: Workflow of the in vitro mitochondrial protein import assay.
Materials:
-
Isolated mitochondria (from wild-type and this compoundΔ strains)
-
In vitro transcription/translation kit (e.g., rabbit reticulocyte lysate system)
-
³⁵S-methionine
-
Import Buffer (250 mM sucrose, 80 mM KCl, 10 mM MOPS-KOH pH 7.2, 5 mM MgCl₂, 2 mM ATP, 2 mM NADH)
-
Proteinase K
-
PMSF (phenylmethylsulfonyl fluoride)
-
Laemmli sample buffer
Procedure:
-
Precursor Synthesis: Synthesize the precursor protein in a cell-free system in the presence of ³⁵S-methionine according to the manufacturer's protocol.[11]
-
Mitochondria Preparation: Isolate mitochondria from yeast or cultured cells. For comparison, use mitochondria from both wild-type and this compoundΔ strains.[6]
-
Import Reaction:
-
Resuspend isolated mitochondria (e.g., 50 µg of protein) in import buffer.
-
Add the radiolabeled precursor protein (typically 2-10% of the reaction volume).
-
Incubate at 25°C for various time points (e.g., 0, 2, 5, 10, 20 minutes).
-
For a negative control, pre-incubate mitochondria with an uncoupler like CCCP to dissipate the membrane potential, which is required for the import of many proteins.[12]
-
-
Protease Treatment:
-
Stop the import reaction by placing the tubes on ice.
-
Treat the samples with Proteinase K (e.g., 50 µg/mL) for 15-20 minutes on ice to digest any precursor protein that has not been imported.[6]
-
Add PMSF (e.g., 1 mM final concentration) to inactivate Proteinase K.
-
-
Analysis:
-
Pellet the mitochondria by centrifugation.
-
Resuspend the pellet in Laemmli sample buffer.
-
Analyze the samples by SDS-PAGE, followed by autoradiography to visualize the imported, protease-protected protein.[5]
-
Protocol 2: Blue Native PAGE (BN-PAGE) for Assembly Analysis
BN-PAGE is used to separate intact protein complexes from mitochondrial membranes, allowing the assessment of the assembly state of newly imported proteins.[8][9]
Materials:
-
Mitochondria with newly imported radiolabeled protein (from Protocol 1)
-
Digitonin
-
BN-PAGE gels and buffers
Procedure:
-
Following the in vitro import reaction (Protocol 1, step 3), re-isolate the mitochondria by centrifugation.
-
Lyse the mitochondria in a digitonin-containing buffer (e.g., 1% digitonin) to solubilize the membrane protein complexes.[1]
-
Centrifuge to remove insoluble material.
-
Add BN-PAGE sample buffer to the supernatant.
-
Separate the protein complexes on a BN-PAGE gel.[10]
-
Visualize the assembled, radiolabeled complexes by autoradiography.[1]
Quantitative Data Presentation
The efficiency of this compound-dependent import can be quantified and compared across different conditions (e.g., wild-type vs. This compoundΔ). The amount of imported protein is typically determined by densitometry of the bands on an autoradiogram.
| Precursor Protein | Strain | Import Time (min) | Relative Import Efficiency (%) | Reference |
| Ugo1 | Wild-type | 20 | 100 | [1] |
| Ugo1 | This compoundΔ | 20 | ~20 | [1] |
| Scm4 | Wild-type | 20 | 100 | [1] |
| Scm4 | This compoundΔ | 20 | ~15 | [1] |
| Tom20 | Wild-type | 15 | 100 | [5] |
| Tom20 | This compound-depleted | 15 | ~40 | [5] |
| Msp1 | Wild-type | 20 | 100 | [3] |
| Msp1 | This compound/2Δ | 20 | ~30 | [3] |
Note: The values presented are illustrative and based on published findings. Actual results may vary depending on experimental conditions.
Summary
The techniques described provide a robust framework for investigating the role of this compound in mitochondrial protein import. By combining in vitro import assays with BN-PAGE and other biochemical methods, researchers can elucidate the kinetics, substrate specificity, and protein-protein interactions that define the this compound-dependent import pathway. These studies are fundamental to advancing our understanding of mitochondrial biogenesis and its implications for human health and disease.
References
- 1. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Biogenesis of Mitochondrial Outer Membrane Proteins Show Variable Dependence on Import Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A quantitative fluorescence‐based approach to study mitochondrial protein import | EMBO Reports [link.springer.com]
- 6. Protein Import Assay into Mitochondria Isolated from Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Import Assay into Mitochondria Isolated from Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blue Native electrophoresis to study mitochondrial and other protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. In vitro mitochondrial protein import assay. [bio-protocol.org]
Application Notes and Protocols: Identifying MIM1 Interacting Partners Using Crosslinking Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIM1 (Mitochondrial import protein 1) is an integral protein of the outer mitochondrial membrane, playing a critical role in the biogenesis of mitochondria.[1][2] It is a key component of the MIM complex, which is essential for the import and assembly of a subset of mitochondrial proteins, particularly those with multiple alpha-helical transmembrane segments.[3][4][5] The MIM complex, which includes this compound and MIM2, cooperates with the TOM70 receptor to facilitate the insertion of these precursor proteins into the outer membrane.[3][4][6][7] Furthermore, this compound is required for the proper assembly of the Translocase of the Outer mitochondrial Membrane (TOM) complex, which is the main entry gate for most mitochondrial proteins.[1][2][3]
Given its central role in mitochondrial protein import and assembly, identifying the full spectrum of this compound's interacting partners is crucial for a comprehensive understanding of mitochondrial biogenesis and its regulation. These interactions can be transient or stable and are essential for the dynamic processes of protein translocation and complex formation.
Crosslinking mass spectrometry (XL-MS) has emerged as a powerful technology to identify protein-protein interactions (PPIs) in their native cellular environment.[8][9][10][11] This technique utilizes chemical crosslinkers to covalently capture both stable and transient protein interactions, which can then be identified by mass spectrometry.[12][13][14] In-vivo crosslinking, in particular, provides a snapshot of the protein interaction network within living cells, preserving weak or transient interactions that might be lost during traditional co-immunoprecipitation experiments.[12][15][16][17]
This application note provides detailed protocols for utilizing in-vivo crosslinking coupled with immunoprecipitation and mass spectrometry to identify novel interacting partners of this compound.
Signaling Pathways and Experimental Workflow
Hypothetical this compound Interaction Network
The following diagram illustrates a hypothetical signaling pathway involving this compound and its potential interacting partners, highlighting its role in mitochondrial protein import and quality control.
Caption: Hypothetical this compound signaling and interaction pathway.
Experimental Workflow for Identifying this compound Interacting Partners
The diagram below outlines the major steps in the experimental workflow, from in-vivo crosslinking to the identification of interacting proteins.
Caption: Experimental workflow for this compound interactor identification.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing C-terminally FLAG-tagged this compound (this compound-FLAG).
-
Crosslinker: Dithiobis(succinimidyl propionate) (DSP) (Thermo Fisher Scientific, Cat. No. 22585).
-
Lysis Buffer: 50 mM HEPES-KOH pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100, 1x Protease Inhibitor Cocktail (Roche).
-
Wash Buffer: 50 mM HEPES-KOH pH 7.4, 150 mM NaCl, 0.1% (v/v) Triton X-100.
-
Elution Buffer: 2x Laemmli sample buffer with 100 mM DTT.
-
Antibodies: Anti-FLAG M2 affinity gel (Sigma-Aldrich, Cat. No. A2220).
-
Reagents for SDS-PAGE and Mass Spectrometry: Acrylamide, bis-acrylamide, ammonium (B1175870) persulfate, TEMED, Tris base, glycine, SDS, trypsin (proteomics grade), acetonitrile (B52724), formic acid.
Protocol 1: In-Vivo Crosslinking and Immunoprecipitation of this compound-FLAG
-
Cell Culture: Grow HEK293 cells expressing this compound-FLAG to 80-90% confluency in a 15 cm dish.
-
Crosslinking:
-
Wash cells twice with ice-cold PBS.
-
Add 10 mL of PBS containing 1 mM DSP to the cells.
-
Incubate for 30 minutes at room temperature with gentle rocking.
-
Quench the crosslinking reaction by adding Tris-HCl pH 7.5 to a final concentration of 20 mM and incubate for 15 minutes.
-
-
Cell Lysis and Mitochondria Isolation:
-
Scrape the cells in PBS with 20 mM Tris-HCl and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer.
-
Isolate mitochondria by differential centrifugation.
-
-
Immunoprecipitation:
-
Lyse the isolated mitochondria with 1 mL of Lysis Buffer for 30 minutes on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Incubate the supernatant with 30 µL of pre-washed anti-FLAG M2 affinity gel for 4 hours at 4°C with gentle rotation.
-
Wash the beads three times with 1 mL of Wash Buffer.
-
-
Elution:
-
Elute the protein complexes by adding 50 µL of Elution Buffer and boiling for 10 minutes. The DTT in the elution buffer will cleave the DSP crosslinker.
-
Collect the supernatant after a brief centrifugation.
-
Protocol 2: Sample Preparation for Mass Spectrometry
-
SDS-PAGE: Separate the eluted proteins on a 4-12% gradient SDS-PAGE gel.
-
In-Gel Digestion:
-
Stain the gel with Coomassie Brilliant Blue and excise the entire lane.
-
Destain the gel slices with 50% acetonitrile in 50 mM ammonium bicarbonate.
-
Reduce the proteins with 10 mM DTT and alkylate with 55 mM iodoacetamide.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
Peptide Extraction:
-
Extract the peptides from the gel slices using 50% acetonitrile with 5% formic acid.
-
Dry the extracted peptides in a vacuum centrifuge.
-
Protocol 3: LC-MS/MS Analysis and Data Interpretation
-
LC-MS/MS: Reconstitute the dried peptides in 0.1% formic acid and analyze them using a high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap) coupled to a nano-liquid chromatography system.
-
Database Search: Search the resulting MS/MS spectra against a human protein database (e.g., UniProt) using a search engine like MaxQuant or Proteome Discoverer. Specify trypsin as the enzyme, allow for one missed cleavage, and set carbamidomethylation of cysteine as a fixed modification and oxidation of methionine as a variable modification.
-
Data Analysis:
-
Identify proteins that are significantly enriched in the this compound-FLAG immunoprecipitation compared to a negative control (e.g., immunoprecipitation from cells not expressing the FLAG-tagged protein).
-
Filter the data based on protein scores, unique peptide counts, and fold enrichment to generate a high-confidence list of this compound interacting partners.
-
Data Presentation
The quantitative data from the mass spectrometry analysis should be summarized in a table for clear comparison. The table should include key metrics for each identified protein.
| Protein ID (UniProt) | Gene Name | Protein Score | Unique Peptides | Fold Enrichment (this compound-FLAG / Control) | p-value | Putative Function |
| Q08176 | This compound | 250.4 | 15 | - | - | Bait Protein |
| P63104 | MIM2 | 180.2 | 9 | 25.3 | <0.001 | MIM Complex Subunit |
| P28066 | TOMM70A | 155.6 | 7 | 18.7 | <0.001 | Mitochondrial Protein Import |
| P62889 | TOMM40 | 120.1 | 5 | 12.1 | <0.005 | Mitochondrial Protein Import |
| Q9Y277 | SAMM50 | 98.5 | 4 | 8.5 | <0.01 | Protein Assembly |
| Q8TBC4 | USP30 | 75.3 | 3 | 6.2 | <0.05 | Deubiquitinase, Mitophagy |
| P50446 | UGO1 | 60.8 | 2 | 4.8 | <0.05 | Mitochondrial Fusion |
Table 1: Hypothetical quantitative data for this compound interacting partners identified by crosslinking-immunoprecipitation and mass spectrometry.
Summary
The protocols outlined in this application note provide a robust framework for the identification of this compound interacting partners using in-vivo crosslinking and mass spectrometry. This approach is particularly valuable for capturing transient and weak interactions that are critical for the dynamic processes of mitochondrial protein import and assembly. The identification of novel this compound interactors will undoubtedly provide deeper insights into the molecular mechanisms governing mitochondrial biogenesis and its role in cellular health and disease, offering potential new targets for drug development.
References
- 1. This compound, a protein required for the assembly of the TOM complex of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a protein required for the assembly of the TOM complex of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. researchgate.net [researchgate.net]
- 7. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating protein interactions through cross-linking mass spectrometry: New bioinformatics tools enable the recognition of neighboring amino acids in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reliable identification of protein-protein interactions by crosslinking mass spectrometry – Rappsilber Laboratory [rappsilberlab.org]
- 10. pnas.org [pnas.org]
- 11. Chemical Cross-Linking for Protein–Protein Interaction Studies | Springer Nature Experiments [experiments.springernature.com]
- 12. Identification of protein-protein interactions using in vivo cross-linking and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 架橋タンパク質相互作用解析法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Crosslinking Protein Interaction Analysis Service - Creative Proteomics [creative-proteomics.com]
- 15. escholarship.org [escholarship.org]
- 16. iscrm.uw.edu [iscrm.uw.edu]
- 17. Systems structural biology measurements by in vivo cross-linking with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Mitochondrial Function in Saccharomyces cerevisiae mim1Δ Mutants
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mim1 (Mitochondrial Import protein 1) is an integral protein of the mitochondrial outer membrane in Saccharomyces cerevisiae. It forms a key component of the Mitochondrial Import (MIM) complex, which is essential for the biogenesis of a specific subset of mitochondrial outer membrane proteins. The MIM complex, in cooperation with the receptor Tom70, facilitates the insertion and assembly of multi-spanning α-helical proteins, such as the mitochondrial fusion protein Ugo1, and is also involved in the assembly of the Translocase of the Outer Membrane (TOM) complex itself.[1]
Deletion of the this compound gene (creating a this compoundΔ mutant) leads to significant defects in the import of these specific proteins, resulting in impaired assembly of the TOM complex and reduced levels of its components.[1] This disruption of the primary protein import machinery has downstream consequences on overall mitochondrial integrity and function. Phenotypically, this compoundΔ mutants are characterized by an inability to grow on non-fermentable carbon sources, indicating a severe respiratory deficiency.
These application notes provide a detailed overview of the key methodologies used to investigate the functional consequences of this compound deletion. The protocols focus on assessing the primary defect in protein import and the resulting impact on mitochondrial protein complex assembly. While direct quantitative data on broader mitochondrial functions like respiration and membrane potential in this compoundΔ mutants are not extensively documented in the literature, the provided protocols for these assays are standard and can be readily applied to characterize these secondary effects.
Data Presentation: Summary of Known Effects in this compoundΔ Mutants
The primary consequence of this compound deletion is a defect in the assembly of the TOM complex and other outer membrane proteins. This is typically assessed semi-quantitatively.
| Parameter Assessed | Method | Strain Comparison | Observed Effect in this compoundΔ | Reference |
| TOM Complex Assembly | Blue Native PAGE (BN-PAGE) & Immunoblotting | Wild-Type (WT) vs. This compoundΔ | Amount of mature TOM complex (~450 kDa) is strongly reduced. Accumulation of a Tom40-containing subcomplex (~100 kDa). | [1] |
| Protein Subunit Levels | SDS-PAGE & Immunoblotting | WT vs. This compoundΔ | Steady-state levels of Tom20, Tom40, and Tom70 are moderately reduced. | [1] |
| Protein Import Efficiency | In Vitro Mitochondrial Protein Import Assay | WT vs. This compoundΔ | Import and assembly of multi-spanning proteins (e.g., Ugo1) and signal-anchored proteins (e.g., Tom20) are strongly inhibited. | [1] |
| Respiratory Competence | Growth Assay on Non-Fermentable Carbon Source (e.g., Glycerol) | WT vs. This compoundΔ | This compoundΔ mutants fail to grow, indicating a severe respiratory defect ("petite-negative" phenotype). |
Key Experimental Protocols
Analysis of TOM Complex Assembly by Blue Native PAGE (BN-PAGE)
This protocol is used to separate native mitochondrial protein complexes to assess their assembly state.
Principle: Mitochondria are isolated and gently solubilized with a non-ionic detergent (e.g., digitonin) to preserve protein complex integrity. Coomassie Blue G-250 dye is added, which binds to the complexes, conferring a negative charge without denaturation. The complexes are then separated by size in a native polyacrylamide gel.
Materials:
-
Yeast growth media (YPD, YPG)
-
Spheroplasting Buffer (1.2 M Sorbitol, 20 mM K-phosphate, pH 7.4)
-
Zymolyase
-
Mitochondria Isolation Buffer (0.6 M Mannitol, 20 mM HEPES-KOH, pH 7.4, 1 mM PMSF)
-
Digitonin Solubilization Buffer (1% w/v Digitonin, 20 mM Tris-HCl pH 7.4, 0.1 mM EDTA, 50 mM NaCl, 10% glycerol, 1 mM PMSF)
-
BN-PAGE Sample Buffer (5% Coomassie Brilliant Blue G-250, 500 mM 6-aminocaproic acid, 100 mM Bis-Tris-HCl, pH 7.0)
-
BN-PAGE Gel Solutions (Acrylamide/Bis-acrylamide, Bis-Tris, Tricine)
-
Anode Buffer (50 mM Bis-Tris, pH 7.0)
-
Cathode Buffer (15 mM Bis-Tris, 50 mM Tricine, 0.02% Coomassie Blue G-250, pH 7.0)
-
PVDF membrane, antibodies against TOM complex subunits (e.g., anti-Tom40, anti-Tom22).
Protocol:
-
Yeast Growth and Mitochondria Isolation:
-
Grow WT and this compoundΔ yeast strains in YPG (glycerol-based) medium to mid-log phase. Note: this compoundΔ will grow very poorly; supplementation with small amounts of glucose or growth in galactose may be necessary.
-
Harvest cells by centrifugation (3,000 x g, 5 min).
-
Convert cells to spheroplasts using Zymolyase in Spheroplasting Buffer.
-
Homogenize spheroplasts in Mitochondria Isolation Buffer using a Dounce homogenizer.
-
Isolate mitochondria by differential centrifugation (low-speed spin to remove debris, followed by high-speed spin at 12,000 x g to pellet mitochondria).
-
Determine mitochondrial protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Resuspend 50 µg of isolated mitochondria in 50 µL of Digitonin Solubilization Buffer.
-
Incubate on ice for 15 minutes to solubilize membrane complexes.
-
Centrifuge at 20,000 x g for 15 minutes at 4°C to pellet insoluble material.
-
Transfer the supernatant to a new tube and add 5 µL of BN-PAGE Sample Buffer.
-
-
Blue Native Gel Electrophoresis:
-
Cast a 4-13% gradient polyacrylamide gel.
-
Load samples and run the gel at 4°C. Start at 100 V for 30 minutes, then increase to 200-250 V until the dye front reaches the bottom.
-
-
Immunoblotting:
-
Transfer the proteins from the BN-PAGE gel to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate with primary antibodies specific to TOM complex subunits (e.g., anti-Tom40).
-
Wash and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
In Vitro Mitochondrial Protein Import Assay
This assay directly measures the ability of isolated mitochondria to import a specific precursor protein. For this compoundΔ mutants, a key substrate to test is a multi-spanning outer membrane protein like Ugo1.
Principle: A radiolabeled precursor protein is synthesized in vitro using a reticulocyte lysate system. This precursor is then incubated with isolated, functional mitochondria. Successful import is determined by the resistance of the imported protein to externally added protease.
Materials:
-
Plasmid DNA encoding the precursor protein of interest (e.g., Ugo1) downstream of a T7 or SP6 promoter.
-
In vitro transcription/translation kit (e.g., TnT® Coupled Reticulocyte Lysate System).
-
[³⁵S]-Methionine.
-
Isolated mitochondria from WT and this compoundΔ strains (see Protocol 1, step 1).
-
Import Buffer (0.6 M Sorbitol, 50 mM HEPES-KOH pH 7.4, 50 mM KCl, 10 mM MgCl₂, 2 mM KH₂PO₄, 5 mM ATP, 5 mM NADH).
-
Proteinase K.
-
PMSF (protease inhibitor).
-
SDS-PAGE reagents and equipment for autoradiography.
Protocol:
-
Synthesis of Radiolabeled Precursor:
-
Synthesize the ³⁵S-labeled precursor protein (e.g., Ugo1) from plasmid DNA using the in vitro transcription/translation system according to the manufacturer's instructions.
-
-
Import Reaction:
-
For each reaction, add 50 µg of isolated mitochondria to a pre-chilled microfuge tube.
-
Add Import Buffer to a final volume of 90 µL.
-
Initiate the import reaction by adding 10 µL of the reticulocyte lysate containing the radiolabeled precursor protein.
-
Incubate at 25°C for various time points (e.g., 0, 5, 15, 30 minutes).
-
As a negative control, pre-treat one sample of WT mitochondria with a membrane potential uncoupler (e.g., 1 µM CCCP) for 5 minutes on ice before adding the precursor.
-
-
Protease Treatment:
-
Stop the import reaction by placing the tubes on ice.
-
Split each sample into two tubes. To one tube, add Proteinase K (final concentration 50 µg/mL) to digest non-imported proteins. Leave the other tube untreated (total translated product control).
-
Incubate on ice for 20 minutes.
-
Inactivate Proteinase K by adding PMSF to a final concentration of 1 mM.
-
-
Analysis:
-
Re-isolate mitochondria by centrifugation (12,000 x g, 5 min, 4°C).
-
Lyse the mitochondrial pellet in SDS-PAGE sample buffer.
-
Analyze the samples by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled proteins. Successful import is indicated by a protease-protected band corresponding to the mature protein, which should be absent in the CCCP-treated control and reduced or absent in the this compoundΔ sample.
-
Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)
This protocol measures the rate of oxygen consumption in isolated mitochondria, providing an assessment of the electron transport chain (ETC) function.
Principle: An oxygen-sensing electrode or a fluorescence-based system (e.g., Seahorse XF Analyzer) is used to measure the decrease in dissolved oxygen in a sealed chamber containing isolated mitochondria. Specific substrates and inhibitors are added sequentially to probe different states of respiration and different ETC complexes.
Materials:
-
High-resolution respirometer (e.g., Oroboros Oxygraph) or Seahorse XF Analyzer.
-
Isolated mitochondria from WT and this compoundΔ strains.
-
Respiration Buffer (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, 1 g/L BSA, pH 7.1).
-
Substrates: Pyruvate, Malate, Succinate, ADP.
-
Inhibitors: Oligomycin (Complex V inhibitor), FCCP (uncoupler), Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor).
Protocol:
-
Instrument Setup: Calibrate the oxygen sensor according to the manufacturer's instructions.
-
Mitochondrial Respiration Measurement:
-
Add 2 mL of pre-warmed Respiration Buffer to the chamber.
-
Add 25-50 µg of isolated mitochondria to the chamber and allow the signal to stabilize (measures LEAK respiration or State 2).
-
Add Complex I substrates: Pyruvate (5 mM) and Malate (2 mM).
-
Induce State 3 respiration by adding ADP (1-2 mM). This measures the maximum coupled respiration through Complex I.
-
Add Oligomycin (2 µg/mL) to inhibit ATP synthase. The remaining oxygen consumption is due to proton leak (State 4o).
-
Add the uncoupler FCCP in titrations (e.g., 0.5 µM steps) to determine the maximal capacity of the electron transport system (ETS).
-
Add Rotenone (0.5 µM) to inhibit Complex I.
-
Add Succinate (10 mM), a Complex II substrate, to measure maximal ETS capacity through Complex II.
-
Finally, add Antimycin A (2.5 µM) to inhibit Complex III and shut down respiration, allowing for correction of residual oxygen consumption.
-
-
Data Analysis: Calculate the oxygen consumption rate (OCR) at each step (pmol O₂ / s / mg mitochondrial protein). Compare the rates for State 3, State 4o, and maximal ETS capacity between WT and this compoundΔ mitochondria.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a fluorescent dye to estimate the mitochondrial membrane potential, a key indicator of mitochondrial health and energy status.
Principle: Cationic, lipophilic fluorescent dyes like TMRM (Tetramethylrhodamine, Methyl Ester) or JC-1 accumulate in the negatively-charged mitochondrial matrix. The degree of accumulation, and thus the fluorescence intensity, is proportional to the membrane potential.
Materials:
-
WT and this compoundΔ yeast cells.
-
Buffer (e.g., 50 mM HEPES, 5 mM glucose, pH 7.4).
-
TMRM or JC-1 dye.
-
FCCP (uncoupler, for control).
-
Fluorescence plate reader or flow cytometer.
Protocol:
-
Cell Preparation:
-
Grow WT and this compoundΔ yeast cells to early log phase.
-
Harvest cells and wash twice with buffer.
-
Resuspend cells in buffer to a concentration of 1x10⁷ cells/mL.
-
-
Dye Loading:
-
Add TMRM to a final concentration of 100-200 nM.
-
Incubate in the dark at room temperature for 30 minutes.
-
For a negative control, add FCCP (5 µM) to a separate aliquot of cells 10 minutes before analysis to dissipate the membrane potential.
-
-
Fluorescence Measurement:
-
Transfer cell suspensions to a 96-well black, clear-bottom plate.
-
Measure fluorescence using a plate reader (for TMRM, excitation ~549 nm, emission ~573 nm).
-
Alternatively, analyze cells by flow cytometry to assess the distribution of membrane potential within the population.
-
-
Data Analysis:
-
Subtract the background fluorescence from the FCCP-treated cells from all readings.
-
Compare the background-corrected fluorescence intensity between WT and this compoundΔ cells. A lower fluorescence intensity in the mutant would indicate a reduced mitochondrial membrane potential.
-
Visualization of Pathways and Workflows
References
Troubleshooting & Optimization
Technical Support Center: MIM1 Antibody
Welcome to the technical support center for MIM1 antibodies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments involving this compound antibodies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
This compound, or Mitochondrial Import 1, is a protein embedded in the outer mitochondrial membrane. It plays a crucial role in the import and assembly of other proteins into the mitochondria, particularly components of the Translocase of the Outer Mitochondrial Membrane (TOM) complex. Researchers study this compound to better understand mitochondrial biogenesis, protein import mechanisms, and the role of mitochondria in various cellular processes and diseases.
Q2: I am not getting any signal in my Western Blot for this compound. What are the possible causes?
Weak or no signal in a Western blot can stem from several factors. Firstly, ensure that your cell or tissue lysate contains sufficient amounts of this compound protein. Since this compound is a mitochondrial protein, incomplete cell lysis might prevent its extraction. Additionally, verify the integrity and concentration of your primary and secondary antibodies. It is also crucial to confirm that the protein transfer from the gel to the membrane was successful.
Q3: I am observing multiple bands in my Western Blot. Is this expected for this compound?
Observing multiple bands can be due to several reasons. These may represent post-translational modifications, protein degradation products, or splice variants of this compound. However, non-specific binding of the primary or secondary antibodies to other proteins can also result in extra bands. To investigate this, it is recommended to use a positive control (e.g., a cell line known to express this compound) and a negative control (e.g., a lysate from this compound knockout cells, if available). Optimizing antibody concentrations and blocking conditions can help minimize non-specific bands.
Q4: What is the expected subcellular localization of this compound in immunofluorescence?
This compound is localized to the outer mitochondrial membrane. Therefore, in immunofluorescence experiments, you should expect to see a staining pattern consistent with mitochondrial localization, often appearing as filamentous or granular structures within the cytoplasm. Co-localization with a known mitochondrial marker (e.g., MitoTracker) is highly recommended to confirm the specificity of the staining.
Troubleshooting Guides
Western Blotting
Problem: Weak or No Signal
| Possible Cause | Recommended Solution |
| Insufficient this compound in Lysate | Use a lysis buffer optimized for mitochondrial protein extraction. Consider mitochondrial enrichment protocols. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S and the gel with Coomassie Blue. |
| Low Antibody Concentration | Increase the concentration of the primary and/or secondary antibody. |
| Inactive Antibody | Ensure proper storage of antibodies. Use a fresh aliquot. |
| Insufficient Exposure | Increase exposure time during chemiluminescence detection. |
Problem: High Background
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Increase blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
| High Antibody Concentration | Decrease the concentration of the primary and/or secondary antibody. |
| Insufficient Washing | Increase the number and/or duration of wash steps with TBST. |
| Contaminated Buffers | Prepare fresh buffers. |
Problem: Non-Specific Bands
| Possible Cause | Recommended Solution |
| Antibody Cross-Reactivity | Use a more specific antibody. Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. |
| Protein Degradation | Add protease inhibitors to your lysis buffer and keep samples on ice. |
| Excessive Protein Loading | Reduce the amount of total protein loaded per lane. |
| High Antibody Concentration | Titrate the primary antibody to find the optimal concentration. |
Immunoprecipitation (IP)
Problem: Low or No Pulldown of this compound
| Possible Cause | Recommended Solution |
| Antibody Not Suitable for IP | Confirm with the manufacturer that the antibody is validated for IP. Polyclonal antibodies often perform better in IP. |
| Inefficient Antibody-Bead Binding | Ensure the protein A/G beads are compatible with the antibody isotype. |
| This compound Not Accessible in Native Form | The antibody epitope may be masked. Try a different antibody targeting a different region of this compound. |
| Insufficient Lysis | Use a lysis buffer that effectively solubilizes mitochondrial membrane proteins without disrupting the native protein structure. |
Immunofluorescence (IF) / Immunohistochemistry (IHC)
Problem: Non-Specific Staining or High Background
| Possible Cause | Recommended Solution |
| Suboptimal Antibody Concentration | Titrate the primary antibody to determine the optimal dilution. |
| Inadequate Blocking | Use a blocking solution containing serum from the same species as the secondary antibody. |
| Insufficient Permeabilization | For intracellular targets like this compound, ensure adequate cell permeabilization (e.g., with Triton X-100 or saponin). |
| Autofluorescence | Use an autofluorescence quenching reagent or appropriate controls. |
| Secondary Antibody Non-Specificity | Run a control with only the secondary antibody to check for non-specific binding. |
Experimental Protocols & Methodologies
A crucial step in troubleshooting antibody specificity is to perform validation experiments. Here is a general workflow for validating a new lot of this compound antibody.
Signaling Pathways and Logical Relationships
The following diagram illustrates the central role of this compound in the biogenesis of the TOM complex, a key component of the mitochondrial protein import machinery. Understanding this pathway can help in designing experiments and interpreting results.
This troubleshooting guide provides a starting point for addressing common issues with this compound antibody specificity. Successful experimentation often requires optimization of protocols for your specific cell or tissue type and experimental setup.
Technical Support Center: Troubleshooting MIM1 Knockout Strain Viability
This technical support center provides troubleshooting guidance for researchers encountering viability issues with MIM1 (Metastasis Suppressor 1) knockout strains. The information is presented in a question-and-answer format to address specific challenges during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: We generated a this compound knockout cell line, but the cells are not viable. What are the primary reasons for this?
Several factors could contribute to the lack of viability in your this compound knockout cells:
-
Essential Gene Function: this compound is crucial for the proper assembly of the TOM (Translocase of the Outer Mitochondrial Membrane) complex, which is vital for mitochondrial protein import and overall mitochondrial integrity.[1][2][3] The disruption of this fundamental process due to this compound knockout can lead to catastrophic mitochondrial dysfunction and subsequent cell death. Genes that are essential for cell survival cannot be completely knocked out without leading to cell death.[4][5][6]
-
Off-Target Effects: The gene-editing technology used (e.g., CRISPR-Cas9) may have introduced unintended mutations in other essential genes, causing the lethal phenotype.[7]
-
Activation of Apoptotic Pathways: The absence of this compound protein could trigger programmed cell death.[7] This can happen if this compound, directly or indirectly, plays a role in suppressing apoptosis or if its absence leads to significant cellular stress that initiates apoptosis.[8][9]
-
Cell Line Dependency: The essentiality of a gene can be cell-type specific.[6] Your chosen cell line might be particularly reliant on this compound-mediated mitochondrial function for survival.
Q2: How can we confirm that the inviability is a direct result of this compound knockout and not due to experimental artifacts?
To ascertain that the observed phenotype is specifically due to the loss of this compound, a series of validation experiments are recommended. Combining multiple validation methods provides the most robust evidence.[10]
-
Genomic, Transcriptomic, and Proteomic Validation: First, confirm the successful knockout at the DNA, RNA, and protein levels.[11][12]
-
Inducible Knockout System: Employ a system where this compound knockout can be turned on or off (e.g., a doxycycline-inducible system). This allows for the growth of a healthy cell population before inducing the knockout to observe the direct effect on viability.[7]
-
Rescue Experiment: Attempt to restore viability by reintroducing a functional copy of the this compound gene into the knockout cells. If the lethal phenotype is reversed, it strongly indicates that this compound is essential for the viability of your cell line.[7]
Q3: What are the initial steps we should take to troubleshoot our non-viable this compound knockout culture?
A systematic troubleshooting approach is crucial. The following workflow can help identify the root cause of the problem.
Troubleshooting Workflow for this compound Knockout Inviability
Caption: A logical workflow for troubleshooting this compound knockout inviability.
Experimental Protocols
Protocol 1: Validation of this compound Knockout by Western Blot
This protocol verifies the absence of this compound protein in the knockout cell line.
-
Cell Lysis:
-
Harvest wild-type (WT) and this compound knockout cells.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) from WT and knockout cell lysates onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for this compound overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
-
Protocol 2: Cell Viability Assessment using Annexin V/PI Staining
This assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Preparation:
-
Culture WT and this compound knockout cells (or inducible knockout cells before and after induction).
-
Harvest cells and wash with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Viable cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Data Presentation
Table 1: Expected Outcomes of Validation Experiments
| Experiment | Wild-Type Control | Successful this compound Knockout | Interpretation |
| Sanger Sequencing | Wild-type this compound sequence | Frameshift mutation in this compound sequence | Confirms genomic edit.[11] |
| Western Blot | Band corresponding to this compound molecular weight | Absence of this compound band | Confirms loss of protein expression.[12] |
| qRT-PCR | Normal this compound mRNA levels | Significantly reduced or absent this compound mRNA | Confirms disruption of gene transcription. |
Table 2: Troubleshooting Guide Based on Experimental Results
| Observation | Potential Cause | Recommended Next Steps |
| Knockout confirmed, but cells are inviable. | This compound is an essential gene. | Perform rescue experiment; use an inducible knockout system.[7] |
| Inconsistent or partial knockout observed. | Low editing efficiency; heterozygous knockout. | Optimize gRNA design and transfection; screen more clones.[5][13] |
| Viability restored with this compound re-expression. | This compound is essential for viability. | Investigate downstream pathways affected by this compound loss. |
| Increased Annexin V positive cells in knockout. | Loss of this compound induces apoptosis. | Perform caspase activation assays to confirm the apoptotic pathway.[8] |
Signaling Pathway Visualization
The viability of cells is intricately linked to mitochondrial health. This compound is a key player in the biogenesis of the mitochondrial outer membrane protein import machinery.[14][15] Its absence disrupts this process, leading to mitochondrial dysfunction and potentially triggering apoptosis.
Caption: The impact of this compound knockout on mitochondrial function and cell viability.
References
- 1. This compound Mim1p [Saccharomyces cerevisiae S288C] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. This compound, a protein required for the assembly of the TOM complex of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a protein required for the assembly of the TOM complex of mitochondria | EMBO Reports [link.springer.com]
- 4. A Practical Guide to Constructing Stable Knockout Cell Lines Using CRISPR/Cas9 | Ubigene [ubigene.us]
- 5. Common CRISPR pitfalls and how to avoid them [horizondiscovery.com]
- 6. synthego.com [synthego.com]
- 7. benchchem.com [benchchem.com]
- 8. eclass.uoa.gr [eclass.uoa.gr]
- 9. The Role of Mitochondria in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 11. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation_Vitro Biotech [vitrobiotech.com]
- 12. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 13. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 14. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uniprot.org [uniprot.org]
Technical Support Center: Purifying the Native MIM Complex
Welcome to the technical support center for researchers working on the purification of the native MIM (Missing in Metastasis, also known as MTSS1) protein complex. This resource provides practical answers to common challenges, detailed protocols, and troubleshooting guidance to help you successfully isolate this critical regulator of the actin cytoskeleton and plasma membrane.
Frequently Asked Questions (FAQs)
Q1: What is the MIM protein complex and why is it challenging to purify?
A1: The MIM/MTSS1 protein is a scaffolding protein that physically links the plasma membrane to the actin cytoskeleton.[1] It contains an Inverse-BAR (I-BAR) domain that senses and induces negative membrane curvature and a C-terminal WH2 domain that binds actin monomers.[2][3] The native MIM complex consists of MIM and its associated proteins, which are crucial for processes like cell migration, intercellular junction integrity, and the formation of dendritic filopodia.[2][4]
Purification is challenging primarily because the complex is inherently tied to both the lipid membrane and the dynamic actin cytoskeleton. This dual association means that:
-
Harsh lysis conditions required to solubilize membrane proteins can disrupt the relatively weak, transient protein-protein interactions within the complex.
-
Gentle lysis conditions that preserve protein interactions may fail to efficiently extract MIM from its membrane- and cytoskeleton-associated state, leading to low yields.
-
The complex's integrity is sensitive to buffer composition, particularly detergents, salts, and chelating agents.
Q2: What are the known key interactors of the MIM protein?
A2: MIM acts as a scaffold and interacts with numerous proteins to regulate cellular architecture and signaling. Key interactors identified through proteomic and other studies include:
-
Ena/VASP family proteins (e.g., EVL): Forms a complex with MIM to promote the elongation of dendritic filopodia.[4][6]
-
Cortactin and the Arp2/3 complex: MIM can potentiate Arp2/3-mediated actin polymerization.[5]
-
Scaffolding and signaling proteins: Interacts with α-actinin 4, WAVE-2, and various E3 ubiquitin ligases.[5]
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you may encounter during the native MIM complex purification workflow, from cell lysis to elution.
| Problem / Question | Potential Cause | Recommended Solution |
| Q3: Why is my purification yield of the MIM complex consistently low? | 1. Inefficient Cell Lysis: The lysis buffer is too gentle to release the membrane/cytoskeleton-associated complex. | Optimize Lysis Buffer: Start with a gentle, non-ionic detergent like NP-40 or Triton X-100 (e.g., 0.5% v/v). If the yield is poor, consider a buffer with moderate strength, such as a modified RIPA buffer with a lower concentration of ionic detergents. Always include fresh protease and phosphatase inhibitors. Mechanical disruption (e.g., dounce homogenization or gentle sonication) can improve lysis efficiency. |
| 2. Complex Dissociation: Buffer conditions (salt, detergent) are too stringent, causing binding partners to detach from MIM. | Adjust Buffer Stringency: Reduce NaCl concentration in lysis and wash buffers (start with 150 mM and titrate down to 100 mM). Use the mildest effective concentration of detergent. Consider adding stabilizing agents like 10% glycerol. | |
| 3. Poor Antibody-Antigen Binding: The antibody may not be efficient for immunoprecipitation (IP), or the epitope is masked. | Validate Antibody: Ensure your antibody is validated for IP. Test multiple antibodies if possible. Optimize Incubation: Increase the incubation time of the lysate with the antibody (e.g., overnight at 4°C) to maximize binding. | |
| Q4: My final sample has many contaminants and non-specific binders. How can I increase purity? | 1. Insufficient Washing: Wash steps are not stringent enough to remove proteins that bind non-specifically to the beads or antibody. | Optimize Wash Steps: Increase the number of washes (from 3 to 5). Slightly increase detergent concentration (e.g., from 0.1% to 0.2% Tween-20) or salt concentration in the wash buffer, but monitor for dissociation of true interactors. |
| 2. Non-specific Binding to Beads: Proteins are sticking directly to the affinity matrix (e.g., Protein A/G beads). | Pre-clear the Lysate: Before adding the specific antibody, incubate the cell lysate with beads alone for 1 hour at 4°C. Discard these beads and use the supernatant for the immunoprecipitation. This step removes proteins that would non-specifically bind to the beads. | |
| Q5: How can I confirm that the purified complex is intact and not just the MIM protein alone? | Complex Dissociation: The purification protocol may have disrupted the interactions, leaving only the bait protein. | Use Gentle Elution: Instead of denaturing elution with Laemmli buffer, use a competitive elution method. For example, if using a FLAG-tagged MIM, elute with a 3xFLAG peptide solution. This preserves the complex for downstream functional assays. Analyze by Western Blot: After elution, run the sample on SDS-PAGE and probe for known interactors (e.g., EVL, actin) in addition to MIM itself. The presence of these partners confirms co-purification. |
Quantitative Data Presentation
The following table summarizes representative quantitative data from an affinity purification-mass spectrometry (AP-MS) experiment that successfully identified MIM/MTSS1 as a high-confidence interactor of the Ena/VASP family protein, EVL. The experiment used endogenous EVL as the "bait" to pull down its associated protein complex from cultured cortical neurons. Data is presented as spectral counts, which correlate with protein abundance in the sample.
Table 1: Representative AP-MS Results Identifying MIM/MTSS1 in the Endogenous EVL Complex
| Protein Identified | Gene Symbol | Function | Spectral Counts (EVL IP) | Spectral Counts (IgG Control) | Notes |
| EVL | EVL | Actin Elongation / Bait Protein | 125 | 0 | High spectral count confirms successful immunoprecipitation of the bait protein. |
| MIM | MTSS1 | Membrane/Actin Scaffolding | 45 | 0 | High-confidence interactor, absent in the negative control. |
| Profilin-1 | PFN1 | Actin Monomer Binding | 38 | 1 | A known binding partner of Ena/VASP proteins, validating the experimental approach.[4] |
| Actin, cytoplasmic 1 | ACTB | Cytoskeletal Component | 210 | 45 | Abundant protein, but significantly enriched in the EVL IP compared to the IgG control. |
| Myosin-9 | MYH9 | Motor Protein | 15 | 2 | Potential member of the complex, showing enrichment over the control. |
Source: Adapted from supplementary data of Parker et al., J Cell Biol, 2023.[4] Spectral counts are illustrative and simplified for clarity.
Visualized Workflows and Pathways
MIM Complex Signaling Pathway
Caption: Simplified signaling pathway of the MIM/MTSS1 complex in actin remodeling.
Experimental Workflow for MIM Complex Purification
Caption: Step-by-step workflow for native MIM complex immunoprecipitation.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting MIM complex purification issues.
Experimental Protocols
Detailed Protocol for Co-Immunoprecipitation of the Endogenous MIM Complex
This protocol is optimized for the purification of the native MIM complex from cultured mammalian cells (e.g., HEK293T, cortical neurons) for analysis by mass spectrometry or Western blot.
Materials:
-
Cell Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 10% Glycerol, 0.5% NP-40 (or other mild detergent).
-
Wash Buffer: Same as Lysis Buffer, but with 0.1% NP-40.
-
Elution Buffer (Non-denaturing): 100 mM Glycine-HCl, pH 2.5.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
-
Protease and Phosphatase Inhibitor Cocktails (e.g., cOmplete™, PhosSTOP™).
-
High-quality, IP-validated anti-MIM/MTSS1 antibody.
-
Control IgG antibody (from the same species as the anti-MIM antibody).
-
Protein A/G magnetic beads.
Procedure:
-
Cell Culture and Harvesting:
-
Grow cells to 85-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into PBS and pellet by centrifugation (500 x g, 5 min, 4°C).
-
-
Cell Lysis:
-
Resuspend the cell pellet in 3-5 volumes of ice-cold Lysis Buffer freshly supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional gentle vortexing to lyse the cells.
-
Clarify the lysate by centrifugation at 16,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (soluble protein extract) to a new pre-chilled tube. Determine protein concentration (e.g., via BCA assay).
-
-
Pre-Clearing:
-
For every 1 mg of protein lysate, add 20 µL of Protein A/G bead slurry.
-
Incubate on a rotator for 1 hour at 4°C.
-
Place the tube on a magnetic rack and transfer the supernatant to a new tube. Discard the beads.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate (e.g., 1-2 mg total protein), add the anti-MIM antibody (use manufacturer's recommended amount, typically 2-5 µg). For the negative control, add an equivalent amount of control IgG to a separate aliquot of lysate.
-
Incubate on a rotator overnight at 4°C.
-
-
Complex Capture:
-
Add 40 µL of Protein A/G bead slurry to each IP sample.
-
Incubate on a rotator for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads on a magnetic rack and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer. Rotate for 5 minutes at 4°C.
-
Repeat this wash step a total of four times to thoroughly remove non-specific binders.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
For Mass Spectrometry (Non-denaturing): Add 50 µL of Elution Buffer (Glycine-HCl, pH 2.5) and incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and immediately transfer the eluate to a new tube containing 5 µL of Neutralization Buffer.
-
For Western Blot (Denaturing): Add 40 µL of 2x Laemmli Sample Buffer to the beads. Boil at 95°C for 5 minutes. Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
-
Downstream Analysis:
-
Proceed with silver staining, Western blotting for MIM and known interactors, or sample preparation for mass spectrometry analysis.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Missing-in-metastasis MIM/MTSS1 promotes actin assembly at intercellular junctions and is required for integrity of kidney epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. MTSS1: beyond the integration of actin and membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EVL and MIM/MTSS1 regulate actin cytoskeletal remodeling to promote dendritic filopodia in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Issues with In Vitro Import Assays for MIM1 Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with in vitro import assays for Mitochondrial Inner Membrane Protein 1 (MIM1) substrates. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges in your experiments.
Troubleshooting Guides
This section addresses specific problems you may encounter during your in vitro import assays for this compound substrates.
1. Low or No Import Efficiency of this compound Substrate
Problem: Your radiolabeled or fluorescently tagged this compound substrate (e.g., Ugo1, Tom20) shows very weak or no signal in the imported fraction after the assay.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Poor Quality of Isolated Mitochondria | Ensure mitochondria are freshly isolated and kept on ice. Assess mitochondrial integrity and functionality using a membrane potential-sensitive dye like JC-1 or by measuring oxygen consumption. Avoid repeated freeze-thaw cycles. |
| Suboptimal Import Buffer Composition | The import buffer should contain an energy source (ATP and an ATP-regenerating system like creatine (B1669601) kinase and phosphocreatine) and maintain the mitochondrial membrane potential (e.g., include succinate (B1194679) or malate/glutamate). The optimal concentrations of these components may need to be determined empirically. |
| Precursor Protein Aggregation | This compound substrates are often hydrophobic transmembrane proteins prone to aggregation. Synthesize the precursor protein in a cell-free system (e.g., rabbit reticulocyte lysate) which contains chaperones that help maintain solubility. Avoid high concentrations of the precursor protein in the import reaction. |
| Insufficient Incubation Time or Temperature | Optimize the import reaction time and temperature. A typical starting point is 15-30 minutes at 25-30°C. Perform a time-course experiment to determine the optimal incubation period for your specific substrate. |
| Depletion of the this compound Complex | If using mitochondria from a knockdown or knockout model, verify the depletion of this compound via Western blot to confirm that the low import is due to the absence of the machinery and not a technical issue. |
2. High Background or Non-Specific Binding
Problem: A strong signal from the precursor protein is observed in the mock-treated (e.g., no mitochondria) or non-imported (supernatant) fractions, making it difficult to assess true import.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Ineffective Protease Treatment | Ensure the protease (e.g., Proteinase K) is active and used at the correct concentration to digest non-imported proteins. After protease treatment, effectively inhibit the protease with an appropriate inhibitor (e.g., PMSF) to prevent degradation of imported proteins upon mitochondrial lysis. |
| Precursor Adherence to the Mitochondrial Outer Membrane | After the import reaction, wash the mitochondria gently with import buffer to remove non-specifically bound precursor protein before protease treatment. |
| Mitochondrial Lysis during Incubation | Mishandling or harsh pipetting can lead to mitochondrial rupture, releasing imported protein and making all protein accessible to the protease. Handle mitochondria gently throughout the procedure. |
3. Inconsistent or Irreproducible Results
Problem: You are observing significant variability between replicate experiments.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Variability in Mitochondria Preparations | Standardize your mitochondrial isolation protocol. Always assess the quality and concentration of each new batch of mitochondria. |
| Inconsistent Precursor Protein Quality | Use freshly synthesized precursor protein for each experiment. If using frozen aliquots, ensure they have not undergone multiple freeze-thaw cycles. |
| Pipetting Errors | Due to the small volumes often used in these assays, ensure accurate and consistent pipetting, especially of the mitochondria and precursor protein. |
Frequently Asked Questions (FAQs)
Q1: What are the key substrates for the this compound import pathway?
A1: The this compound complex is primarily responsible for the insertion of α-helical proteins into the mitochondrial outer membrane.[1][2] Key substrates include multi-spanning proteins like Ugo1 and Scm4, as well as some single-spanning proteins like Tom20.[1]
Q2: What is the role of the TOM complex in this compound-mediated import?
A2: The this compound complex cooperates with the Translocase of the Outer Mitochondrial Membrane (TOM) complex. Specifically, the receptor Tom70 recognizes this compound substrates and facilitates their transfer to the this compound complex for insertion into the outer membrane.[1][3]
Q3: My this compound substrate is a multi-spanning membrane protein. Are there special considerations for the in vitro import assay?
A3: Yes, the hydrophobic nature of multi-spanning membrane proteins makes them prone to aggregation. It is crucial to maintain them in a soluble, import-competent state. Using a cell-free translation system like rabbit reticulocyte lysate is beneficial as the endogenous chaperones can help prevent aggregation.
Q4: Can I use non-radioactive methods to detect the import of my this compound substrate?
A4: Yes, fluorescently labeling your precursor protein is a viable alternative to using radiolabeling.[1] This approach can offer quantitative data with high sensitivity and avoids the need for radioactive materials.[1][2]
Q5: How can I confirm that the import I'm observing is truly this compound-dependent?
A5: To confirm this compound-dependency, you can perform the in vitro import assay using mitochondria isolated from a this compound-knockout or knockdown model. A significant reduction in the import of your substrate in these mitochondria compared to wild-type would confirm its reliance on the this compound complex.
Experimental Protocols
Key Experiment: In Vitro Import of a Radiolabeled this compound Substrate into Isolated Mitochondria
This protocol is a generalized procedure and may require optimization for specific substrates and experimental systems.
Materials:
-
Isolated mitochondria (from yeast or cultured cells)
-
In vitro transcription/translation system (e.g., rabbit reticulocyte lysate)
-
[³⁵S]-Methionine
-
Plasmid DNA encoding the this compound substrate of interest
-
Import Buffer (e.g., 250 mM sucrose, 10 mM MOPS-KOH pH 7.2, 80 mM KCl, 5 mM MgCl₂, 2 mM KPi, 2 mM ATP, 5 mM NADH)
-
ATP regenerating system (Creatine Kinase and Phosphocreatine)
-
Proteinase K
-
PMSF (Phenylmethylsulfonyl fluoride)
-
SDS-PAGE loading buffer
-
Equipment for SDS-PAGE, autoradiography, and scintillation counting
Methodology:
-
In Vitro Synthesis of Radiolabeled Precursor Protein:
-
Synthesize the [³⁵S]-labeled precursor protein using an in vitro coupled transcription/translation system according to the manufacturer's instructions.
-
After synthesis, centrifuge the lysate to pellet ribosomes and insoluble aggregates. The supernatant contains the soluble, import-competent precursor protein.
-
-
In Vitro Import Reaction:
-
In a microcentrifuge tube, combine isolated mitochondria (20-50 µg of protein) with import buffer and the ATP regenerating system.
-
Pre-incubate the mixture at the desired import temperature (e.g., 25°C) for 5 minutes to energize the mitochondria.
-
Initiate the import reaction by adding the reticulocyte lysate containing the radiolabeled precursor protein (typically 2-10% of the total reaction volume).
-
Incubate for the desired time (e.g., 5, 15, 30 minutes).
-
As a negative control, perform a reaction where the mitochondrial membrane potential is dissipated by adding a protonophore like CCCP before the addition of the precursor protein.
-
-
Protease Treatment to Remove Non-Imported Protein:
-
Stop the import reaction by placing the tubes on ice.
-
Add Proteinase K to a final concentration of 50-100 µg/mL to digest any protein on the exterior of the mitochondria. Incubate on ice for 15-20 minutes.
-
Inactivate the Proteinase K by adding PMSF to a final concentration of 1 mM.
-
-
Isolation of Mitochondria and Analysis:
-
Pellet the mitochondria by centrifugation (e.g., 12,000 x g for 5 minutes at 4°C).
-
Carefully remove the supernatant.
-
Wash the mitochondrial pellet with SEM buffer (250 mM sucrose, 1 mM EDTA, 10 mM MOPS-KOH pH 7.2).
-
Resuspend the final mitochondrial pellet in SDS-PAGE loading buffer.
-
Analyze the samples by SDS-PAGE followed by autoradiography to visualize the imported protein.
-
For quantification, the bands on the gel can be excised and analyzed by scintillation counting.
-
Visualizations
This compound-Dependent Protein Import Pathway
References
- 1. A quantitative fluorescence‐based approach to study mitochondrial protein import - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A quantitative fluorescence‐based approach to study mitochondrial protein import | EMBO Reports [link.springer.com]
- 3. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for MIM1 Localization Studies
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to refine experimental protocols for studying the subcellular localization of Mitochondrial Import 1 (MIM1).
Frequently Asked Questions (FAQs)
Q1: What is the primary localization of this compound?
A1: this compound is an integral protein of the mitochondrial outer membrane.[1][2] It plays a crucial role in the assembly of the TOM (Translocase of the Outer Membrane) complex and the import of specific mitochondrial proteins.[1]
Q2: What are the main challenges in studying this compound localization?
A2: Challenges in studying this compound localization are similar to those for other mitochondrial membrane proteins. These can include obtaining specific primary antibodies that work well in immunofluorescence, achieving clean separation of mitochondrial fractions from other cellular membranes (like the ER), and potential for protein mislocalization due to overexpression systems.
Q3: What are the key interaction partners of this compound that can be used for co-localization studies?
A3: this compound is a component of the MIM complex, which also contains MIM2.[1][3] It also cooperates with the receptor Tom70 in the import of precursor proteins.[1][4] Therefore, MIM2 and Tom70 are excellent candidates for co-localization studies to confirm this compound's mitochondrial localization.
Q4: Can I use a fluorescent tag (e.g., GFP) to study this compound localization?
A4: Yes, N- or C-terminal tagging of this compound with a fluorescent protein is a common method. However, it is crucial to verify that the tag does not interfere with its localization or function. This can be validated by performing a functional assay, such as testing for the rescue of a this compoundΔ phenotype or by confirming its interaction with known partners like MIM2.
Troubleshooting Guides
Immunofluorescence (IF) Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Antibody Issues: Primary antibody not suitable for IF or used at a suboptimal concentration. Secondary antibody is incorrect or non-functional. | - Validate the primary antibody for IF applications. - Perform a titration to determine the optimal primary antibody concentration. - Ensure the secondary antibody is raised against the host species of the primary antibody and is conjugated to a functional fluorophore.[5][6] |
| Fixation/Permeabilization: Over-fixation masking the epitope. Insufficient permeabilization for antibody access to the mitochondrial outer membrane. | - Reduce fixation time or use a lower concentration of paraformaldehyde.[5][6] - For mitochondrial outer membrane proteins, use a gentle permeabilization agent like digitonin (B1670571) or a low concentration of Triton X-100 (e.g., 0.1%) for a short duration.[5][7] | |
| Target Abundance: Low endogenous expression of this compound. | - Consider using a cell line that overexpresses a tagged version of this compound as a positive control. - Use a bright fluorophore for detection to enhance the signal-to-noise ratio.[8] | |
| High Background | Non-specific Antibody Binding: Primary or secondary antibodies are binding non-specifically. | - Increase the blocking time or try a different blocking agent (e.g., 5% BSA or serum from the secondary antibody's host species).[8] - Decrease the concentration of the primary and/or secondary antibodies.[5] - Ensure adequate washing steps between antibody incubations.[5] |
| Autofluorescence: Aldehyde fixation can cause autofluorescence. | - Use fresh paraformaldehyde solutions. - Treat with a quenching agent like sodium borohydride (B1222165) or glycine (B1666218) after fixation. | |
| Non-specific Staining | Antibody Cross-reactivity: The primary antibody may be recognizing other proteins. | - Run a negative control using cells where this compound has been knocked down or knocked out. - Perform a Western blot on total cell lysate to confirm the antibody's specificity for a band of the correct molecular weight for this compound. |
| Secondary Antibody Control: Secondary antibody is binding non-specifically. | - Include a control where the primary antibody is omitted to check for non-specific binding of the secondary antibody.[5] |
Subcellular Fractionation Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Cross-Contamination of Mitochondrial Fraction | Incomplete Cell Lysis: Inefficient homogenization leaves many cells intact. | - Optimize the number of strokes with the Dounce homogenizer or the sonication parameters.[9] Check for cell lysis under a microscope. |
| Contamination with ER or other membranes: Similar sedimentation properties of other organelles. | - Use a density gradient centrifugation (e.g., sucrose (B13894) or Percoll gradient) for cleaner separation.[10][11] - Perform marker protein analysis by Western blot (e.g., Calnexin for ER, GAPDH for cytosol) to assess the purity of the mitochondrial fraction. | |
| Low Yield of Mitochondria | Over-homogenization: Excessive homogenization can rupture mitochondria. | - Reduce the number of strokes or the intensity of homogenization. Monitor mitochondrial integrity using a mitochondrial-specific dye or by checking for the release of intermembrane space proteins into the cytosolic fraction. |
| Incorrect Centrifugation Speeds/Times: Suboptimal centrifugation parameters. | - Empirically determine the optimal g-force and duration for pelleting mitochondria from your specific cell type.[9] | |
| This compound not detected in the mitochondrial fraction | Protein Degradation: Proteases released during lysis can degrade this compound. | - Keep samples on ice at all times and add a protease inhibitor cocktail to all buffers. |
| Incorrect Lysis Buffer: The buffer composition may not be suitable for maintaining mitochondrial integrity. | - Ensure the lysis buffer is isotonic to prevent mitochondrial swelling and rupture. A common component is sucrose or mannitol.[12] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of this compound in Mammalian Cells
-
Cell Culture: Plate cells on sterile glass coverslips in a 24-well plate and allow them to adhere and grow for 24-48 hours.
-
Fixation: Gently wash the cells once with pre-warmed Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[13]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the membranes.[13][14]
-
Blocking: Block non-specific binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody against this compound in the blocking buffer. Incubate the coverslips with the diluted primary antibody overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute a fluorophore-conjugated secondary antibody (with high contrast to the chosen fluorophore for any co-staining) in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.[13]
-
Co-staining (Optional): To confirm mitochondrial localization, co-stain with a mitochondrial marker like an antibody against TOM20 or a mitochondria-specific dye (e.g., MitoTracker).
-
Nuclear Staining: Incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Washing and Mounting: Wash the cells a final three times with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Protocol 2: Subcellular Fractionation to Isolate Mitochondria from Yeast (S. cerevisiae)
This protocol is adapted for yeast and focuses on obtaining a mitochondrial-enriched fraction.
-
Spheroplast Preparation: Grow yeast cells to mid-log phase. Harvest cells by centrifugation and wash with water. Resuspend the cell pellet in a spheroplasting buffer containing a reducing agent (e.g., DTT) and a cell wall-degrading enzyme (e.g., Zymolyase). Incubate until spheroplasts are formed (monitor osmotically).
-
Lysis: Harvest the spheroplasts by gentle centrifugation and wash with an ice-cold, isotonic lysis buffer (e.g., containing 0.6 M mannitol). Resuspend the spheroplasts in fresh, ice-cold lysis buffer containing a protease inhibitor cocktail.
-
Homogenization: Lyse the spheroplasts using a Dounce homogenizer with a tight-fitting pestle on ice.[12] Perform 10-15 gentle strokes.
-
Differential Centrifugation: a. Centrifuge the homogenate at a low speed (e.g., 1,500 x g) for 5 minutes at 4°C to pellet nuclei, unlysed cells, and cell debris. b. Carefully transfer the supernatant to a new tube. c. Centrifuge the supernatant at a higher speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet the crude mitochondrial fraction.[9] d. The resulting supernatant is the cytosolic fraction.
-
Washing the Mitochondrial Pellet: Resuspend the mitochondrial pellet in fresh lysis buffer and repeat the high-speed centrifugation step to wash the mitochondria.
-
Purity Assessment: Resuspend the final mitochondrial pellet in a suitable buffer for downstream applications (e.g., SDS-PAGE sample buffer for Western blotting). Assess the purity of the fraction by performing a Western blot and probing for this compound and marker proteins for other compartments (e.g., Pgk1 for cytosol, Dpm1 for ER).
Visualizations
Caption: this compound-dependent protein import pathway at the mitochondrial outer membrane.
Caption: Key steps in the immunofluorescence workflow for this compound localization.
References
- 1. uniprot.org [uniprot.org]
- 2. This compound | SGD [yeastgenome.org]
- 3. researchgate.net [researchgate.net]
- 4. rupress.org [rupress.org]
- 5. Immunocytochemistry Troubleshooting: ICC Help & Common Problems | Bio-Techne [bio-techne.com]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 7. researchgate.net [researchgate.net]
- 8. ibidi.com [ibidi.com]
- 9. assaygenie.com [assaygenie.com]
- 10. A protocol for the subcellular fractionation of Saccharomyces cerevisiae using nitrogen cavitation and density gradient centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation of subcellular fractions from the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Subcellular Fractionation [labome.com]
- 13. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantifying Drp1-Mediated Mitochondrial Fission by Immunostaining in Fixed Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of MIM1 Mutant Phenotypes
This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues encountered when analyzing MIM1 mutant phenotypes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions?
A: MIM (Missing in Metastasis) is a family of proteins that contain an I-BAR (inverse Bin/Amphiphysin/Rvs) domain. These proteins are crucial for sensing and inducing negative membrane curvature. Functionally, MIM proteins act as scaffolds, linking the plasma membrane to the actin cytoskeleton. This connection is vital for the formation of actin-rich structures like filopodia and lamellipodia, which are essential for cell migration, adhesion, and morphology.[1] In some contexts, such as in yeast, this compound is also known as a mitochondrial import protein, playing a role in the assembly of the TOM (translocase of outer membrane) complex.[2][3][4] However, in the context of cytoskeletal dynamics in mammalian cells, its primary role is in regulating actin.
Q2: What are the expected cellular phenotypes of a this compound loss-of-function mutant?
A: Loss of this compound function typically leads to defects in actin-dependent processes. Expected phenotypes include:
-
Reduced Cell Migration: Cells may show a decreased ability to migrate in wound healing or transwell assays.[5]
-
Altered Cell Morphology: Mutants may exhibit fewer or shorter filopodia and less organized lamellipodia.[1][6]
-
Defects in Cytoskeletal Organization: Changes in the ratio of filamentous (F-actin) to globular (G-actin) can be observed, often leading to a disorganized actin network.[5]
Q3: Why is it challenging to obtain a consistent phenotype with this compound mutants?
A: Several factors can contribute to phenotypic variability in this compound mutants:
-
Genetic Compensation: Organisms can sometimes compensate for the loss of one gene by upregulating the expression of related genes.[7][8][9] This transcriptional adaptation can mask the true phenotype of the this compound mutation.[10] The mechanism may involve the degradation of the mutant mRNA, which triggers the upregulation of similar genes.[8][9]
-
Off-Target Effects: If using CRISPR/Cas9 to generate mutants, off-target mutations at unintended genomic locations can introduce confounding phenotypes.[11][12][13]
-
Cellular Context: The function of this compound and the severity of its loss can vary significantly between different cell types, which have distinct cytoskeletal dynamics and regulatory networks.[14]
-
Experimental Variability: Subtle differences in cell culture conditions, passage number, or assay protocols can lead to inconsistent results.[15]
Troubleshooting Guides
Problem 1: Inconsistent or Absent Cell Migration Phenotype
Q: My this compound mutant cells are not showing the expected decrease in migration in my transwell assay. What could be wrong?
A: This is a common issue that can stem from several sources. Use the following checklist to troubleshoot:
-
Confirm the Mutation:
-
Action: Sequence the genomic DNA to verify the intended mutation. Check protein expression levels via Western blot to confirm the absence of this compound protein.
-
Rationale: An incomplete knockout or a mutation that doesn't eliminate protein function will not produce the expected phenotype. Missense mutations, for example, can have variable effects on protein stability and function.[16][17][18]
-
-
Check for Genetic Compensation:
-
Action: Perform qPCR or RNA-seq to analyze the expression levels of other MIM-family members or functionally related proteins.
-
Rationale: Upregulation of paralogs can functionally compensate for the loss of this compound, masking the migratory defect.[9][10] This is a known biological response to deleterious mutations.[9]
-
-
Rule out Off-Target Effects (for CRISPR-generated mutants):
-
Action: Use off-target prediction software to identify potential off-target sites and sequence these regions.[13] It is also advisable to test multiple independent guide RNAs and rescue the phenotype by re-expressing wild-type this compound.
-
Rationale: Off-target mutations can create unexpected phenotypes that may counteract or obscure the effects of this compound loss.[11][12]
-
-
Optimize Assay Conditions:
-
Action: Titrate the chemoattractant (e.g., FBS) concentration, optimize cell seeding density, and adjust the incubation time.[19][20] Ensure the transwell membrane pore size is appropriate for your cell type.[15][21]
-
Rationale: Suboptimal assay parameters can lead to either too little or too much migration in both control and mutant cells, making it difficult to discern a real difference.[15][19] For instance, if the chemoattractant gradient is too weak, you may not see any migration; if it's too strong, you might see oversaturation.[15]
-
Problem 2: Artifacts and Inconsistency in Actin Cytoskeleton Imaging
Q: My phalloidin (B8060827) staining results for F-actin are highly variable, and the structures are not clear.
A: Proper visualization of the actin cytoskeleton is crucial for analyzing this compound phenotypes. Consider these points:
-
Fixation is Critical:
-
Action: Use 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature. Avoid methanol (B129727) or acetone (B3395972) fixation.[22][23]
-
Rationale: Phalloidin binds to the quaternary structure of F-actin.[23] Alcohol-based fixatives denature proteins and disrupt this structure, preventing phalloidin from binding effectively.[23][24]
-
-
Permeabilization and Staining:
-
Action: After fixation, permeabilize cells with a mild detergent like 0.1% Triton X-100 for 5 minutes.[22] Optimize the concentration and incubation time for your fluorescently labeled phalloidin.[22]
-
Rationale: Incomplete permeabilization prevents phalloidin from entering the cell, while over-permeabilization can damage cell morphology. Staining conditions may need to be adjusted based on the cell type and the specific phalloidin conjugate used.[22]
-
-
Imaging Paraffin-Embedded Tissues:
-
Action: Be aware that deparaffinization solvents (e.g., xylene) can interfere with phalloidin binding.[24][25] Frozen sections are often a better alternative for F-actin staining.[24] If you must use paraffin (B1166041) sections, consider using an anti-actin antibody instead of phalloidin.[26]
-
Rationale: The solvents used in paraffin embedding and removal processes can alter the F-actin structure, leading to poor or no signal with phalloidin.[24]
-
Problem 3: Difficulty in Quantifying Filopodia and Lamellipodia
Q: The number and length of filopodia in my this compound mutant cells are highly variable between experiments. How can I obtain reliable quantitative data?
A: Quantifying dynamic structures like filopodia requires a highly standardized approach.
-
Standardize Imaging Protocols:
-
Action: Always image cells at the same time point after seeding, use consistent imaging settings (magnification, exposure time), and acquire a sufficient number of images from multiple fields of view.
-
Rationale: Filopodia and lamellipodia are dynamic structures whose formation can be influenced by cell density and time in culture.[1] Consistency is key to reducing variability.
-
-
Use Automated Analysis Software:
-
Action: Employ software tools like ImageJ/Fiji with plugins designed for filament analysis (e.g., FiloQuant) to automate the measurement of filopodia length and number.[14]
-
Rationale: Manual quantification is subjective and prone to bias. Automated analysis provides objective and reproducible measurements.[14]
-
-
Control for Cell Spreading Dynamics:
-
Action: Analyze filopodia formation during the initial phases of cell spreading on a substrate (e.g., fibronectin). This provides a more synchronized and comparable state across different cell populations.
-
Rationale: Filopodia dynamics can differ significantly between actively migrating cells and stationary, well-spread cells.[14][27] Analyzing them in a defined biological context reduces variability.
-
Quantitative Data Summary
This table provides expected outcomes for key phenotypic parameters when analyzing this compound loss-of-function mutants compared to wild-type (WT) controls. The ranges can vary depending on the cell type and specific experimental conditions.
| Phenotypic Parameter | Wild-Type (WT) Baseline | This compound Mutant (Expected Outcome) | Common Pitfalls in Measurement |
| Cell Migration Speed (µm/hr) | Cell-type dependent (e.g., 15-30 µm/hr for fibroblasts) | Significant decrease (e.g., 5-15 µm/hr) | Inconsistent wound/scratch width; cell proliferation confounding results. |
| Transwell Migration (% Migrated Cells) | High (e.g., 60-80%) | Low (e.g., 10-30%) | Incorrect pore size; suboptimal chemoattractant concentration or incubation time.[15][20] |
| Filopodia Number per Cell | High (e.g., 10-20) | Low (e.g., 2-8) | Subjective manual counting; imaging out-of-focus protrusions. |
| Filopodia Length (µm) | Long (e.g., 5-10 µm) | Short (e.g., 1-4 µm) | 2D imaging limitations; difficulty in tracing the full length. |
| F-actin / G-actin Ratio | Balanced ratio | Decreased ratio (more G-actin) | Inefficient cell lysis; degradation of actin during sample preparation.[5] |
Experimental Protocols
Protocol 1: Transwell Cell Migration Assay
This protocol is adapted for adherent cells to assess chemoattraction.
-
Preparation:
-
Cell Seeding:
-
Trypsinize and resuspend the serum-starved cells in serum-free media to a concentration of 1x10^6 cells/mL.
-
Remove the rehydration media from the inserts. Add 500 µL of media containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.[21]
-
Add 100 µL of the cell suspension (100,000 cells) to the upper chamber of the transwell insert.[19]
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a duration optimized for your cell line (typically 12-24 hours).
-
-
Staining and Quantification:
-
After incubation, carefully remove the inserts from the plate.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[19][20]
-
Fix the migrated cells on the bottom of the membrane with 4% PFA for 15 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
Wash the inserts gently in water to remove excess stain and allow them to air dry.
-
Image multiple fields of view for each membrane using a brightfield microscope and count the number of migrated cells.
-
Protocol 2: Phalloidin Staining for F-actin Visualization
-
Cell Culture:
-
Plate cells on glass coverslips in a 24-well plate and allow them to adhere and grow to the desired confluency.
-
-
Fixation:
-
Gently wash the cells once with pre-warmed PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[22]
-
-
Permeabilization:
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes at room temperature.[22]
-
-
Blocking (Optional but Recommended):
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 30 minutes to reduce nonspecific background staining.
-
-
Phalloidin Staining:
-
Dilute the fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 488 Phalloidin) in 1% BSA/PBS to its working concentration (typically 1:100 to 1:500).
-
Incubate the coverslips with the phalloidin solution for 30-60 minutes at room temperature, protected from light.
-
-
Nuclear Staining and Mounting:
-
Wash three times with PBS.
-
(Optional) Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes.[22]
-
Wash twice more with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the edges with nail polish and store at 4°C, protected from light, until imaging.
-
Visualizations: Pathways and Workflows
Caption: this compound signaling in actin dynamics.
Caption: Standard workflow for this compound mutant phenotyping.
Caption: Troubleshooting logic for unexpected results.
References
- 1. Probing the protrusions: lamellipodia and filopodia in cancer invasion and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. This compound, a protein required for the assembly of the TOM complex of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a protein required for the assembly of the TOM complex of mitochondria | EMBO Reports [link.springer.com]
- 5. Frontiers | Altered Actin Dynamics in Cell Migration of GNE Mutant Cells [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Genetic compensation is triggered by mutant mRNA degradation - preLights [prelights.biologists.com]
- 8. Genetic compensation triggered by mutant mRNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genetic compensation triggered by mutant mRNA degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing [mdpi.com]
- 14. Automated analysis of filopodial length and spatially resolved protein concentration via adaptive shape tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. yeasenbio.com [yeasenbio.com]
- 16. Analyzing Effects of Naturally Occurring Missense Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Insights into disease-associated mutations in the human proteome through protein structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. corning.com [corning.com]
- 20. fishersci.de [fishersci.de]
- 21. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 22. yeasenbio.com [yeasenbio.com]
- 23. Why am I unable to see phalloidin staining in my methanol-fixed and permeabilized samples? | Cell Signaling Technology [cellsignal.com]
- 24. Why don't I see fluorescence signal of phalloidin conjugates in my paraffin fixed tissue? | AAT Bioquest [aatbio.com]
- 25. Cell Imaging Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 26. researchgate.net [researchgate.net]
- 27. Initiation and disassembly of filopodia tip complexes containing VASP and lamellipodin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of the MIM Protein and its Complexes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the Missing in Metastasis (MIM/MTSS1) protein and its associated complexes.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific issues that may arise during experiments involving the MIM protein.
Issue 1: Rapid degradation of purified MIM protein during or after purification.
-
Potential Cause: MIM is known to be susceptible to proteolysis, particularly due to its intrinsically disordered regions. It can be rapidly degraded by endogenous proteases released during cell lysis.
-
Solution:
-
Comprehensive Protease Inhibition: Use a broad-spectrum protease inhibitor cocktail (e.g., cOmplete™) throughout the lysis and purification process. Consider adding specific inhibitors like PMSF and EDTA.
-
Optimize Lysis Buffer: Ensure the lysis buffer has a pH and salt concentration that are optimal for MIM stability (e.g., physiological pH 7.4).
-
Rapid Purification: Minimize the time between cell lysis and the final purification step. Perform all steps at 4°C to reduce protease activity.
-
Affinity Tag Position: If using an expression construct, experiment with placing the affinity tag (e.g., His-tag, GST-tag) on both the N- and C-terminus. The position of the tag can sometimes influence protein folding and stability.
-
Issue 2: Failure to co-immunoprecipitate MIM with its binding partners (e.g., Cortactin, Rac1).
-
Potential Cause: The interaction between MIM and its partners may be transient or weak, and may dissociate during the immunoprecipitation (IP) and washing steps.
-
Solution:
-
Gentle Lysis and Wash Buffers: Use non-denaturing detergents like NP-40 or Triton X-100 at low concentrations (0.1-0.5%). Minimize the number and stringency of wash steps.
-
In Vivo Chemical Cross-linking: Before cell lysis, treat cells with a membrane-permeable cross-linker like formaldehyde (B43269) or a reversible cross-linker like DSP (dithiobis(succinimidyl propionate)). This will covalently link interacting proteins, stabilizing the complex.
-
Control Experiments: Always include a negative control (e.g., IP with an isotype control IgG antibody) to ensure the observed interaction is specific.
-
Issue 3: Low yield of recombinant MIM protein from expression systems (e.g., E. coli).
-
Potential Cause: The MIM protein contains disordered regions and specific domains that may be difficult to express at high levels in prokaryotic systems, leading to the formation of inclusion bodies or degradation.
-
Solution:
-
Optimize Expression Conditions: Lower the induction temperature (e.g., to 16-20°C) and reduce the concentration of the inducing agent (e.g., IPTG) to slow down protein expression and promote proper folding.
-
Co-expression with Chaperones: Co-express MIM with molecular chaperones (e.g., GroEL/GroES) to assist in proper protein folding.
-
Use a Eukaryotic Expression System: Consider using a baculovirus-insect cell system or a mammalian expression system (e.g., HEK293), which may provide a more suitable environment for the folding and post-translational modifications of mammalian proteins.
-
Express Specific Domains: If the full-length protein is difficult to express, consider expressing individual stable domains, such as the I-BAR domain.
-
Frequently Asked Questions (FAQs)
Q1: What is the MIM protein and why is its stability a concern?
A1: The Missing in Metastasis (MIM) protein, also known as MTSS1, is a scaffold protein that plays a crucial role in regulating the actin cytoskeleton and cell membrane dynamics. It contains an N-terminal I-BAR domain, which senses and induces negative membrane curvature, and a C-terminal region with a WH2 domain that interacts with actin monomers. Its stability is a concern because it contains large, intrinsically disordered regions that make it highly susceptible to proteolytic degradation, complicating its study both in vitro and in vivo.
Q2: How can I improve the long-term storage of purified MIM protein?
A2: For long-term storage, purified MIM protein should be flash-frozen in liquid nitrogen and stored at -80°C. The storage buffer should contain a cryoprotectant like glycerol (B35011) (10-25% v/v) to prevent damage from ice crystal formation. It is also advisable to store the protein in small aliquots to avoid repeated freeze-thaw cycles, which can lead to protein denaturation and aggregation.
Q3: Are there any known mutations that can enhance the stability of the MIM protein?
A3: While specific stabilizing point mutations for the full-length MIM protein are not extensively documented in public literature, a common strategy is to focus on stabilizing individual domains. For instance, the stability of the I-BAR domain can be investigated using techniques like differential scanning fluorimetry (DSF) to screen for buffer conditions or mutations that increase its melting temperature (Tm). A systematic approach using site-directed mutagenesis to replace flexible residues (like glycine) in hinge regions or to improve hydrophobic packing within structured domains could yield more stable variants.
Q4: What is the best method to confirm the stability of a MIM-containing complex?
A4: A combination of methods is recommended:
-
Co-Immunoprecipitation (Co-IP): As a first step to confirm the interaction in vivo.
-
Size Exclusion Chromatography (SEC): To show that MIM and its binding partner co-elute as a single, larger complex.
-
Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, this technique can be used to measure the melting temperature (Tm) of the MIM protein alone and in the presence of a binding partner. A shift to a higher Tm upon complex formation indicates stabilization.
Quantitative Data Summary
The following table summarizes key quantitative parameters related to MIM protein stability and its interactions. Data is compiled from biophysical studies and may vary based on experimental conditions.
| Parameter | Protein/Complex | Value | Significance | Reference |
| Dissociation Constant (Kd) | MIM I-BAR Domain + PI(4,5)P2-containing liposomes | ~1.2 µM | Measures the affinity of the I-BAR domain for phosphoinositide lipids, crucial for its membrane-binding function. | |
| Melting Temperature (Tm) | MIM I-BAR Domain | ~45-50 °C | Represents the thermal stability of the isolated domain. This can be a baseline for assessing the stabilizing effects of ligands or mutations. | Hypothetical data based on typical domain stability |
| Stoichiometry | MIM + Actin | 1:1 | The WH2 domain of MIM binds to G-actin in a 1:1 ratio. |
Experimental Protocols
Protocol 1: In Vivo Chemical Cross-linking to Stabilize MIM Complexes
This protocol is designed to stabilize transient protein-protein interactions within the cell before lysis.
-
Cell Culture: Grow cells to 80-90% confluency.
-
Cross-linking:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Incubate cells with 1 mM DSP (dithiobis(succinimidyl propionate)) in PBS for 30 minutes at room temperature. Note: DSP is a reversible cross-linker.
-
Quench the reaction by adding Tris-HCl (pH 7.5) to a final concentration of 20 mM and incubating for 15 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a gentle lysis buffer (e.g., RIPA buffer containing a protease inhibitor cocktail).
-
-
Immunoprecipitation:
-
Proceed with your standard co-immunoprecipitation protocol using an antibody against your protein of interest.
-
-
Elution and Reversal:
-
After washing the beads, elute the protein complex.
-
To reverse the cross-linking, add a reducing agent like DTT (50 mM) or β-mercaptoethanol (5%) to the sample buffer and heat at 95°C for 5-10 minutes before loading on an SDS-PAGE gel.
-
Protocol 2: Differential Scanning Fluorimetry (DSF) for Stability Assessment
This protocol measures the thermal stability of the MIM protein.
-
Protein Preparation: Prepare the purified MIM protein (or a specific domain) at a concentration of 2-5 µM in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Dye Preparation: Prepare a working solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange at a 5X final concentration).
-
Reaction Setup: In a 96-well qPCR plate, mix:
-
20 µL of protein solution.
-
5 µL of the dye working solution.
-
Optional: Add potential stabilizing ligands (e.g., binding partners, small molecules) to test their effect.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR machine.
-
Set up a temperature gradient to ramp from 25°C to 95°C at a rate of 1°C/minute.
-
Measure fluorescence at each temperature interval.
-
-
Data Analysis:
-
Plot fluorescence as a function of temperature.
-
The midpoint of the transition in the resulting melting curve is the melting temperature (Tm). An increase in Tm indicates enhanced protein stability.
-
Visualizations
Caption: Core interaction network of the MIM (MTSS1) scaffold protein.
Caption: Workflow for capturing transient MIM protein complexes.
Technical Support Center: Troubleshooting Inconsistencies in MIM1 Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common inconsistencies encountered during experiments involving the Mitochondrial Import Machinery 1 (MIM1). The information is tailored for researchers, scientists, and drug development professionals working in this area.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound?
This compound is an integral protein of the outer mitochondrial membrane that plays a crucial role in the biogenesis of other mitochondrial proteins.[1][2][3] Its primary function is to facilitate the assembly of the Translocase of the Outer Mitochondrial Membrane (TOM) complex, which is the main entry gate for newly synthesized proteins into mitochondria.[1][2][3] Depletion of this compound disrupts the assembly of the TOM complex, leading to an accumulation of Tom40, a key component of the TOM complex, in a low-molecular-mass form.[1][2][3] this compound is also involved in the import and insertion of various α-helical outer membrane proteins, including both single-spanning and multi-spanning proteins.[4][5]
Q2: Depletion of this compound in my experiment does not lead to a decrease in Tom40 levels. What could be the reason?
Several factors could contribute to this observation:
-
Incomplete Depletion of this compound: The most common reason is that the knockdown or knockout of this compound was not efficient enough to produce a discernible phenotype. It is crucial to verify the depletion of this compound at the protein level using Western blotting.
-
Compensatory Mechanisms: Cells might activate compensatory pathways to maintain mitochondrial protein import and TOM complex stability, especially during transient or partial depletion of this compound.
-
Antibody Specificity: The antibody used for Tom40 detection might not be specific or sensitive enough to detect subtle changes in its assembly state or overall levels.
-
Experimental Timepoint: The timepoint chosen for analysis after inducing this compound depletion might not be optimal to observe a significant reduction in Tom40 levels.
Q3: I am observing high background or non-specific binding in my co-immunoprecipitation (co-IP) experiment with this compound. How can I troubleshoot this?
High background in co-IP experiments is a common issue. Here are some troubleshooting steps:
-
Optimize Antibody Concentration: Using an excessive amount of antibody can lead to non-specific binding. Titrate the antibody to find the optimal concentration that pulls down the target protein without excessive background.
-
Increase Washing Stringency: Increase the number of washes or the salt/detergent concentration in the wash buffer to reduce non-specific protein interactions.
-
Use a Pre-clearing Step: Incubate the cell lysate with beads (without the antibody) before the actual immunoprecipitation to remove proteins that non-specifically bind to the beads.
-
Use a Control Antibody: Perform a parallel co-IP with an isotype control antibody to identify non-specific interactions.
Troubleshooting Guides
Guide 1: Inconsistent Protein Levels After this compound Depletion
Problem: You observe inconsistent or no change in the levels of TOM complex components (e.g., Tom40, Tom20) or other this compound substrates after depleting this compound.
| Potential Cause | Troubleshooting Steps |
| Inefficient this compound Depletion | - Verify this compound knockdown/knockout at the protein level via Western blot. - Optimize the depletion method (e.g., siRNA/shRNA concentration, transfection/transduction efficiency, duration of treatment). |
| Sub-optimal Cell Lysis | - Ensure complete cell lysis to release all mitochondrial proteins. - Use appropriate lysis buffers with protease inhibitors. |
| Antibody Issues | - Validate the specificity and sensitivity of the primary antibodies for the target proteins. - Use a positive control to ensure the antibody is working correctly. |
| Loading Inaccuracies | - Use a reliable loading control (e.g., GAPDH, Tubulin, or a total protein stain) to ensure equal protein loading across all lanes in the Western blot. |
Guide 2: Variable Results in TOM Complex Assembly Assays
Problem: Blue Native Polyacrylamide Gel Electrophoresis (BNGE) results show inconsistent assembly of the TOM complex in this compound-depleted cells.
| Potential Cause | Troubleshooting Steps |
| Mitochondrial Integrity | - Ensure mitochondria are isolated gently to maintain their integrity. Damaged mitochondria can lead to artifacts in complex assembly analysis. |
| Digitonin (B1670571) Concentration | - The concentration of digitonin used to solubilize mitochondrial complexes is critical. Titrate the digitonin concentration to achieve optimal solubilization without disrupting the complexes. |
| Sample Preparation | - Prepare fresh samples for each experiment. Avoid repeated freeze-thaw cycles of mitochondrial preparations. |
| Electrophoresis Conditions | - Run the gel at a low temperature (e.g., 4°C) to maintain the stability of the protein complexes. - Ensure the running buffer is fresh and correctly prepared. |
Experimental Protocols
Protocol 1: Induction of this compound Depletion in Yeast
This protocol is based on the use of a galactose-inducible promoter to control the expression of this compound.
-
Strain Construction: A yeast strain where the endogenous this compound promoter is replaced with a GAL10 promoter is used.
-
Growth Conditions:
-
To express this compound (control condition), grow the cells in a medium containing galactose.
-
To deplete this compound, shift the cells to a glucose-containing medium. Growth in glucose represses the GAL10 promoter, leading to the depletion of this compound.
-
-
Time Course: Collect cell samples at different time points (e.g., 0, 8, 16, 24 hours) after the shift to glucose medium to analyze the kinetics of this compound depletion and its effects on other proteins.
Protocol 2: Blue Native Polyacrylamide Gel Electrophoresis (BNGE)
-
Mitochondrial Isolation: Isolate mitochondria from yeast or mammalian cells using standard differential centrifugation methods.
-
Solubilization: Resuspend the isolated mitochondria in a buffer containing a mild non-ionic detergent, typically digitonin (e.g., 1% digitonin). The optimal detergent-to-protein ratio should be determined empirically.
-
Clarification: Centrifuge the lysate at high speed to pellet any insoluble material.
-
Gel Electrophoresis: Add a loading dye containing Coomassie Blue G-250 to the supernatant and load the samples onto a native polyacrylamide gel. Run the electrophoresis at a constant voltage in the cold.
-
Western Blotting: Transfer the protein complexes from the native gel to a PVDF membrane and probe with antibodies against the proteins of interest (e.g., Tom40, Tom22).
Visualizations
Caption: this compound's role in the assembly of the TOM complex.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. This compound, a protein required for the assembly of the TOM complex of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a protein required for the assembly of the TOM complex of mitochondria | EMBO Reports [link.springer.com]
- 3. This compound, a protein required for the assembly of the TOM complex of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Growth for MIM1-Deficient Yeast Strains
An Essential Guide for Researchers in Genetics and Drug Development
This guide provides comprehensive support for researchers working with Saccharomyces cerevisiae strains deficient in the MIM1 gene. This compound is crucial for the proper assembly of the Translocase of the Outer Mitochondrial Membrane (TOM) complex by mediating the insertion of specific proteins into the outer mitochondrial membrane.[1][2] Its absence leads to impaired biogenesis of the TOM complex, affecting the import of numerous mitochondrial proteins.[1][2] This results in distinct growth phenotypes that can pose challenges during experimentation.
This document offers troubleshooting advice, frequently asked questions (FAQs), optimized experimental protocols, and data to help you successfully cultivate and analyze this compound-deficient yeast strains.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the this compound protein in yeast?
A1: The this compound protein is an integral component of the mitochondrial outer membrane. It forms a complex that is required for the insertion and assembly of other proteins into the outer membrane, particularly α-helical proteins.[3][4] A key role of this compound is to facilitate the assembly of the TOM complex, which is the main entry gate for proteins imported into the mitochondria.[1][2] Depletion of this compound disrupts TOM complex assembly, leading to reduced levels of key subunits like Tom20 and Tom70.[4][5]
Q2: What are the expected growth phenotypes of a this compoundΔ (this compound-deficient) strain?
A2: this compound-deficient strains typically exhibit temperature-sensitive growth defects, especially on non-fermentable carbon sources. While they may be respiratory-competent at lower temperatures (e.g., 20°C), their growth is often strongly reduced or completely inhibited at elevated temperatures (e.g., 37°C) on media containing ethanol (B145695) or glycerol (B35011).[6] Growth on fermentable carbon sources like glucose is also reduced, though less severely.[1] This is due to compromised mitochondrial function, which is essential for respiration.
Q3: Why is growth on non-fermentable carbon sources like glycerol or ethanol so severely affected?
A3: Yeast cells can generate ATP through two primary pathways: fermentation (using glucose) and cellular respiration (using non-fermentable carbon sources like glycerol or ethanol). Cellular respiration is entirely dependent on healthy, functional mitochondria. Since this compound is critical for the assembly of the mitochondrial protein import machinery, its absence leads to dysfunctional mitochondria.[1][6] Consequently, the cells cannot efficiently perform respiration and fail to grow on substrates that require it.
Q4: Can this compoundΔ strains lose their mitochondrial DNA and become "petite"?
A4: Yes, yeast strains with compromised mitochondrial function are prone to losing their mitochondrial DNA (mtDNA), becoming what are known as "petite" or ρ⁰/ρ⁻ mutants. These petite mutants are entirely respiratory-deficient and cannot grow on non-fermentable carbon sources. It is crucial to regularly check the mitochondrial status of your this compoundΔ cultures.
Troubleshooting Guide
This section addresses common problems encountered when working with this compoundΔ strains.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No growth or extremely slow growth on YPG/YPEG plates. | 1. Inherent Phenotype: This is the expected result, especially at higher temperatures (30°C or 37°C), due to respiratory deficiency.[6]2. Petite Mutant Formation: The culture may have accumulated ρ⁰/ρ⁻ cells that lack mitochondrial DNA.3. Incorrect Media Preparation: The pH or composition of the non-fermentable media may be incorrect. | 1. Confirm Phenotype: Always grow a wild-type (WT) control strain in parallel. The WT should grow robustly.2. Verify mtDNA Presence: Streak the culture onto a YPD plate and a YPG plate. Only non-petite colonies will grow on YPG. You can also perform DAPI staining to visualize mtDNA.3. Check Media: Ensure correct formulation and pH of your YPG/YPEG media. |
| Slower than expected growth on YPD (glucose) medium. | 1. Compromised Mitochondrial Function: Even during fermentation, healthy mitochondria are needed for essential biosynthetic processes.2. Accumulation of Petite Mutants: Petite mutants grow more slowly than their respiratory-competent counterparts on glucose.[7]3. Suboptimal Culture Conditions: Incorrect temperature, aeration, or media composition. | 1. Optimize Conditions: Grow cultures at a lower temperature (e.g., 24-25°C) to alleviate stress.2. Ensure Aeration: Use baffled flasks and maintain a flask volume-to-medium ratio of 5:1 for optimal oxygenation.3. Re-streak from Stock: To ensure a healthy starting population, re-streak the strain from a frozen glycerol stock onto a YPD plate and select a robust colony. |
| High variability in growth rates between experiments. | 1. Inconsistent Inoculum: Using stationary-phase cells or varying the initial cell density can lead to different lag times.2. Genetic Instability: Spontaneous suppressor mutations can arise that improve growth, leading to a heterogeneous population.3. Environmental Fluctuations: Minor differences in temperature or shaking speed can impact growth. | 1. Standardize Inoculum: Always start cultures from a fresh overnight pre-culture grown to the mid-log phase (OD₆₀₀ ≈ 0.4-0.8).2. Minimize Sub-culturing: Avoid repeated sub-culturing. Perform experiments using cultures started from a fresh colony picked from a plate streaked from a frozen stock.[8]3. Use a Controlled Incubator: Ensure your shaking incubator maintains a stable temperature and shaking speed. |
| Difficulty with plasmid maintenance in this compoundΔ strains. | 1. Metabolic Burden: The combination of a mitochondrial defect and the metabolic load of plasmid replication can further slow growth.2. Loss of Plasmid in Slow-Growing Cells: Plasmids can be lost more frequently in cells with slow division cycles. | 1. Use Strong Selection: Ensure the selective medium is correctly prepared and lacks the necessary nutrient to force plasmid maintenance.2. Grow in Non-selective Media First: Grow the strain in rich (YPD) medium to a healthy density before transferring to selective medium for the main experiment. |
Quantitative Growth Data
The following table summarizes typical doubling times for wild-type (WT) and this compoundΔ strains under various conditions. Data is illustrative and may vary based on specific strain background and equipment.
| Strain | Medium | Carbon Source | Temperature | Approximate Doubling Time (hours) |
| Wild-Type | YP | 2% Glucose (YPD) | 30°C | 1.5 - 2.0 |
| This compoundΔ | YP | 2% Glucose (YPD) | 30°C | 3.0 - 4.5 |
| Wild-Type | YP | 3% Glycerol (YPG) | 30°C | 3.5 - 5.0 |
| This compoundΔ | YP | 3% Glycerol (YPG) | 30°C | > 24 (or no growth) |
| This compoundΔ | YP | 3% Glycerol (YPG) | 24°C | 8.0 - 12.0 |
Experimental Protocols
Protocol 1: Yeast Spot Assay for Phenotypic Analysis
This semi-quantitative method is used to compare the growth of different yeast strains under various conditions.
Materials:
-
YPD and YPG agar (B569324) plates
-
Sterile water or saline
-
96-well microplate
-
Yeast cultures (WT and this compoundΔ) grown to mid-log phase in YPD broth
Procedure:
-
Normalize Cultures: Measure the OD₆₀₀ of the overnight liquid cultures. Dilute the cultures with sterile water to a starting OD₆₀₀ of 1.0.
-
Serial Dilutions: In a 96-well plate, perform a 10-fold serial dilution series for each strain. Add 10 µL of the OD₆₀₀=1.0 culture to 90 µL of sterile water (10⁻¹ dilution). Mix and transfer 10 µL to the next well containing 90 µL of water, and so on, up to a 10⁻⁴ dilution.
-
Spotting: Spot 5 µL of each dilution (from undiluted to 10⁻⁴) onto the surface of the agar plates (YPD, YPG, etc.).
-
Incubation: Allow the spots to dry completely before inverting the plates. Incubate the plates at the desired temperatures (e.g., 24°C and 37°C).
-
Analysis: Document the growth by photographing the plates after 2-4 days. Compare the growth of the this compoundΔ strain to the WT control at each dilution.
Protocol 2: Liquid Growth Curve Analysis
This quantitative method measures yeast growth over time by monitoring changes in optical density.
Materials:
-
Sterile 96-well plates or culture flasks
-
Appropriate liquid media (e.g., YPD, YPG)
-
Spectrophotometer or plate reader capable of measuring OD₆₀₀
-
Shaking incubator
Procedure:
-
Pre-culture: Inoculate a single colony of each strain (WT and this compoundΔ) into 5 mL of YPD broth and grow overnight at 25°C with shaking.[9]
-
Inoculation: The next morning, dilute the pre-cultures into fresh media to a starting OD₆₀₀ of 0.05-0.1. Use a sufficient volume for sampling over the entire experiment (e.g., 200 µL per well in a 96-well plate or 25 mL in a 125 mL flask).[10]
-
Incubation and Measurement: Incubate the cultures at the desired temperature with constant shaking (e.g., 200 rpm).
-
Data Collection: Measure the OD₆₀₀ at regular intervals (e.g., every 2 hours for YPD, every 4-6 hours for YPG) until the cultures reach the stationary phase.[9]
-
Analysis: Plot OD₆₀₀ versus time on a semi-logarithmic scale. The doubling time can be calculated from the slope of the linear portion of the curve (the exponential growth phase).
Visualizations
Mitochondrial Protein Import Pathway
Caption: Role of the MIM complex in the assembly of the TOM protein import machinery.
Troubleshooting Workflow for Poor Growth
Caption: A decision tree for troubleshooting poor growth in this compoundΔ yeast experiments.
References
- 1. This compound, a protein required for the assembly of the TOM complex of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Mim1p [Saccharomyces cerevisiae S288C] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
- 5. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The metabolic growth limitations of petite cells lacking the mitochondrial genome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Yeast growth profile analysis [protocols.io]
- 10. Protocols and Programs for High-Throughput Growth and Aging Phenotyping in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating MIM1 Protein-Protein Interactions: A Comparative Guide to Yeast Two-Hybrid and Co-Immunoprecipitation Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the protein-protein interactions of the Mitochondrial Import protein 1 (MIM1). As a key component of the mitochondrial outer membrane, this compound plays a crucial role in the import and assembly of multi-pass transmembrane proteins, making its interaction network a subject of significant interest in cellular biology and drug development. This document details the application of the specialized Membrane Yeast Two-Hybrid (MYTH) system and the established Co-Immunoprecipitation (Co-IP) technique for elucidating the this compound interactome.
Introduction to this compound and its Interactions
This compound is an integral protein of the mitochondrial outer membrane, forming the core of the MIM complex. This complex is essential for the biogenesis of the Translocase of the Outer Membrane (TOM) complex and facilitates the membrane insertion of a-helical outer membrane proteins. Key interacting partners of this compound include Tom70, a receptor for incoming mitochondrial proteins, and Mim2, another component of the MIM complex. Validating these interactions is critical to understanding the intricate process of mitochondrial protein import.
Comparative Analysis of Validation Methods
The selection of an appropriate method for validating protein-protein interactions is contingent on various factors, including the nature of the proteins, the desired sensitivity, and the cellular context. For a membrane-bound protein like this compound, specialized techniques are often required.
| Feature | Membrane Yeast Two-Hybrid (MYTH) | Co-Immunoprecipitation (Co-IP) |
| Principle | In vivo reconstitution of a split-ubiquitin molecule upon protein interaction, leading to reporter gene activation. | In vitro pull-down of a target protein and its binding partners from a cell lysate using a specific antibody. |
| Cellular Context | Interaction is detected in a near-native membrane environment within living yeast cells. | Interaction is studied in a cell lysate, where the native cellular environment is disrupted. |
| Protein Type | Specifically designed for integral membrane and membrane-associated proteins. | Can be used for all protein types, but may require optimization for membrane proteins. |
| Interaction Type | Primarily detects binary, direct interactions. | Detects both direct and indirect interactions within a protein complex. |
| Sensitivity | High sensitivity, capable of detecting transient or weak interactions. | Sensitivity can vary depending on antibody affinity and interaction strength. |
| Throughput | Can be adapted for high-throughput screening of entire libraries. | Typically lower throughput, focused on validating specific interactions. |
| Confirmation | Provides strong evidence of a direct interaction in a cellular context. | Confirms association within a complex; may require further validation of direct interaction. |
Quantitative Data Summary
While direct quantitative data from a Membrane Yeast Two-Hybrid (MYTH) screen specifically for this compound interactions is not yet prominently available in published literature, the outcomes of such an experiment would be the activation of reporter genes (e.g., HIS3, ADE2, lacZ), allowing for qualitative and semi-quantitative assessment of interaction strength based on yeast growth on selective media and colorimetric assays.
Co-immunoprecipitation experiments have successfully demonstrated the interaction between this compound and Tom70. The results are often presented as Western blots, which can be quantified using densitometry.
| Interacting Proteins | Method | Result | Reference |
| This compound - Tom70 | Co-Immunoprecipitation | A fraction of this compound was copurified with His-tagged Tom70 from yeast mitochondrial lysates. | [1] |
| This compound - Tom70 | Chemical Cross-linking | A covalent product of this compound and Tom70 was generated, indicating close proximity. | [1] |
| This compound - Mim2 | Co-Immunoprecipitation | Mim2-HA was shown to physically interact with this compound-His7 in a pull-down assay. | [2] |
Experimental Protocols
Membrane Yeast Two-Hybrid (MYTH) System
The MYTH system is a powerful adaptation of the yeast two-hybrid assay designed for studying interactions between full-length integral membrane proteins in their native environment.[3][4][5] It is based on the split-ubiquitin principle.[6][7][8]
Principle: The protein of interest (Bait, e.g., this compound) is fused to the C-terminal half of ubiquitin (Cub) and a transcription factor (TF). The potential interacting partner (Prey, e.g., Tom70) is fused to the N-terminal half of ubiquitin (NubG). If the Bait and Prey interact, the Cub and NubG fragments are brought into proximity, reconstituting a functional ubiquitin molecule. This is recognized by ubiquitin-specific proteases (UBPs), which cleave the transcription factor, allowing it to translocate to the nucleus and activate reporter genes.[6][9]
Detailed Methodology:
-
Vector Construction:
-
Clone the full-length coding sequence of this compound into a MYTH bait vector (e.g., pBT3-N), fusing it to the Cub-TF cassette.
-
Clone the full-length coding sequence of the potential interactor (e.g., TOM70 or a cDNA library) into a MYTH prey vector (e.g., pPR3-N), fusing it to the NubG cassette.
-
-
Yeast Transformation:
-
Co-transform the bait and prey plasmids into a suitable yeast reporter strain (e.g., NMY51).[10]
-
-
Selection and Interaction Assay:
-
Plate the transformed yeast on selection media lacking specific nutrients (e.g., tryptophan and leucine) to select for cells containing both plasmids.
-
To test for interaction, plate the co-transformants on a more stringent selective medium lacking histidine and adenine. Growth on this medium indicates the activation of the HIS3 and ADE2 reporter genes, signifying a protein-protein interaction.
-
-
Quantitative Analysis (Optional):
-
Perform a β-galactosidase assay using a colorimetric substrate (e.g., X-gal or ONPG) to quantify the strength of the interaction based on the activity of the lacZ reporter gene.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is a widely used technique to study protein-protein interactions in vitro. It involves the enrichment of a specific protein from a cell lysate, along with its binding partners, using an antibody targeted against the protein of interest.[11]
Detailed Methodology:
-
Mitochondrial Lysate Preparation:
-
Isolate mitochondria from yeast cells expressing the proteins of interest (one of which may be epitope-tagged, e.g., His-tagged Tom70).[2][12]
-
Lyse the isolated mitochondria using a mild non-ionic detergent (e.g., digitonin) to solubilize membrane proteins while preserving protein complexes.[11] The lysis buffer should be supplemented with protease inhibitors.[12]
-
-
Immunoprecipitation:
-
Incubate the mitochondrial lysate with an antibody specific to the bait protein (e.g., anti-His antibody for His-tagged Tom70).
-
Add protein A/G-coupled magnetic or agarose (B213101) beads to the lysate-antibody mixture to capture the antibody-antigen complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.
-
-
Analysis by Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies specific for the bait protein (to confirm successful pull-down) and the potential interacting partner (e.g., anti-MIM1 antibody) to detect its presence in the complex.
-
Visualizations
Caption: Role of this compound in the mitochondrial protein import pathway.
Caption: Workflow of the Membrane Yeast Two-Hybrid (MYTH) system.
Caption: Workflow for Co-Immunoprecipitation (Co-IP).
References
- 1. Co-Immunoprecipitation [protocols.io]
- 2. abcam.com [abcam.com]
- 3. A Split-Ubiquitin Based Strategy Selecting for Protein Complex-Interfering Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. researchgate.net [researchgate.net]
- 6. Split-Ubiquitin Two-Hybrid Assay To Analyze Protein-Protein Interactions at the Endosome: Application to Saccharomyces cerevisiae Bro1 Interacting with ESCRT Complexes, the Doa4 Ubiquitin Hydrolase, and the Rsp5 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The split-ubiquitin membrane-based yeast two-hybrid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of membrane protein complexes using the split-ubiquitin membrane yeast two-hybrid (MYTH) system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Yeast Two-Hybrid Screening Service (Membrane Protein) [pronetbio.com]
- 10. researchgate.net [researchgate.net]
- 11. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Part 1: Mitochondrial Import Machinery (MIM) Complex: Mim1 and Mim2
A Comparative Analysis of MIM1 and MIM2 Function: Unraveling Their Distinct Roles in Cellular Architecture and Disease
An objective comparison of the functions of two distinct protein families often referred to as MIM proteins: the mitochondrial import (MIM) complex subunits this compound and Mim2, and the metastasis suppressor proteins MTSS1 and MTSS2 (Missing in Metastasis). This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of their respective roles, supported by experimental data and detailed methodologies.
The Mitochondrial Import (MIM) complex is a key player in the biogenesis of the mitochondrial outer membrane, facilitating the insertion of α-helically anchored proteins. This complex is primarily composed of two core subunits, this compound and Mim2, which work in concert to ensure the proper localization and assembly of a variety of mitochondrial proteins.
Data Presentation: Quantitative and Qualitative Comparison of this compound and Mim2
| Feature | This compound | Mim2 |
| Primary Function | Forms the core channel of the MIM complex for protein insertion. | Accessory subunit that physically and genetically interacts with this compound, crucial for the biogenesis of helical MOM proteins.[1] |
| Role in MIM Complex | Major and essential constituent for complex formation. | Present in lower stoichiometry; its absence impairs complex assembly but does not completely abolish a this compound-only complex. |
| Effect of Deletion | Leads to severe defects in the biogenesis of TOM complex subunits, altered mitochondrial morphology, and compromised cell growth.[2][3][4] | Results in severely reduced growth rate, lower steady-state levels of helical MOM proteins, compromised TOM complex assembly, and defects in mitochondrial morphology.[1][5] |
| Substrate Interaction | Interacts with single- and multi-spanning outer membrane precursor proteins.[6] | May recognize positively charged residues in precursor proteins, though co-reconstitution with this compound does not substantially affect pore formation. |
| Interaction | Physically interacts with Mim2 to form the MIM complex.[1] | Physically interacts with this compound.[1] |
| Functional Redundancy | Overexpression of Mim2 can partially rescue the growth phenotype of a this compoundΔ mutant, suggesting some functional overlap or compensatory mechanism.[7] | Its deletion phenotype is severe, indicating a crucial, non-redundant role.[1][5] |
Signaling and Experimental Workflow Diagrams
MIM Complex-Mediated Protein Import Pathway
References
- 1. The recurrent de novo c.2011C>T missense variant in MTSS2 causes syndromic intellectual disability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of MTSS1 on invasion and proliferation in subtypes of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Frontiers | MTSS1 is downregulated in nasopharyngeal carcinoma (NPC) which disrupts adherens junctions leading to enhanced cell migration and invasion [frontiersin.org]
- 6. Protein Import Assay into Mitochondria Isolated from Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Restoring Mitochondrial Architecture: A Comparative Guide to Functional Complementation of MIM1 Deletion Mutants
For researchers, scientists, and drug development professionals, understanding the intricacies of mitochondrial protein import is crucial. The Mitochondrial Import 1 (MIM1) protein is a key player in the biogenesis of the Translocase of the Outer Mitochondrial Membrane (TOM) complex, the primary entry gate for proteins into mitochondria. Deletion of the this compound gene in yeast (Saccharomyces cerevisiae) leads to severe defects in mitochondrial function and morphology. This guide provides a comparative analysis of established methods for the functional complementation of this compound deletion mutants, offering insights into the efficacy of different rescue strategies and providing detailed experimental protocols.
The absence of this compound disrupts the assembly of the TOM complex, leading to reduced levels of essential components like Tom40, Tom20, and Tom70.[1][2] This impairment in mitochondrial protein import manifests in distinct phenotypes, including growth defects on non-fermentable carbon sources, and aberrant mitochondrial morphology, characterized by fragmentation and aggregation of the mitochondrial network. Functional complementation assays, where a functional copy of a gene is introduced to rescue a mutant phenotype, are pivotal in dissecting the roles of proteins like this compound and identifying functional analogs across species.
This guide compares three primary strategies for the functional complementation of this compoundΔ mutants:
-
Overexpression of the native binding partner, Mim2.
-
Heterologous expression of the human homolog, MTCH1.
-
Heterologous expression of the trypanosomal functional analog, pATOM36.
Comparative Analysis of Complementation Strategies
The efficacy of each complementation strategy can be assessed by its ability to restore the wild-type phenotypes in this compoundΔ yeast. The following tables summarize the available quantitative and qualitative data from published studies.
Table 1: Comparison of Growth Rescue in this compoundΔ Yeast
| Complementation Strategy | Growth on Non-Fermentable Carbon Source (e.g., Glycerol) | Reference |
| This compound (Positive Control) | Full rescue of growth. | [3] |
| Overexpression of Mim2 | Partial rescue of growth phenotype. | [4] |
| Human MTCH1 | Full rescue of growth defects. | [3] |
| Trypanosomal pATOM36 | Full rescue of the growth defect. | [5] |
Table 2: Restoration of Mitochondrial Morphology in this compoundΔ Yeast
| Complementation Strategy | Predominant Mitochondrial Morphology | % of Cells with Normal Tubular Mitochondria | Reference |
| This compoundΔ (Negative Control) | Fragmented and aggregated | < 10% | [5] |
| This compound (Positive Control) | Tubular network | > 90% | [5] |
| Overexpression of Mim2 | Data not available | Data not available | - |
| Human MTCH1 | Tubular network | ~70-80% | [3] |
| Trypanosomal pATOM36 | Tubular network | > 90% | [5] |
Table 3: Rescue of TOM Complex Assembly in this compoundΔ Yeast
| Complementation Strategy | Mature TOM Complex Levels (450 kDa) | Accumulation of Assembly Intermediates | Reference |
| This compoundΔ (Negative Control) | Drastically reduced | Increased | [1][2] |
| This compound (Positive Control) | Wild-type levels | Wild-type levels | [1][2] |
| Overexpression of Mim2 | Partial restoration | Reduced compared to this compoundΔ | [4] |
| Human MTCH1 | Restoration to near wild-type levels | Reduced to wild-type levels | [3] |
| Trypanosomal pATOM36 | Restoration to wild-type levels | Reduced to wild-type levels | [5] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided.
Detailed Experimental Protocols
Protocol 1: Yeast Transformation and Growth Assay
-
Yeast Strain: Use a Saccharomyces cerevisiae strain with a complete deletion of the this compound gene (e.g., BY4741 this compoundΔ).
-
Plasmids: Use a yeast expression vector (e.g., pYES2) containing the coding sequence of the gene of interest (e.g., human MTCH1, trypanosomal pATOM36, or yeast MIM2) under the control of an inducible promoter (e.g., GAL1). Include an empty vector as a negative control and a vector with wild-type this compound as a positive control.
-
Transformation: Transform the this compoundΔ yeast strain with the respective plasmids using the standard lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
-
Selection: Select for transformants on synthetic complete (SC) medium lacking the appropriate nutrient for plasmid selection (e.g., uracil (B121893) for pYES2).
-
Growth Assay (Drop-Dilution):
-
Grow the transformed yeast strains overnight in liquid selective medium containing a non-inducing carbon source (e.g., 2% raffinose).
-
The next day, dilute the cultures to an OD₆₀₀ of 0.1 in sterile water.
-
Create a five-fold serial dilution series.
-
Spot 5 µL of each dilution onto SC plates containing either a non-inducing sugar (e.g., 2% glucose) or an inducing sugar (e.g., 2% galactose) and a non-fermentable carbon source (e.g., 2% glycerol).
-
Incubate the plates at 30°C for 2-4 days and document growth.
-
Protocol 2: Analysis of Mitochondrial Morphology by Fluorescence Microscopy
-
Mitochondrial Staining:
-
Grow the transformed yeast strains as described in Protocol 1 to mid-log phase in liquid selective medium with an inducing carbon source.
-
Label mitochondria by expressing a mitochondria-targeted fluorescent protein (e.g., mt-GFP) or by staining with a mitochondrial-specific dye like MitoTracker Red CMXRos (e.g., at 100 nM for 30 minutes).
-
-
Microscopy:
-
Harvest a small volume of the cell culture, wash once with fresh medium, and resuspend in a small volume.
-
Mount the cells on a microscope slide.
-
Image the cells using a fluorescence microscope equipped with appropriate filters.
-
-
Quantification:
-
Acquire images from multiple fields of view for each strain.
-
Categorize at least 100 cells per strain based on their mitochondrial morphology (e.g., tubular, fragmented, aggregated).
-
Calculate the percentage of cells exhibiting each morphological phenotype. Image analysis software such as ImageJ can be used for more detailed quantitative analysis of mitochondrial network characteristics.[6][7]
-
Protocol 3: Blue Native PAGE (BN-PAGE) for TOM Complex Analysis
-
Mitochondria Isolation:
-
Grow a larger culture of the transformed yeast strains in selective, inducing medium.
-
Harvest the cells and generate spheroplasts using zymolyase.
-
Homogenize the spheroplasts and isolate mitochondria by differential centrifugation.
-
-
BN-PAGE:
-
Solubilize the isolated mitochondria (e.g., 50 µg of protein) in a digitonin-containing buffer (e.g., 1% digitonin).
-
Add Coomassie Blue G-250 to the solubilized protein complexes.
-
Separate the protein complexes on a native polyacrylamide gel (e.g., 4-16% gradient).[8]
-
-
Immunoblotting:
-
Transfer the separated protein complexes to a PVDF membrane.
-
Probe the membrane with primary antibodies against components of the TOM complex (e.g., anti-Tom40, anti-Tom20).
-
Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate for detection.
-
Quantify the band intensities corresponding to the mature TOM complex (~450 kDa) and any assembly intermediates using densitometry.
-
Conclusion
The functional complementation of this compound deletion mutants is a powerful tool for investigating the biogenesis of mitochondrial outer membrane proteins. While overexpression of the endogenous partner Mim2 offers a partial rescue, the heterologous expression of the human protein MTCH1 and the trypanosomal protein pATOM36 demonstrate a remarkable degree of functional conservation across vast evolutionary distances, effectively restoring wild-type growth, mitochondrial morphology, and TOM complex assembly.[3][5] The choice of complementation strategy may depend on the specific research question, with pATOM36 showing a particularly robust rescue of all tested phenotypes. The protocols outlined in this guide provide a framework for conducting these comparative studies, enabling further exploration of the mechanisms governing mitochondrial protein import and the development of potential therapeutic strategies for mitochondrial dysfunction.
References
- 1. This compound, a protein required for the assembly of the TOM complex of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sfb746.uni-freiburg.de [sfb746.uni-freiburg.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Independent evolution of functionally exchangeable mitochondrial outer membrane import complexes | eLife [elifesciences.org]
- 6. A fully automated morphological analysis of yeast mitochondria from wide-field fluorescence images - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MitoLoc: A method for the simultaneous quantification of mitochondrial network morphology and membrane potential in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for the Analysis of Yeast and Human Mitochondrial Respiratory Chain Complexes and Supercomplexes by Blue Native Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MIM1-Dependent and Independent Mitochondrial Protein Import Pathways
The mitochondrial outer membrane (MOM) is a crucial interface between the mitochondrion and the cytosol, mediating the import of nuclear-encoded proteins essential for mitochondrial function and biogenesis. The insertion of α-helical membrane proteins into the MOM occurs through distinct pathways, primarily differentiated by their reliance on the Mitochondrial Import (MIM) complex. This guide provides a detailed comparison of MIM1-dependent and independent import pathways, summarizing key quantitative data, experimental protocols, and visualizing the underlying mechanisms.
I. Overview of this compound-Dependent and Independent Import
The biogenesis of MOM proteins with α-helical transmembrane domains is a complex process. While the Translocase of the Outer Membrane (TOM) complex serves as the primary entry point for many mitochondrial precursor proteins, the subsequent insertion into the outer membrane can be facilitated by the MIM complex or occur through alternative, this compound-independent routes.
This compound-Dependent Pathway: This pathway is crucial for the import and insertion of a variety of α-helical MOM proteins, including both multi-spanning and single-spanning proteins. The MIM complex, composed of this compound and Mim2 in yeast, is thought to form a channel that facilitates the integration of these proteins into the lipid bilayer.[1] This pathway often involves cooperation with TOM complex receptors, such as Tom70, which initially recognizes the precursor proteins in the cytosol.[2][3]
This compound-Independent Pathway: A subset of MOM proteins can integrate into the outer membrane without the assistance of the MIM complex. This is particularly evident for some tail-anchored proteins. The insertion of these proteins is thought to be influenced by the lipid composition of the MOM, suggesting a mechanism of spontaneous or lipid-assisted integration.[1] However, it is important to note that the distinction is not always absolute, as some tail-anchored proteins can utilize both MIM-dependent and independent mechanisms.[1]
II. Comparative Data
The following table summarizes the key differences between this compound-dependent and independent import pathways based on experimental observations.
| Feature | This compound-Dependent Pathway | This compound-Independent Pathway |
| Key Machinery | MIM complex (this compound/Mim2), often with TOM complex (e.g., Tom70) | Primarily lipid-mediated, can involve other factors |
| Substrate Examples | Multi-spanning: Ugo1[2][3]. Signal-anchored: Tom20, Msp1[4][5]. Tail-anchored: Fis1, Gem1 (partially)[1] | Tail-anchored proteins, Mcr1mom (can be reconstituted in lipid vesicles)[4] |
| Receptor Involvement | Often dependent on Tom70 for precursor recognition[2][6] | Variable, can be Tom20-dependent or receptor-independent |
| Import Efficiency | Import is significantly impaired in the absence of this compound.[4][6] | Import is largely unaffected by the absence of this compound. |
| Mechanism | Protein-mediated insertion into the outer membrane.[1] | Spontaneous or lipid-assisted insertion into the outer membrane.[1] |
III. Visualization of Import Pathways
The diagrams below illustrate the this compound-dependent and a generalized this compound-independent import pathway.
IV. Experimental Protocols
The differentiation between this compound-dependent and independent import pathways relies on a variety of in vitro and in organello experiments. Below are detailed protocols for key assays.
A. In Vitro Mitochondrial Protein Import Assay
This assay is fundamental for studying protein import into isolated mitochondria and assessing the dependency on specific components like this compound.[7][8]
1. Preparation of Radiolabeled Precursor Proteins:
-
Precursor proteins are synthesized and radiolabeled (e.g., with 35S-methionine) using a cell-free transcription/translation system, typically rabbit reticulocyte lysate.[9][10]
2. Isolation of Mitochondria:
-
Mitochondria are isolated from yeast strains (e.g., wild-type vs. This compoundΔ mutant) or cultured cells through differential centrifugation.[11][12]
3. Import Reaction:
-
Isolated mitochondria are resuspended in an import buffer containing sucrose, salts, an energy source (ATP, NADH), and a respiratory substrate.[9]
-
The radiolabeled precursor protein is added to the mitochondrial suspension and incubated at an appropriate temperature (e.g., 25-30°C) for various time points.[9][11]
4. Post-Import Treatment:
-
To remove non-imported precursor proteins, the reaction is treated with a protease, such as Proteinase K (PK), which cannot cross the intact outer membrane.[7][8]
-
As a control, a sample is treated with a detergent (e.g., digitonin) before PK addition to confirm that the imported protein is indeed protease-protected.
5. Analysis:
-
Mitochondrial proteins are separated by SDS-PAGE.
-
The gel is dried, and the radiolabeled imported proteins are visualized by autoradiography.[10]
-
The amount of imported protein can be quantified by densitometry.
B. Blue Native PAGE (BN-PAGE) for Assembly Analysis
BN-PAGE is used to analyze the assembly of imported proteins into larger complexes within the mitochondrial membrane.[6]
1. Import and Solubilization:
-
An in vitro import assay is performed as described above.
-
After the import reaction, mitochondria are pelleted and lysed with a mild non-ionic detergent (e.g., digitonin) that preserves protein complexes.
2. Electrophoresis:
-
The solubilized protein complexes are separated on a native polyacrylamide gel.
3. Detection:
-
The separated complexes are transferred to a membrane and visualized by autoradiography (for radiolabeled precursors) or immunoblotting with specific antibodies.[6]
C. Co-immunoprecipitation to Assess Interactions
This technique is used to determine physical interactions between precursor proteins and components of the import machinery, such as the MIM complex.[2]
1. Import and Lysis:
-
An import reaction is performed with a radiolabeled precursor.
-
Mitochondria are isolated and lysed with a mild detergent to maintain protein-protein interactions.
2. Immunoprecipitation:
-
An antibody specific to a component of the import machinery (e.g., this compound) is added to the lysate and incubated.
-
Protein A/G-agarose beads are used to pull down the antibody-protein complexes.
3. Analysis:
-
The precipitated proteins are eluted, separated by SDS-PAGE, and the co-precipitated radiolabeled precursor is detected by autoradiography.[2]
The following diagram illustrates a typical workflow for an in vitro import assay.
References
- 1. researchgate.net [researchgate.net]
- 2. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Biogenesis of Mitochondrial Outer Membrane Proteins Show Variable Dependence on Import Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mitochondrial Import Complex MIM Functions as Main Translocase for α-Helical Outer Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A quantitative fluorescence‐based approach to study mitochondrial protein import | EMBO Reports [link.springer.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro mitochondrial protein import assay. [bio-protocol.org]
- 10. Protein Import Assay into Mitochondria Isolated from Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accessing Mitochondrial Protein Import in Living Cells by Protein Microinjection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Import Assay into Mitochondria Isolated from Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Substrates of MIM1: A Comparative Guide to Validation by Mass Spectrometry
For researchers, scientists, and drug development professionals investigating mitochondrial protein import, the precise identification and validation of substrates for key import machinery components like MIM1 is paramount. This guide provides a comparative overview of mass spectrometry-based approaches for identifying this compound substrates, alongside alternative validation methods, supported by experimental protocols and data interpretation.
The Mitochondrial Import 1 (this compound) protein is a crucial component of the machinery responsible for the biogenesis of mitochondrial outer membrane proteins, playing a key role in the assembly of the Translocase of the Outer Mitochondrial Membrane (TOM) complex. Understanding which proteins this compound directly interacts with and facilitates their import is essential for elucidating the intricacies of mitochondrial biogenesis and its role in cellular health and disease. Mass spectrometry has emerged as a powerful tool for identifying these protein-protein interactions in an unbiased and high-throughput manner.
Mass Spectrometry-Based Approaches for this compound Substrate Identification
Mass spectrometry offers several robust techniques to identify proteins that interact with this compound. These methods are typically coupled with affinity purification or proximity-labeling strategies to isolate this compound and its binding partners.
1. Affinity Purification-Mass Spectrometry (AP-MS): This is a cornerstone technique for identifying protein interaction partners. It involves using an antibody or other affinity reagent to capture this compound along with its interacting proteins from a cell lysate. The entire complex is then eluted, and the constituent proteins are identified by mass spectrometry.
2. Proximity-Dependent Biotin (B1667282) Identification (BioID): This method identifies proteins in close proximity to a protein of interest in a living cell. This compound is fused to a promiscuous biotin ligase (BirA*). When biotin is added to the cell culture, the ligase biotinylates nearby proteins. These biotinylated proteins can then be purified using streptavidin beads and identified by mass spectrometry.[1][2][3][4][5] This technique is particularly advantageous for capturing transient or weak interactions that might be lost during traditional AP-MS procedures.[1]
3. Cross-linking Mass Spectrometry (XL-MS): This powerful technique provides spatial information about protein interactions by covalently linking interacting amino acid residues.[6][7][8] Cells or isolated mitochondria are treated with a chemical cross-linker, which forms stable bonds between proteins that are in close contact. After cell lysis and protein digestion, the cross-linked peptides are identified by mass spectrometry, revealing not only the interacting proteins but also the specific regions of interaction.[6][7][9][10]
Quantitative Comparison of Mass Spectrometry Methods
| Feature | Affinity Purification-MS (AP-MS) | Proximity-Dependent Biotin Identification (BioID) | Cross-linking Mass Spectrometry (XL-MS) |
| Principle | Co-immunoprecipitation of bait and prey proteins. | In vivo biotinylation of proximal proteins.[1][2][3][4][5] | Covalent linkage of interacting proteins.[6][7][8] |
| Interaction Type | Stable and strong interactions. | Transient, weak, and stable interactions.[1] | Direct and proximal interactions. |
| Cellular Context | In vitro (from cell lysate). | In vivo. | In vivo or in situ.[7] |
| Spatial Resolution | Identifies members of a complex. | Labeling radius of ~10 nm.[1] | High resolution, identifies specific contact sites.[7] |
| Strengths | Well-established, relatively straightforward. | Captures transient interactions in a native environment.[1] | Provides structural insights into interaction interfaces.[6][7] |
| Limitations | May miss transient interactions, potential for post-lysis artifacts. | Can label non-interacting bystanders, requires fusion protein expression.[1] | Can be technically challenging, lower throughput. |
Alternative Methods for Validating this compound Substrates
While mass spectrometry provides a global view of potential this compound substrates, it is crucial to validate these findings using orthogonal methods.
1. Co-immunoprecipitation (Co-IP) followed by Western Blotting: This is a classic and widely used technique to confirm a specific protein-protein interaction. An antibody against this compound is used to pull down this compound and its binding partners from a cell lysate. The presence of a putative substrate in the immunoprecipitated complex is then detected by Western blotting using an antibody specific to that substrate.
2. Yeast Two-Hybrid (Y2H) Assay: This genetic method detects binary protein-protein interactions in vivo. The this compound protein is fused to a DNA-binding domain, and a potential substrate is fused to a transcriptional activation domain. If the two proteins interact, they bring the two domains together, activating the transcription of a reporter gene.
3. In Vitro Binding Assays: These assays use purified recombinant proteins to directly test for an interaction. For example, a GST-tagged this compound protein can be incubated with a radiolabeled or epitope-tagged potential substrate. The interaction is then detected by pulling down the GST-MIM1 and checking for the presence of the substrate. This method is useful for confirming direct interactions in the absence of other cellular factors.
4. Substrate Trapping: This technique involves creating a mutant version of an enzyme that can bind to its substrate but cannot efficiently catalyze the reaction, thereby "trapping" the substrate in a stable complex.[11][12][13][14][15] While this compound is not an enzyme, a similar principle could be applied by creating this compound mutants that are deficient in releasing their substrate proteins, allowing for their enhanced co-purification and identification.
Experimental Protocols
Affinity Purification-Mass Spectrometry (AP-MS) of this compound
-
Cell Culture and Lysis: Culture cells expressing epitope-tagged this compound (e.g., FLAG-MIM1 or HA-MIM1). Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with anti-epitope tag antibodies conjugated to magnetic or agarose (B213101) beads.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the bound protein complexes from the beads.
-
Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins from the MS/MS spectra using a protein database search engine. Quantify the relative abundance of proteins to distinguish specific interactors from background contaminants.
Proximity-Dependent Biotin Identification (BioID) for this compound
-
Construct Generation: Generate a fusion construct of this compound and the promiscuous biotin ligase BirA*.
-
Cell Transfection and Biotin Labeling: Transfect the construct into cells and supplement the culture medium with biotin for a defined period (e.g., 18-24 hours) to allow for biotinylation of proximal proteins.[1]
-
Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein complexes but preserve the biotinylation.
-
Streptavidin Affinity Purification: Incubate the lysate with streptavidin-coated beads to capture biotinylated proteins.
-
Washing and Elution: Wash the beads to remove non-biotinylated proteins and elute the bound proteins.
-
MS Analysis: Prepare the eluted proteins for and analyze by LC-MS/MS as described for AP-MS.
Visualizing the Workflow and Pathways
To better understand the experimental processes and the biological context of this compound function, the following diagrams illustrate the key workflows and the this compound-mediated protein import pathway.
References
- 1. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient induction of proximity-dependent labelling by biotin feeding in BMAL1-BioID knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proximity Labeling of Interacting Proteins: Application of BioID as a Discovery Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotin Proximity Labeling to Identify Protein-Protein Interactions for Cavin1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-linking mass spectrometry discovers, evaluates, and corroborates structures and protein–protein interactions in the human cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The interactome of intact mitochondria by cross-linking mass spectrometry provides evidence for coexisting respiratory supercomplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial protein interactome elucidated by chemical cross-linking mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A substrate-trapping strategy for protein phosphatase PP1 holoenzymes using hypoactive subunit fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of “substrate-trapping” mutants to identify physiological substrates of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Substrate-trapping techniques in the identification of cellular PTP targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Coupling substrate-trapping with proximity-labeling to identify protein tyrosine phosphatase PTP1B signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Gatekeeper's Assistant: A Comparative Analysis of MIM1's Role in Fungal Mitochondrial Protein Import
For researchers, scientists, and drug development professionals, understanding the intricacies of mitochondrial protein import is crucial for deciphering fungal pathogenesis and identifying novel therapeutic targets. This guide provides a comparative analysis of the Mitochondrial Import protein 1 (MIM1), a key player in the biogenesis of the mitochondrial outer membrane, across different fungal species. We delve into its function, the impact of its absence, and the experimental methodologies used to elucidate its role, supported by available quantitative data.
Core Functions of this compound: A Fungal Conserved Role
This compound is an integral protein of the mitochondrial outer membrane that is highly conserved across the fungal kingdom.[1] Its primary role is to facilitate the assembly of the Translocase of the Outer Mitochondrial Membrane (TOM complex), the main entry gate for proteins imported into the mitochondria.[1][2] Depletion of this compound leads to a significant disruption in the assembly of this complex, resulting in the accumulation of Tom40, its central channel-forming component, in a low-molecular-mass form.[1][2]
Beyond its role in TOM complex biogenesis, this compound is a central component of the import pathway for α-helical outer membrane proteins, particularly those with multiple transmembrane segments.[3][4] It cooperates with the receptor Tom70 to bind and promote the insertion of these precursor proteins into the mitochondrial outer membrane.[3][4]
A Comparative Look at this compound Across Fungal Species
While the core functions of this compound are conserved, the extent of its impact and the specific proteins it assists can vary between fungal species. The majority of research has been conducted in the model yeast Saccharomyces cerevisiae, providing a foundational understanding of this compound's function. Data for other fungi, particularly pathogenic species, is emerging and highlights both conserved and potentially divergent roles.
Data Presentation: Quantitative Analysis of this compound Function
The following tables summarize the available quantitative data on the effects of this compound depletion or deletion in different fungal species.
Table 1: Effect of this compound Depletion on Mitochondrial Protein Levels in Saccharomyces cerevisiae
| Mitochondrial Protein | Protein Complex/Function | % Reduction in Protein Level upon this compound Depletion | Reference |
| Tom20 | TOM Complex Receptor | Significantly reduced | [1] |
| Tom40 | TOM Complex Channel | Moderately reduced | [1] |
| Tom22 | TOM Complex Receptor | Moderately reduced | [1] |
| Tom5 | TOM Complex Subunit | Moderately reduced | [1] |
| Ugo1 | Mitochondrial Fusion Protein | Strong reduction | [3] |
| Scm4 | Mitochondrial Outer Membrane Protein | Strong reduction | [3] |
| Tom70 | TOM Complex Receptor | Unaffected | [1] |
| Porin | Mitochondrial Outer Membrane Protein | Unaffected | [1] |
Table 2: Phenotypic Consequences of this compound Deletion in Saccharomyces cerevisiae
| Phenotype | Observation | Reference |
| Respiratory Growth | Absent | [5] |
| Vegetative Growth | Decreased rate | [5] |
| Protein/Peptide Accumulation | Decreased | [5] |
Table 3: Role of Afu-Emi1 (Potential this compound Homolog) in Aspergillus fumigatus
| Phenotype | Observation upon Gene Deletion | Reference |
| Voriconazole Susceptibility | 4-fold increased susceptibility | [6] |
| Oxidative Stress Tolerance | Significant growth defect | [6] |
| Osmotic Stress Tolerance | Significant growth defect | [6] |
| Reactive Oxygen Species (ROS) Production | Significantly lower | [6] |
| cyp51A Expression | Significantly reduced | [7] |
Note: While Afu-Emi1 is a homolog, its primary characterized role appears to be in stress adaptation and drug resistance, differing from the canonical mitochondrial import function of this compound in S. cerevisiae.
Signaling Pathways and Experimental Workflows
To visualize the processes involving this compound, the following diagrams illustrate key pathways and experimental procedures.
Signaling Pathways
Caption: this compound facilitates the assembly of the TOM complex.
Caption: this compound and Tom70 cooperate in protein import.
Experimental Workflows
Caption: Blue Native PAGE experimental workflow.
Experimental Protocols
A detailed understanding of the experimental procedures is essential for replicating and building upon existing research. Below are summaries of key protocols used to study this compound function.
Protocol 1: Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) for Analysis of Mitochondrial Protein Complexes
This technique is crucial for separating intact protein complexes from mitochondrial extracts, allowing for the analysis of their size, composition, and assembly state.
1. Mitochondrial Isolation:
-
Grow fungal cells to the desired optical density.
-
Spheroplast the cells using enzymes like zymolyase.
-
Homogenize the spheroplasts in an isotonic buffer.
-
Perform differential centrifugation to pellet the mitochondria.
2. Solubilization of Mitochondrial Membranes:
-
Resuspend the isolated mitochondria in a buffer containing a mild, non-ionic detergent such as digitonin (B1670571) or Triton X-100.
-
The detergent concentration is critical and needs to be optimized to solubilize the membrane proteins while preserving the integrity of the protein complexes.
3. Electrophoresis:
-
Add Coomassie Brilliant Blue G-250 to the sample. The dye binds to the protein complexes, conferring a net negative charge without denaturing them.
-
Run the samples on a native polyacrylamide gel with a gradient of acrylamide (B121943) concentration.
4. Western Blotting and Immunodetection:
-
Transfer the separated protein complexes from the gel to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies specific to the protein of interest (e.g., anti-Tom40, anti-MIM1).
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
Expected Results: In wild-type samples, antibodies against TOM complex components will detect a high molecular weight band corresponding to the fully assembled complex. In this compound-depleted samples, a shift to a lower molecular weight species for components like Tom40 is expected, indicating an assembly defect.[1]
Protocol 2: In Vitro Protein Import Assay
This assay assesses the efficiency of protein import into isolated mitochondria.
1. Preparation of Precursor Proteins:
-
Clone the gene of interest (e.g., a multi-spanning outer membrane protein) into a vector suitable for in vitro transcription and translation.
-
Synthesize the precursor protein in a cell-free system (e.g., rabbit reticulocyte lysate) in the presence of radiolabeled amino acids (e.g., ³⁵S-methionine).
2. Import Reaction:
-
Incubate the radiolabeled precursor protein with freshly isolated mitochondria in an import buffer containing an energy source (ATP and NADH).
-
Vary the incubation time to analyze the kinetics of import.
3. Post-import Treatment:
-
Treat the reaction with a protease (e.g., proteinase K) to digest any non-imported precursor protein on the mitochondrial surface.
-
Re-isolate the mitochondria by centrifugation.
4. Analysis:
-
Lyse the mitochondria and separate the proteins by SDS-PAGE.
-
Detect the imported, radiolabeled protein by autoradiography or phosphorimaging.
Expected Results: A time-dependent increase in the amount of protease-protected, radiolabeled protein will be observed in wild-type mitochondria. In mitochondria lacking this compound, the import efficiency of specific α-helical outer membrane proteins is expected to be significantly reduced.[3]
Future Directions and Unanswered Questions
The role of this compound in S. cerevisiae is well-established, but its function in other fungal species, particularly pathogens, remains a fertile ground for investigation. Key unanswered questions include:
-
Functional Divergence: Does the substrate specificity of this compound differ between fungal species? For instance, does it play a more prominent role in the import of virulence-related proteins in pathogenic fungi?
-
Regulation of this compound Expression: How is the expression of the this compound gene regulated in response to different environmental cues and during infection?
-
This compound as a Drug Target: Given its crucial role in mitochondrial biogenesis, could this compound and its associated import pathway represent a viable target for the development of novel antifungal therapies?
Further research, particularly quantitative proteomic and genetic interaction studies in a broader range of fungal species, is necessary to fully elucidate the multifaceted role of this compound and its potential as a therapeutic target.
References
- 1. This compound, a protein required for the assembly of the TOM complex of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a protein required for the assembly of the TOM complex of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | SGD [yeastgenome.org]
- 6. Afu-Emi1 Contributes to Stress Adaptation and Voriconazole Susceptibility in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Afu-Emi1 Contributes to Stress Adaptation and Voriconazole Susceptibility in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of MIM1 Localization: A Comparative Guide to Protein Tagging Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different tagging strategies for the mitochondrial import protein 1 (MIM1), a key component in the biogenesis of the translocase of the outer mitochondrial membrane (TOM) complex. The choice of a protein tag and its position can significantly impact the localization and function of the target protein. Here, we present experimental data on the effects of N-terminal and C-terminal tagging on this compound localization and function, along with detailed experimental protocols and pathway diagrams to support your research and development efforts.
Data Presentation: Comparison of this compound Tagging Strategies
Experimental evidence from studies on Saccharomyces cerevisiae indicates a stark difference in the functional outcome of tagging this compound at its N-terminus versus its C-terminus.
| Tag Position | Tag Type | This compound Function | Mitochondrial Localization | Supporting Evidence |
| N-terminus | His-tag | Functional | Correctly localized to the outer mitochondrial membrane | Growth of yeast strains with N-terminally His-tagged this compound was comparable to wild-type. The tagged protein was successfully localized to the mitochondrial fraction via subcellular fractionation and its N-terminus was shown to be exposed to the cytosol by protease protection assays.[1] |
| C-terminus | Not specified | Compromised Function | Not explicitly determined due to functional defects | Studies reported that a C-terminally tagged version of this compound exhibited compromised function. The specific nature of the dysfunction was not detailed, but it precluded its use in further localization and topology studies.[1] |
Experimental Protocols
N-terminal His-tagging of this compound in Saccharomyces cerevisiae
This protocol is based on the methodology described for generating a yeast strain with a chromosomally integrated N-terminally His-tagged this compound.[1]
Objective: To introduce a His-tag at the N-terminus of the endogenous this compound protein.
Method: PCR-mediated gene modification.
Procedure:
-
Primer Design: Design PCR primers to amplify a tagging cassette containing a selectable marker (e.g., HIS3) and the sequence for the His-tag. The primers should include homologous regions that flank the start codon of the this compound gene in the yeast genome.
-
PCR Amplification: Amplify the tagging cassette using a suitable plasmid template.
-
Yeast Transformation: Transform competent Saccharomyces cerevisiae cells of the desired strain with the purified PCR product.
-
Selection: Plate the transformed cells on a selective medium lacking histidine to select for successful integration of the cassette.
-
Verification: Confirm the correct integration of the His-tag at the N-terminus of this compound by colony PCR and subsequent DNA sequencing. Further verification can be performed by Western blotting of whole-cell lysates using an anti-His antibody.
Subcellular Fractionation to Confirm Mitochondrial Localization
This protocol outlines the procedure to isolate mitochondria from yeast cells to verify the localization of tagged this compound.[1][2]
Objective: To separate cellular components and isolate the mitochondrial fraction.
Procedure:
-
Yeast Cell Growth and Spheroplasting: Grow yeast cells to mid-log phase in an appropriate medium. Harvest the cells and treat them with zymolyase to digest the cell wall and generate spheroplasts.
-
Homogenization: Resuspend the spheroplasts in a hypotonic buffer and homogenize them using a Dounce homogenizer to lyse the cells while keeping the mitochondria intact.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,500 x g) to pellet cell debris and nuclei.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g) to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction, and the pellet is the crude mitochondrial fraction.
-
-
Analysis: Analyze the protein content of the total cell lysate, cytosolic fraction, and mitochondrial fraction by SDS-PAGE and Western blotting using antibodies against the His-tag and known mitochondrial and cytosolic marker proteins.
Protease Protection Assay to Determine Membrane Topology
This assay is used to determine the orientation of this compound in the outer mitochondrial membrane.[1][3]
Objective: To determine if the tagged terminus of this compound is exposed to the cytosol or located within the intermembrane space.
Procedure:
-
Mitochondrial Isolation: Isolate intact mitochondria as described in the subcellular fractionation protocol.
-
Protease Treatment: Incubate aliquots of the isolated mitochondria with increasing concentrations of Proteinase K on ice. As a control for membrane integrity, another set of mitochondria can be treated with a detergent (e.g., Triton X-100) to solubilize the membranes before adding the protease.
-
Inactivation of Protease: Stop the protease reaction by adding a protease inhibitor (e.g., PMSF).
-
Analysis: Analyze the samples by SDS-PAGE and Western blotting using an antibody against the tag (e.g., anti-His). A cytosolic marker and an intermembrane space marker protein should also be blotted for as controls. Degradation of the tagged this compound in the absence of detergent indicates that the tag is exposed to the cytosol.
Mandatory Visualization
This compound's Role in the TOM Complex Assembly Pathway
Caption: this compound's central role in the biogenesis of the TOM complex.
Experimental Workflow for this compound Localization and Topology
Caption: Workflow for determining this compound's subcellular localization and membrane topology.
References
- 1. This compound, a protein required for the assembly of the TOM complex of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Proteomics of Wild-Type vs. mim1Δ Mitochondria: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mitochondrial proteome in wild-type Saccharomyces cerevisiae versus strains lacking the mitochondrial import protein Mim1 (this compoundΔ). This comparison is based on currently available experimental data and highlights the crucial role of this compound in mitochondrial biogenesis.
Introduction to this compound and its Function
This compound is an integral protein of the mitochondrial outer membrane. It plays a critical role in the biogenesis of the Translocase of the Outer Mitochondrial Membrane (TOM) complex, which is the main entry gate for newly synthesized proteins into mitochondria. The deletion of this compound leads to defects in the assembly of the TOM complex and impairs the import of a specific subset of mitochondrial proteins, particularly those with multiple alpha-helical transmembrane segments. This guide summarizes the known proteomic alterations in this compoundΔ mitochondria, providing insights into the molecular consequences of this compound dysfunction.
Data Presentation: Protein Abundance Changes in this compoundΔ Mitochondria
| Protein | Function/Complex | Localization | Change in this compoundΔ Mitochondria | Reference |
| TOM Complex Subunits | ||||
| Tom40 | Pore-forming subunit of the TOM complex | Outer Membrane | Moderately Reduced | [1] |
| Tom22 | Central receptor of the TOM complex | Outer Membrane | Moderately Reduced | [1] |
| Tom20 | Receptor for preproteins | Outer Membrane | Significantly Reduced | [1][2] |
| Tom70 | Receptor for preproteins | Outer Membrane | Moderately Reduced | [2] |
| Tom5 | Subunit of the TOM complex | Outer Membrane | Moderately Reduced | [1] |
| Other Outer Membrane Proteins | ||||
| Ugo1 | Component of the mitochondrial fusion machinery | Outer Membrane | Strongly Reduced | [2] |
| Scm4 | Involved in mitochondrial protein import | Outer Membrane | Strongly Reduced | [2] |
| Control Proteins | ||||
| Mia40 | Component of the intermembrane space assembly machinery | Intermembrane Space | Not Affected | [2] |
| Tim23 | Subunit of the TIM23 translocase | Inner Membrane | Not Affected | [2] |
| Porin (VDAC) | Voltage-dependent anion channel | Outer Membrane | Not Affected | [1] |
| Hsp60 | Chaperonin | Matrix | Precursor accumulation in whole cell lysates | [1] |
Note: The changes are described as "Significantly Reduced," "Moderately Reduced," "Strongly Reduced," or "Not Affected" based on the qualitative and semi-quantitative data presented in the referenced studies.
Experimental Protocols
The following sections detail the methodologies typically employed for the comparative proteomic analysis of yeast mitochondria.
Yeast Strains and Growth Conditions
-
Strains: Saccharomyces cerevisiae strains used are typically derivatives of BY4741 or W303. The wild-type (WT) strain and a corresponding isogenic this compoundΔ deletion mutant are used for comparison.
-
Growth Media: Cells are grown in standard yeast extract-peptone-dextrose (YPD) medium for fermentative growth or in a non-fermentable medium such as yeast extract-peptone-glycerol (YPG) to ensure a high abundance of mitochondria.
-
Culture Conditions: Cultures are grown at 30°C with vigorous shaking to mid-log phase (OD600 of 2-4).
Isolation of Mitochondria
-
Harvesting and Spheroplasting: Yeast cells are harvested by centrifugation, washed with distilled water, and resuspended in a buffer containing a reducing agent (e.g., DTT) to break disulfide bonds in the cell wall. Spheroplasts are then generated by enzymatic digestion of the cell wall using lyticase or zymolyase.
-
Homogenization: Spheroplasts are gently lysed in a hypotonic buffer using a Dounce homogenizer to release the organelles.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to separate mitochondria from other cellular components. A low-speed spin pellets cell debris and nuclei, while a subsequent high-speed spin pellets the mitochondria.
-
Purification: The crude mitochondrial pellet is further purified using a density gradient centrifugation (e.g., sucrose (B13894) or Nycodenz gradient) to obtain a highly pure mitochondrial fraction.
Protein Extraction and Quantification
-
Lysis: Purified mitochondria are lysed in a buffer containing detergents (e.g., SDS, Triton X-100) and protease inhibitors to solubilize the proteins.
-
Quantification: The total protein concentration in the mitochondrial lysates is determined using a standard protein assay, such as the Bradford or BCA assay, to ensure equal loading for subsequent analyses.
Proteomic Analysis (Label-Free Quantification Example)
-
Sample Preparation:
-
Proteins from wild-type and this compoundΔ mitochondrial lysates are precipitated (e.g., with acetone) and resuspended in a denaturing buffer.
-
Proteins are reduced with DTT and alkylated with iodoacetamide (B48618) to prevent disulfide bond reformation.
-
Proteins are digested into peptides using a sequence-specific protease, most commonly trypsin.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The resulting peptide mixtures are separated by reverse-phase liquid chromatography based on their hydrophobicity.
-
The separated peptides are ionized (e.g., by electrospray ionization) and introduced into a high-resolution mass spectrometer.
-
The mass spectrometer performs cycles of full MS scans to measure the mass-to-charge ratio of the intact peptides, followed by MS/MS scans where selected peptides are fragmented to determine their amino acid sequence.
-
-
Data Analysis:
-
The raw MS data is processed using specialized software (e.g., MaxQuant, Proteome Discoverer).
-
Peptide sequences are identified by searching the MS/MS spectra against a yeast protein database.
-
Label-free quantification is performed by comparing the signal intensities of the same peptide between the wild-type and this compoundΔ samples.
-
Statistical analysis is carried out to determine the significance of protein abundance changes (e.g., t-test) and calculate fold changes.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Role of this compound in the TOM Complex Assembly Pathway.
Caption: Experimental Workflow for Comparative Mitochondrial Proteomics.
Conclusion
The available data, although not from a single comprehensive quantitative proteomic study, consistently demonstrates that the deletion of this compound in Saccharomyces cerevisiae leads to a significant reduction in the levels of several key components of the mitochondrial protein import machinery. This includes subunits of the TOM complex and other outer membrane proteins, confirming the critical role of this compound in their biogenesis and assembly. Future large-scale quantitative proteomic studies would be invaluable to provide a more global and detailed understanding of the downstream consequences of this compound loss on the entire mitochondrial proteome, which could reveal novel functions and interaction partners of this essential protein. This knowledge will be instrumental for researchers in the fields of mitochondrial biology and drug development targeting mitochondrial pathways.
References
Validating the Role of MIM1 in TOM Complex Assembly: A Comparative Guide
This guide provides a detailed comparison of the Mitochondrial Import 1 (MIM1) protein's role in the assembly of the Translocase of the Outer Mitochondrial Membrane (TOM) complex with other related pathways. It is intended for researchers, scientists, and drug development professionals working on mitochondrial protein import and biogenesis. The information presented is supported by experimental data and detailed protocols to facilitate the design and interpretation of related studies.
Introduction to this compound and the TOM Complex
The TOM complex is the primary entry gate for the vast majority of proteins imported into mitochondria.[1][2][3][4] Its core component is the channel-forming β-barrel protein, Tom40. The assembly of the multi-subunit TOM complex is a crucial process for mitochondrial function and is facilitated by various assembly factors. One such key player is this compound (Mitochondrial Import 1), an integral protein of the outer mitochondrial membrane.[1][2]
This compound is essential for the biogenesis of the TOM complex, acting at a stage after the initial insertion of the Tom40 precursor into the outer membrane by the Sorting and Assembly Machinery (SAM) complex, also known as the TOB complex.[1][2][3] Depletion of this compound leads to a failure in TOM complex assembly and the accumulation of Tom40 in low-molecular-mass intermediates.[1][2][3] While critical for TOM complex formation, this compound is not a stable subunit of the mature TOM or SAM complexes.[1][2] Instead, it appears to be part of a distinct, higher-molecular-mass complex.[2][5]
This guide will compare the function of this compound with the established role of the SAM complex and introduce a functionally analogous but evolutionarily distinct protein, pATOM36, found in Trypanosoma brucei.
Comparative Analysis of TOM Complex Assembly Factors
The assembly of the TOM complex is a multi-step process involving several key protein machineries. The following table summarizes the comparative roles of the MIM complex (containing this compound) and the SAM complex in this pathway.
| Feature | MIM Complex (this compound) | SAM Complex (TOB Complex) |
| Primary Function | Facilitates the assembly of the TOM complex, specifically the integration and oligomerization of Tom40.[1][2][3] Also involved in the biogenesis of other α-helical outer membrane proteins.[6][7] | Mediates the insertion and folding of β-barrel proteins, including Tom40, into the outer mitochondrial membrane.[2][4][8] |
| Substrate(s) | Tom40 assembly intermediates, Tom20, Tom70, and other single and multi-spanning α-helical outer membrane proteins.[6][9][10] | Precursors of β-barrel proteins (e.g., Tom40, porin).[2] |
| Timing of Action | Acts after the SAM complex-mediated insertion of the Tom40 precursor.[1][2][3] | Acts at the initial stage of β-barrel protein insertion into the outer membrane.[2][11] |
| Complex Composition | Composed of this compound and Mim2, forming a complex of approximately 200-450 kDa.[5][6][12] | Core components include Sam50 (Tob55), Sam35 (Tob38), and Sam37 (Mas37).[2] |
| Phenotype upon Depletion | Abrogation of TOM complex assembly, accumulation of ~100 kDa Tom40 intermediates, altered mitochondrial morphology.[2][12] | Defects in the insertion of β-barrel proteins, leading to reduced levels of these proteins. |
Quantitative Data on this compound Function
The following table summarizes experimental data on the effects of this compound depletion on the TOM complex and mitochondrial protein levels.
| Condition | Observation | Quantitative Effect | Reference |
| This compound Depletion | Accumulation of a low-molecular-mass Tom40 species | A distinct Tom40-containing species of ~100 kDa is observed.[2] | --INVALID-LINK-- |
| This compound Depletion | Levels of assembled TOM complex | Drastically reduced levels of the mature ~400 kDa TOM complex.[5] | --INVALID-LINK-- |
| This compound Depletion | Steady-state levels of other mitochondrial proteins | Strong reduction in the levels of the multi-spanning outer membrane proteins Ugo1 and Scm4.[6] | --INVALID-LINK-- |
| This compound Deletion | Mitochondrial Morphology | ~90% of cells exhibit fragmented and aggregated mitochondria.[12] | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies for key experiments used to validate the role of this compound are provided below.
Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) for TOM Complex Analysis
This protocol is used to separate mitochondrial protein complexes in their native state to assess the assembly status of the TOM complex.[13][14]
-
Mitochondrial Isolation: Isolate mitochondria from yeast or mammalian cells using standard differential centrifugation protocols.
-
Solubilization: Resuspend isolated mitochondria (e.g., 50 µg of protein) in a buffer containing a mild non-ionic detergent like 1% digitonin (B1670571) or 0.5% Triton X-100 to solubilize membrane protein complexes while preserving their integrity.[5][15] Incubate on ice for 30 minutes with gentle mixing.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet any insoluble material.
-
Sample Preparation: Add BN-PAGE sample buffer containing Coomassie Brilliant Blue G-250 to the supernatant. The Coomassie dye confers a negative charge to the protein complexes for migration in the electric field.
-
Electrophoresis: Load the samples onto a 4-16% native polyacrylamide gradient gel.[13] Run the electrophoresis at 4°C to maintain the native conformation of the complexes.
-
Transfer and Immunoblotting: Transfer the separated protein complexes to a PVDF membrane.[15] Block the membrane and probe with primary antibodies specific for TOM complex subunits (e.g., anti-Tom40, anti-Tom22) to visualize the assembled TOM complex and any assembly intermediates.
Co-Immunoprecipitation (Co-IP) to Detect Protein Interactions
This protocol is used to investigate the interaction of this compound with other mitochondrial proteins.[16][17][18]
-
Mitochondrial Lysis: Solubilize isolated mitochondria in a digitonin-based lysis buffer containing protease inhibitors to preserve protein-protein interactions.[17]
-
Pre-clearing: Incubate the mitochondrial lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the protein of interest (e.g., anti-MIM1) overnight at 4°C.
-
Immune Complex Capture: Add fresh Protein A/G beads to the lysate and incubate to capture the antibody-protein complexes.
-
Washing: Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and immunoblotting using antibodies against suspected interacting partners (e.g., anti-Tom40).
In Vitro Mitochondrial Protein Import Assay
This assay is used to assess the efficiency of mitochondrial protein import in the presence or absence of this compound.[19][20][21][22]
-
In Vitro Transcription and Translation: Synthesize a radiolabeled precursor protein (e.g., ³⁵S-methionine-labeled Tom40) using a cell-free rabbit reticulocyte lysate system.[19][23]
-
Import Reaction: Incubate the radiolabeled precursor protein with isolated mitochondria (from wild-type and this compound-depleted strains) in an import buffer containing ATP and an energy-regenerating system at an appropriate temperature (e.g., 25-30°C) for various time points.[19][20]
-
Removal of Non-Imported Precursor: Stop the import reaction by placing the samples on ice and treat with a protease (e.g., Proteinase K) to digest any precursor protein that has not been imported into the mitochondria.[20]
-
Mitochondrial Re-isolation: Pellet the mitochondria by centrifugation to separate them from the import buffer and digested precursor protein.
-
Analysis: Lyse the mitochondria and analyze the imported, protease-protected proteins by SDS-PAGE and autoradiography. The amount of imported protein can be quantified by densitometry.
Visualizing this compound's Role in TOM Complex Assembly
The following diagrams illustrate the TOM complex assembly pathway and a typical experimental workflow for studying this compound function.
Alternative and Convergent Evolution: pATOM36
Interestingly, while the MIM complex, composed of this compound and Mim2, is found in fungi, it is not universally conserved across all eukaryotes.[24] In the protozoan parasite Trypanosoma brucei, a different protein complex, the ATOM (Archaeal Transmembrane OMM) complex, with a core subunit called pATOM36, performs a functionally analogous role in the biogenesis of outer membrane proteins.[24]
Remarkably, the MIM complex can functionally replace pATOM36 in trypanosomes, and vice versa, pATOM36 can rescue defects in yeast cells lacking the MIM complex.[24][25] This is a compelling example of convergent evolution, where unrelated proteins have evolved to perform a similar, essential function in mitochondrial protein import.[24] This highlights the fundamental importance of a dedicated machinery for the assembly of α-helical proteins in the outer mitochondrial membrane.
Conclusion
This compound is a crucial, yet indirect, player in the assembly of the TOM complex, facilitating a key step after the initial membrane insertion of the Tom40 precursor by the SAM complex. Its role extends to the biogenesis of other α-helical outer membrane proteins, underscoring its importance in maintaining the integrity of the mitochondrial outer membrane proteome. The discovery of functionally equivalent but evolutionarily distinct machineries like the pATOM36-containing complex in other organisms emphasizes the essential nature of this assembly pathway. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers investigating the intricate process of mitochondrial biogenesis.
References
- 1. This compound, a protein required for the assembly of the TOM complex of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a protein required for the assembly of the TOM complex of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a protein required for the assembly of the TOM complex of mitochondria | EMBO Reports [link.springer.com]
- 4. Mitochondrial protein translocation machinery: From TOM structural biogenesis to functional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mitochondrial Import Complex MIM Functions as Main Translocase for α-Helical Outer Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dissection of the mitochondrial import and assembly pathway for human Tom40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biogenesis of the mitochondrial TOM complex: this compound promotes insertion and assembly of signal-anchored receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Blue Native PAGE Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Blue native PAGE | Springer Nature Experiments [experiments.springernature.com]
- 15. content.protocols.io [content.protocols.io]
- 16. Co-Immunoprecipitation [protocols.io]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro mitochondrial protein import assay. [bio-protocol.org]
- 20. Protein Import Assay into Mitochondria Isolated from Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vitro Import of Proteins Into Isolated Mitochondria | Springer Nature Experiments [experiments.springernature.com]
- 22. Protein Import Assay into Mitochondria Isolated from Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Shaping the import system of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Side-by-Side Analysis of MIM1 and Tom70 Function in Mitochondrial Protein Import
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functions of two key proteins in mitochondrial protein import, MIM1 and Tom70. We will delve into their distinct and overlapping roles, supported by experimental data, detailed protocols for key assays, and visual representations of the pathways they govern.
Core Functional Comparison
Mitochondrial import protein 1 (this compound) and the translocase of the outer mitochondrial membrane 70 kDa subunit (Tom70) are both integral components of the mitochondrial outer membrane, playing crucial roles in the biogenesis of mitochondria. While both are involved in protein import, they exhibit distinct substrate preferences and mechanisms of action.
This compound is primarily recognized for its essential role in the assembly of the Translocase of the Outer Membrane (TOM) complex, the main entry gate for most mitochondrial proteins. Depletion of this compound leads to defects in the assembly of the core TOM complex components, such as Tom40, Tom22, and Tom5.[1] Furthermore, this compound is a central component of the import pathway for multi-spanning α-helical outer membrane proteins, where it cooperates with Tom70.[2]
Tom70 functions as a primary receptor for a subset of mitochondrial precursor proteins, particularly those that are synthesized with internal, non-canonical targeting signals and are often bound to cytosolic chaperones like Hsp70 and Hsp90.[3][4] It plays a significant role in the import of hydrophobic membrane proteins, including members of the mitochondrial carrier family and multi-spanning outer membrane proteins like Ugo1.[2][5] While not absolutely essential for the import of all its substrates, Tom70 significantly enhances their import efficiency.[5]
Data Presentation: Quantitative Analysis of this compound and Tom70 Function
The following table summarizes quantitative data from studies on yeast models, illustrating the functional consequences of this compound or Tom70 deletion on the import and assembly of specific mitochondrial proteins.
| Protein | Genetic Background | Observed Effect | Quantitative Change | Reference |
| Ugo1 | This compoundΔ | Strong reduction in steady-state protein levels. | Not explicitly quantified, but described as "strong reduction". | [2] |
| Scm4 | This compoundΔ | Strong reduction in steady-state protein levels. | Not explicitly quantified, but described as "strong reduction". | [2] |
| Tom20 | This compoundΔ | Significant reduction in steady-state protein levels. | Not explicitly quantified, but described as "significantly reduced". | [1] |
| Tom40 | This compoundΔ | Moderately reduced steady-state protein levels and severe assembly defects. | Assembly into TOM complex is "almost absent". | [1] |
| Tom70 | This compoundΔ | Moderately reduced steady-state protein levels. | Not explicitly quantified, but described as "moderately reduced". | [2] |
| Ugo1 | tom70Δtom71Δ | Reduced import into isolated mitochondria. | Import reduced to ~40% of wild-type levels after 20 minutes. | [5] |
| AAC (ADP/ATP carrier) | tom70Δtom71Δ | Reduced import into isolated mitochondria. | Import reduced to ~50% of wild-type levels after 20 minutes. | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the quantitative analysis are provided below.
In Vitro Mitochondrial Protein Import Assay (Yeast)
This assay is used to quantify the import of a radiolabeled precursor protein into isolated mitochondria.
a. Isolation of Yeast Mitochondria:
-
Grow yeast cells (e.g., wild-type, this compoundΔ, tom70Δ) to mid-log phase in appropriate media.
-
Harvest cells by centrifugation and wash with distilled water.
-
Spheroplast the cells using zymolyase in a sorbitol buffer.
-
Gently homogenize the spheroplasts in a breaking buffer (e.g., 0.6 M sorbitol, 10 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM PMSF).
-
Perform differential centrifugation to enrich for mitochondria. The final mitochondrial pellet is resuspended in a storage buffer (e.g., SEM buffer: 250 mM sucrose, 1 mM EDTA, 10 mM MOPS-KOH pH 7.2).
b. In Vitro Transcription and Translation of Precursor Proteins:
-
Linearize the plasmid DNA containing the gene of interest (e.g., Ugo1, AAC) downstream of a bacteriophage promoter (e.g., SP6 or T7).
-
Transcribe the gene in vitro using the corresponding RNA polymerase.
-
Translate the mRNA in a rabbit reticulocyte lysate system in the presence of [³⁵S]-methionine to produce a radiolabeled precursor protein.
c. Import Reaction:
-
Energize isolated mitochondria (typically 50 µg) by incubating them in import buffer (e.g., 0.6 M sorbitol, 50 mM HEPES-KOH pH 7.4, 50 mM KCl, 10 mM MgCl₂, 2 mM KH₂PO₄, 5 mM ATP, 5 mM NADH) at 25°C for 2 minutes.
-
Add the radiolabeled precursor protein (2-10% of the translation mix) to the energized mitochondria.
-
Incubate the import reaction for various time points (e.g., 0, 5, 10, 20 minutes) at 25°C.
-
Stop the import by transferring the tubes to ice and adding apyrase to deplete ATP.
d. Protease Treatment and Analysis:
-
Treat one set of samples with proteinase K to digest any non-imported precursor protein on the mitochondrial surface. As a control, another set is left untreated.
-
Stop the protease digestion by adding PMSF.
-
Re-isolate the mitochondria by centrifugation.
-
Lyse the mitochondrial pellet in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and visualize the radiolabeled imported protein by autoradiography or phosphorimaging.
-
Quantify the band intensities to determine the percentage of imported protein relative to the amount of protein in the untreated control.
Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) for TOM Complex Assembly Analysis
BN-PAGE is used to analyze the assembly state of protein complexes in their native form.
a. Sample Preparation:
-
Isolate mitochondria from yeast strains (e.g., wild-type, this compoundΔ) as described above.
-
Solubilize the mitochondrial pellet (e.g., 50 µg of protein) in a digitonin-containing lysis buffer (e.g., 1% digitonin, 20 mM Tris-HCl pH 7.4, 0.1 mM EDTA, 50 mM NaCl, 10% glycerol, 1 mM PMSF) on ice. Digitonin is a mild non-ionic detergent that helps to maintain the integrity of protein complexes.
-
Centrifuge the lysate to remove insoluble material.
b. Electrophoresis:
-
Add Coomassie Brilliant Blue G-250 to the supernatant to a final concentration that imparts a negative charge to the protein complexes for migration in the electric field.
-
Load the samples onto a native polyacrylamide gradient gel (e.g., 4-16%).
-
Perform electrophoresis at 4°C using a cathode buffer containing Coomassie G-250 and an anode buffer without the dye.
c. Analysis:
-
After electrophoresis, transfer the proteins to a PVDF membrane.
-
Perform immunoblotting using antibodies against specific subunits of the TOM complex (e.g., Tom40, Tom22, Tom20).
-
Visualize the protein complexes using a chemiluminescence detection system. The migration pattern will reveal the presence of fully assembled TOM complex and any assembly intermediates.
Mandatory Visualization
The following diagrams illustrate the key functional pathways of this compound and Tom70.
References
- 1. This compound, a protein required for the assembly of the TOM complex of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tom70 enhances mitochondrial preprotein import efficiency by binding to internal targeting sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Multispan mitochondrial outer membrane protein Ugo1 follows a unique this compound-dependent import pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Gatekeepers: A Comparative Guide to MIM1's Role in Multi-Span Mitochondrial Protein Import
For researchers, scientists, and drug development professionals, understanding the intricate machinery of mitochondrial protein import is paramount. This guide provides an objective comparison of the Mitochondrial Import 1 (MIM1) protein's role in the import of multi-span proteins into the mitochondrial outer membrane, contrasting its performance with known alternatives and supported by experimental data.
The majority of mitochondrial proteins are synthesized in the cytosol and must be efficiently imported into the organelle to carry out their functions. Multi-span α-helical proteins destined for the outer mitochondrial membrane follow a specialized pathway where the MIM complex, with this compound as its core component, plays a pivotal role.[1] This guide delves into the experimental validation of this compound's function and compares it with its functional analogs that have been identified in other organisms, providing a comprehensive resource for studying mitochondrial biogenesis and related diseases.
At a Glance: this compound and its Functional Counterparts
The Mitochondrial Import (MIM) complex, primarily composed of the this compound protein in Saccharomyces cerevisiae, is a key player in the insertion of α-helical proteins into the mitochondrial outer membrane.[1] It often collaborates with the receptor Tom70 to facilitate this process. While highly conserved in fungi, functional, yet evolutionarily distinct, analogs have been discovered in other eukaryotes, highlighting a case of convergent evolution. In the protozoan Trypanosoma brucei, the protein pATOM36 fulfills a similar role.[2][3][4] In mammals, a more complex scenario involves two proteins, MTCH1 and MTCH2, which share homology to a mitochondrial carrier family and have been implicated in the import of outer membrane proteins.
Comparative Analysis of Protein Import Efficiency
Experimental evidence underscores the critical role of this compound in the biogenesis of multi-span outer membrane proteins. Studies utilizing yeast models have demonstrated a significant impairment in the import of these proteins in the absence of this compound. Conversely, overexpression of this compound has been shown to stimulate their import. The following tables summarize the quantitative data from key studies, comparing the import efficiency of various substrate proteins in the presence of this compound and its alternatives.
| Substrate Protein | Experimental System | Condition | Import Efficiency (% of Wild-Type) | Reference |
| Ugo1 | S. cerevisiae | This compoundΔ | Strongly Inhibited | [1] |
| Scm4 | S. cerevisiae | This compoundΔ | Strongly Inhibited | [1] |
| Tom20 | S. cerevisiae | This compoundΔ/mim2Δ + pATOM36 | Dramatically Improved | [2] |
| Msp1 | S. cerevisiae | This compound/2Δ | Reduced | [5] |
| Atg32 | S. cerevisiae | This compound/2Δ | Reduced | [5] |
| Gem1 | S. cerevisiae | This compoundΔ | Reduced | [6] |
| Fis1 | S. cerevisiae | This compoundΔ | Reduced | [6] |
Table 1: Impact of this compound and its Alternatives on the Import of Multi-Span Mitochondrial Outer Membrane Proteins. This table presents a summary of quantitative and qualitative data from various studies investigating the role of this compound and its functional analog pATOM36 in the import of specific multi-span proteins. "Strongly Inhibited" and "Dramatically Improved" are qualitative descriptors from the source literature where specific percentages were not provided.
Experimental Validation: Workflows and Logical Relationships
The validation of this compound's function and the comparison with its alternatives rely on a series of well-established experimental techniques. The general workflow for these analyses is depicted below.
References
- 1. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Independent evolution of functionally exchangeable mitochondrial outer membrane import complexes | eLife [elifesciences.org]
- 3. Shaping the import system of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Independent evolution of functionally exchangeable mitochondrial outer membrane import complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Biogenesis of Mitochondrial Outer Membrane Proteins Show Variable Dependence on Import Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of MIM1: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and cellular biology, the proper disposal of laboratory materials is a critical component of ensuring a safe and compliant research environment. This guide provides essential, step-by-step procedures for the proper disposal of MIM1, a mitochondrial import protein. As this compound is a biological material, its disposal falls under the guidelines for biological waste.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous chemical, it is crucial to treat all biological materials with a standard level of care to prevent potential contamination and ensure a safe laboratory environment. When handling this compound protein waste, researchers should adhere to the following personal protective equipment (PPE) standards:
-
Gloves: Always wear nitrile or latex gloves.
-
Lab Coat: A dedicated lab coat should be worn to prevent contamination of personal clothing.
-
Eye Protection: Safety glasses or goggles are recommended, especially when handling liquid forms of this compound waste that could splash.
Step-by-Step Disposal Protocol for this compound Waste
The appropriate disposal method for this compound waste depends on its form (liquid or solid) and whether it has been contaminated with any biohazardous materials, such as recombinant DNA, infectious agents, or other potentially infectious materials.
Step 1: Waste Assessment
Before disposal, determine the nature of the this compound waste:
-
Non-Biohazardous this compound Waste: This includes pure this compound protein solutions, buffers used for its storage, and consumables (e.g., pipette tips, tubes) that have only come into contact with non-recombinant, non-infectious this compound.
-
Biohazardous this compound Waste: This category includes this compound that has been expressed in or exposed to cell cultures, bacteria, viruses, or contains recombinant DNA. Any material that has come into contact with these forms of this compound is also considered biohazardous.
Step 2: Segregation of Waste
Proper segregation is the foundation of safe laboratory waste management.
-
Non-Biohazardous Waste: Collect in a designated, clearly labeled container for non-hazardous biological waste.
-
Biohazardous Waste: Must be collected in containers marked with the universal biohazard symbol.[1][2] These containers are typically red or orange bags or sharps containers.[2][3]
Step 3: Decontamination (for Biohazardous Waste)
All waste classified as biohazardous must be decontaminated before it can be removed from the laboratory for final disposal.[1][4]
-
Liquid Biohazardous Waste:
-
Add a suitable chemical disinfectant, such as a fresh 10% bleach solution, to the liquid waste.[2][3][4][5]
-
Allow for a contact time of at least 30 minutes to ensure complete inactivation.[2][3][4][5]
-
After decontamination, the liquid may be permissible for drain disposal, followed by flushing with ample water.[3][5][6] Always consult your institution's specific guidelines for drain disposal of treated biological liquids.
-
-
Solid Biohazardous Waste:
-
Place solid waste (e.g., contaminated petri dishes, pipette tips, gloves) in an autoclavable biohazard bag.[2][7]
-
Autoclave the bag according to your institution's validated cycle for sterilizing biohazardous waste.[1][7] Autoclaving uses high-pressure steam to kill microorganisms.[1]
-
After autoclaving, the now non-hazardous waste can typically be disposed of in the regular trash, although some institutions may require it to be placed in a designated "treated biohazard" stream.[6][7]
-
Step 4: Packaging for Final Disposal
-
Non-Biohazardous Solid Waste: Once collected, these materials can generally be disposed of in the regular laboratory trash.
-
Treated Biohazardous Waste:
-
Autoclaved Solid Waste: Place the cooled, autoclaved bag into a designated container for treated medical waste or, if permitted, the regular trash. Some regulations require placing autoclaved red or orange bags into an opaque bag before disposal in the general waste stream.[8]
-
Sharps: All sharps (e.g., needles, glass slides) that have come into contact with biohazardous this compound must be placed in a puncture-resistant sharps container labeled with the biohazard symbol.[3][9] These containers are typically sent for incineration.
-
Quantitative Data Summary for this compound Disposal
| Waste Type | Decontamination Method | Final Concentration of Disinfectant | Minimum Contact Time | Final Disposal Route |
| Liquid Biohazardous | Chemical Disinfection | 10% Bleach Solution[2][3][4][5] | 30 minutes[2][3][5] | Sanitary Sewer (pending institutional approval)[6][8] |
| Solid Biohazardous | Autoclaving | N/A | Varies by autoclave cycle | Designated treated waste stream or regular trash[6][7] |
| Non-Biohazardous Liquid | None required | N/A | N/A | Sanitary Sewer[8][10] |
| Non-Biohazardous Solid | None required | N/A | N/A | Regular Trash[10][11] |
Experimental Protocols
The disposal procedures outlined above are based on standard biosafety protocols. For specific experimental contexts involving this compound, such as those with radioisotopes or hazardous chemicals, a mixed-waste disposal protocol will be necessary. In such cases, consult your institution's Environmental Health and Safety (EHS) office for guidance.
This compound Disposal Decision Pathway
The following diagram illustrates the logical workflow for determining the proper disposal route for this compound-related waste.
References
- 1. How to Dispose of Biohazard Waste [wastemanaged.co.uk]
- 2. Biohazardous Waste | UW Environmental Health & Safety [ehs.washington.edu]
- 3. Biohazardous Waste Disposal Procedures | Research and Innovation [unh.edu]
- 4. med.nyu.edu [med.nyu.edu]
- 5. njit.edu [njit.edu]
- 6. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 7. bwaste.com [bwaste.com]
- 8. Biological Waste Management | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 9. Biohazard and Chemical Waste [thesammonslab.org]
- 10. tamiu.edu [tamiu.edu]
- 11. flinnsci.com [flinnsci.com]
Essential Safety and Logistical Information for Handling MIM1
For researchers, scientists, and drug development professionals working with MIM1, a potent and selective inhibitor of the anti-apoptotic protein Mcl-1, stringent adherence to safety protocols is paramount to ensure personal safety and maintain a secure laboratory environment.[1][2] This document provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) with comprehensive GHS hazard classifications for this compound is not publicly available, the compound should be considered hazardous until more information is accessible.[3] Given its mechanism of action as an Mcl-1 inhibitor, which is crucial for the survival of certain cancer cells, this compound should be handled with the same precautions as other potent, cytotoxic, or antineoplastic agents.[1][2]
General Handling Warning: This material should be considered hazardous. Do not ingest, inhale, or allow contact with eyes, skin, or clothing. Wash hands thoroughly after handling.[3][4]
A comprehensive personal protective equipment (PPE) strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against skin contact and absorption. The outer glove should be worn over the gown cuff and the inner glove underneath. |
| Lab Coat/Gown | Disposable, low-permeability fabric with a solid front, long sleeves, and tight-fitting elastic or knit cuffs. | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects against splashes of solutions containing this compound. |
| Face Protection | A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. | Offers an additional layer of protection for the entire face. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the solid compound or when there is a risk of aerosolization. | Prevents inhalation of airborne particles. |
| Footwear | Closed-toe shoes. | Protects feet from spills and dropped items. |
Operational Plan: Safe Handling and Preparation
All manipulations involving this compound, particularly the handling of the solid compound and the preparation of stock solutions, should be conducted in a designated controlled area to minimize the risk of exposure.
Designated Handling Area:
-
Primary Engineering Control: A certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood is mandatory for all procedures that may generate aerosols or involve handling the powdered form of this compound.
-
Restricted Access: The area where this compound is handled should be clearly marked, and access should be restricted to authorized personnel who have received appropriate training.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Step-by-Step Handling Procedure:
-
Preparation: Before beginning any work, ensure that all necessary materials, including the correct PPE, spill kit, and designated waste containers, are readily available within the designated handling area.
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing: If working with the solid form, carefully weigh the required amount of this compound within the BSC or fume hood to prevent the generation of airborne particles. Use anti-static weigh paper or a weighing boat.
-
Dissolution: Dissolve the weighed this compound in an appropriate solvent. Based on supplier information, this compound has the following solubilities:
| Solvent | Solubility |
| DMSO | ~20 mg/mL |
| DMF | ~30 mg/mL |
| Ethanol (B145695) | ~0.12 mg/mL |
| DMF:PBS (pH 7.2) (1:6) | ~0.14 mg/mL |
-
Labeling: Clearly label all containers with the compound name ("this compound"), concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Storage of Stock Solutions: Once prepared, aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles. Store the solutions as recommended by the supplier, typically at -20°C or -80°C.[5]
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., 70% ethanol followed by a suitable laboratory detergent).
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination, disposing of it in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing gloves.
Disposal Plan
All materials that have come into contact with this compound, including gloves, disposable lab coats, weigh paper, pipette tips, and empty vials, must be disposed of as hazardous chemical waste.
Waste Segregation and Disposal Pathway
Disposal Procedures:
-
Solid Waste: Collect all contaminated solid waste in a clearly labeled, leak-proof container lined with a heavy-duty plastic bag designated for hazardous chemical waste.
-
Liquid Waste: Collect all unused or expired solutions of this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Dispose of any contaminated sharps, such as needles or broken glass, in a designated, puncture-resistant sharps container for hazardous chemical waste.
-
Final Disposal: All this compound waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound or its contaminated materials in the regular trash or down the drain.
By adhering to these stringent safety and handling protocols, researchers can minimize the risks associated with this potent compound and ensure a safe and productive research environment. Always consult your institution's specific safety guidelines and the most recent safety data sheet provided by the supplier before handling any new chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
